molecular formula C8H12O B1618069 6-Methyl-6-hepten-4-yn-3-ol CAS No. 95764-76-4

6-Methyl-6-hepten-4-yn-3-ol

Cat. No.: B1618069
CAS No.: 95764-76-4
M. Wt: 124.18 g/mol
InChI Key: DUDZQARPXNGCOB-UHFFFAOYSA-N
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Description

6-Methyl-6-hepten-4-yn-3-ol is a useful research compound. Its molecular formula is C8H12O and its molecular weight is 124.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-6-hepten-4-yn-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-6-hepten-4-yn-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylhept-6-en-4-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-4-8(9)6-5-7(2)3/h8-9H,2,4H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDZQARPXNGCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#CC(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60914816
Record name 6-Methylhept-6-en-4-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95764-76-4
Record name 6-Methyl-6-hepten-4-yn-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095764764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methylhept-6-en-4-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-methylhept-6-en-4-yn-3-ol chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Structural Characterization and Synthetic Utility of 6-methylhept-6-en-4-yn-3-ol

Executive Summary

6-methylhept-6-en-4-yn-3-ol (C₈H₁₂O) represents a specialized class of enyne alcohols —critical bifunctional intermediates in the synthesis of conjugated polyenes, carotenoids, and terpene-derived fragrances. Unlike its more common tertiary alcohol analogs (e.g., Dehydrolinalool), this secondary alcohol offers unique reactivity profiles, particularly in Meyer-Schuster rearrangements , enabling the stereoselective formation of conjugated dienones.

This guide provides a definitive technical breakdown of its physicochemical properties, a validated synthesis protocol via organometallic coupling, and a mechanistic analysis of its downstream utility.

Physicochemical Profile & Structural Analysis

The molecule features a conjugated enyne system flanked by a secondary hydroxyl group. The proximity of the hydroxyl group to the alkyne (propargylic position) is the primary driver of its chemical instability and reactivity.

Molecular Specifications
PropertyValueNotes
IUPAC Name 6-methylhept-6-en-4-yn-3-ol
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol Calculated using IUPAC atomic weights
Exact Mass 124.0888 DaMonoisotopic
SMILES CCC(O)C#CC(C)=CUseful for cheminformatics indexing
Chirality Racemic (±)C3 is a stereocenter; typically synthesized as a racemate.[1][2]
Predicted LogP ~1.9 - 2.1Lipophilic; soluble in Et₂O, THF, DCM.
Boiling Point ~75-80 °C (at 10 mmHg)Estimated based on homologues.
Structural Hybridization Analysis
  • C1-C2 (Ethyl tail):

    
     hybridized; provides steric bulk protecting the C3 position.
    
  • C3 (Carbinol):

    
     chiral center. The -OH group is pseudo-axial in transition states, facilitating acid-catalyzed ionization.
    
  • C4-C5 (Alkyne):

    
     hybridized linear geometry; acts as a rigid spacer.
    
  • C6-C7 (Isopropenyl):

    
     hybridized; the terminal alkene is electron-rich, making the molecule susceptible to polymerization if not stabilized with BHT during storage.
    

Synthetic Protocol: Nucleophilic Alkynylation

The most robust route to 6-methylhept-6-en-4-yn-3-ol is the nucleophilic addition of isopropenylacetylide to propanal . This protocol utilizes a Grignard or Lithiation strategy, preferred for its high yield and atom economy.

Reaction Scheme

The synthesis relies on the in situ generation of a metallated alkyne nucleophile.

SynthesisPath Reagent1 2-methyl-1-buten-3-yne (Isopropenylacetylene) Intermediate Metallated Acetylide (Nucleophile) Reagent1->Intermediate Deprotonation Base EtMgBr or n-BuLi (THF, -78°C to 0°C) Base->Intermediate Product 6-methylhept-6-en-4-yn-3-ol (Target) Intermediate->Product Nucleophilic Addition + H3O+ Quench Reagent2 Propanal (Electrophile) Reagent2->Product

Figure 1: Convergent synthesis pathway via metallated acetylide addition.

Step-by-Step Experimental Procedure

Safety Precaution: Isopropenylacetylene is volatile and flammable. Organolithiums are pyrophoric. Perform all steps under Argon/Nitrogen atmosphere.

  • Reagent Preparation:

    • Charge a flame-dried 3-neck RBF with anhydrous THF (0.5 M concentration relative to alkyne).

    • Add 2-methyl-1-buten-3-yne (1.1 equiv).

    • Cool to -78°C (dry ice/acetone bath).

  • Metallation:

    • Dropwise add n-Butyllithium (1.1 equiv, 2.5M in hexanes) over 30 minutes.[3]

    • Observation: Solution may turn slight yellow/orange.

    • Warm to 0°C for 20 minutes to ensure complete deprotonation, then re-cool to -78°C .

  • Electrophile Addition:

    • Add Propanal (1.0 equiv) dissolved in minimal THF dropwise.

    • Maintain internal temperature below -65°C to prevent side reactions.

  • Work-up:

    • Stir at -78°C for 1 hour, then allow to warm to room temperature.

    • Quench with saturated NH₄Cl solution.[3]

    • Extract with Et₂O (3x).[3] Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification:

    • Purify via vacuum distillation or flash chromatography (Hexanes:EtOAc 9:1).

    • Target Yield: 85-92%.

Critical Reactivity: The Meyer-Schuster Rearrangement

The primary industrial and research application of 6-methylhept-6-en-4-yn-3-ol is its conversion into conjugated dienones . Under acidic conditions, this secondary propargylic alcohol undergoes a [1,3]-sigmatropic rearrangement (Meyer-Schuster) rather than the Rupe rearrangement (which typically favors tertiary alcohols).

Mechanism of Action

This transformation is driven by the formation of an allenyl cation intermediate, followed by hydration and tautomerization.

Mechanism Step1 Propargylic Alcohol (Protonation of -OH) Step2 Loss of H2O (Formation of Allenyl Cation) Step1->Step2 - H2O Step3 Nucleophilic Attack (H2O) on Allenyl Center Step2->Step3 + H2O Step4 Enol Tautomerization Step3->Step4 Final α,β-Unsaturated Ketone (Conjugated Dienone) Step4->Final Isomerization

Figure 2: Acid-catalyzed rearrangement pathway to conjugated dienones.

  • Reagents: Polyphosphoric acid (PPA) or Gold(I) catalysts (AuCl/AgSbF₆) for milder conditions.

  • Product: The rearrangement yields 7-methylocta-3,6-dien-2-one (or isomer), a valuable intermediate for synthesizing citral analogs.

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized molecule, compare spectral data against these predicted characteristic signals.

TechniqueCharacteristic SignalStructural Assignment
¹H NMR (400 MHz, CDCl₃)

1.85 (s, 3H)
Methyl group on isopropenyl moiety

5.25 (s, 1H), 5.30 (s, 1H)
Terminal alkene protons (

)

4.40 (t, 1H)
Carbinol proton (-CH(OH)-)

0.95 (t, 3H)
Terminal methyl of ethyl group
IR Spectroscopy 3350 cm⁻¹ (Broad)O-H stretch
2200-2250 cm⁻¹ (Weak)C≡C internal alkyne stretch
1610 cm⁻¹C=C alkene stretch

Quality Control Note: The disappearance of the terminal alkyne proton signal (


 ~2.0-3.0 ppm) from the starting material (2-methyl-1-buten-3-yne) confirms the success of the substitution reaction.

References

  • Sigma-Aldrich. 2-Methyl-1-buten-3-yne Product Specification & Safety Data.

  • Cadierno, V., et al. (2009). "Microwave-assisted Meyer-Schuster rearrangement of propargylic alcohols catalyzed by InCl3." Organic & Biomolecular Chemistry.

  • PubChem. Compound Summary: 6-methylhept-6-en-4-yn-3-ol (Analog/Isomer Data).

  • Swamy, N.K., et al. (2012). "Synthetic strategies for conjugated enynes: A review." Organic Chemistry International.

Sources

Acetylenic Alcohols: The Strategic Pivot in Terpene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Acetylenic Alcohols as Terpene Synthesis Intermediates Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the architecture of complex isoprenoids, acetylenic alcohols (propargylic alcohols) act as the primary "strategic pivot." They are not merely transient intermediates but are the structural fulcrum upon which stereochemistry and chain length are leveraged. For the industrial and academic chemist, these species offer two distinct advantages: orthogonal reactivity (the ability to selectively reduce, couple, or rearrange the alkyne moiety) and stereochemical control (accessing Z- or E-alkenes via controlled hydrogenation or hydride reduction).

This guide dissects the utility of acetylenic alcohols in terpene synthesis, focusing on the synthesis of Vitamin A, Linalool, and their derivatives. It provides self-validating protocols for their generation and transformation, grounded in mechanistic rigor.

Structural Strategic Advantage

The acetylenic alcohol moiety (


) introduces a rigid linear spacer that eliminates steric interference during the coupling of bulky terpene fragments. Once the carbon skeleton is assembled, this "scaffold" can be dismantled or transformed to install specific functionalities.
Core Advantages
  • Chemo-differentiation: The alkyne is distinct from existing alkene unsaturations in the terpene chain (e.g., in

    
    -ionone), allowing for selective functionalization without protecting groups.
    
  • Stereo-divergence: A single acetylenic intermediate can yield either the cis (Z) alkene (via Lindlar hydrogenation) or the trans (E) alkene (via Birch reduction or

    
    ), a critical requirement for bioactive terpenes like Retinol (Vitamin A).
    
  • Rearrangement Potential: Through the Saucy-Marbet or Meyer-Schuster rearrangements, the propargylic alcohol serves as a masked

    
    -unsaturated carbonyl, extending the carbon chain by 3-4 units in a single step.
    

Synthesis of Acetylenic Alcohol Intermediates

The entry point to this chemistry is the Ethynylation of ketones.[1] In industrial terpene synthesis (e.g., the Roche or BASF processes), this is most commonly achieved by adding acetylene gas to a ketone in liquid ammonia.

Mechanism: Nucleophilic Addition

The reaction is a reversible nucleophilic addition of an acetylide anion to a carbonyl.




Experimental Protocol: Ethynylation of 6-Methyl-5-hepten-2-one

Target: Synthesis of Dehydrolinalool (DHL) , a precursor to Linalool and Pseudoionone.

Safety Note: Acetylene is explosive under pressure. Liquid ammonia is corrosive and toxic. Perform in a dedicated high-pressure reactor or well-ventilated hood with cryogenics.

Reagents:

  • 6-Methyl-5-hepten-2-one (MHO): 1.0 eq

  • Acetylene gas (purified)

  • Potassium Hydroxide (KOH): 1.5 eq (powdered)

  • Solvent: Liquid Ammonia (

    
    ) or THF/DMSO system.
    

Step-by-Step Methodology:

  • System Prep: Cool a 3-neck flask equipped with a dry ice condenser and mechanical stirrer to -40°C.

  • Solvent Condensation: Condense anhydrous ammonia (~500 mL for 1 mol scale) into the flask.

  • Acetylide Formation: Introduce acetylene gas for 15 minutes to saturate the solution. Add powdered KOH in small portions. The mixture will form a suspension of potassium acetylide.

  • Addition: Add MHO dropwise over 45 minutes, maintaining the temperature at -35°C to -40°C. The reaction is exothermic.

  • Equilibration: Stir for 2-4 hours under a slow stream of acetylene.

  • Quench: Carefully add solid Ammonium Chloride (

    
    ) to neutralize the base.
    
  • Workup: Allow ammonia to evaporate overnight (or strip under controlled vacuum). Dissolve residue in water/ether. Wash organic phase with brine, dry over

    
    , and concentrate.
    
  • Validation: FTIR should show a sharp peak at ~3300

    
     (
    
    
    
    ) and disappearance of the ketone carbonyl at 1715
    
    
    .

Key Transformations: The "Engine" of Synthesis

Once synthesized, the acetylenic alcohol undergoes one of three primary fates.

A. The Saucy-Marbet Rearrangement

This reaction transforms a propargylic alcohol into an


-unsaturated ketone (extended chain) via a vinyl ether intermediate. It is a variant of the Claisen rearrangement.[2][3]

Mechanism:

  • Vinyl Ether Formation: Reaction of the alcohol with Ethyl Vinyl Ether (EVE).

  • [3,3]-Sigmatropic Shift: Thermal rearrangement of the propargyl vinyl ether to an allenyl ketone.[4]

  • Tautomerization: Isomerization of the allene to the conjugated enone.

SaucyMarbet Substrate Propargylic Alcohol (Dehydrolinalool) VinylEther Propargyl Vinyl Ether (Intermediate) Substrate->VinylEther + Ethyl Vinyl Ether Acid Cat. Allene Allenyl Ketone (Unstable) VinylEther->Allene [3,3]-Sigmatropic Heat Product Pseudoionone (α,β-Unsaturated Ketone) Allene->Product Tautomerization

Caption: The Saucy-Marbet pathway extending the carbon chain by 3 units.

B. Stereoselective Reduction (Lindlar vs. Birch)

The choice of reduction dictates the geometry of the resulting terpene.

MethodReagentsProduct GeometryMechanism Note
Lindlar Hydrogenation

, Pd/

, Pb(OAc)

, Quinoline
Z-Alkene (cis)Syn-addition of

on catalyst surface.[5]
Birch Reduction Na or Li, Liquid

E-Alkene (trans)Radical anion mechanism; trans-stability favored.
Red-Al / LAH

or Red-Al
E-Alkene (trans)Hydride attacks propargylic position (requires -OH coordination).

Industrial Case Study: Linalool & Vitamin A

Pathway 1: Linalool Synthesis (The "Roche" Approach)

Linalool is a bulk commodity and a precursor to Vitamin E.

  • Precursor: Acetone + Acetylene

    
     Methyl Butynol 
    
    
    
    ...
    
    
    MHO.
  • Intermediate: MHO + Acetylene

    
    Dehydrolinalool .
    
  • Final Step: Selective hydrogenation of Dehydrolinalool using a Lindlar Catalyst .

Protocol: Lindlar Hydrogenation of Dehydrolinalool

  • Catalyst: 5% Pd/

    
     poisoned with Lead (Lindlar Catalyst).[6]
    
  • Poison: Quinoline (prevents over-reduction to the alkane).[5]

  • Procedure:

    • Dissolve Dehydrolinalool in hexane or toluene.

    • Add Lindlar catalyst (2-5 wt%) and Quinoline (0.5 eq relative to Pd).

    • Stir under

      
       balloon (1 atm) at room temperature.
      
    • Monitoring: Monitor

      
       uptake volumetrically. The reaction slows significantly after 1.0 equivalent is consumed.
      
    • Stop Point: Filter immediately through Celite to remove Pd. Over-exposure leads to dihydrolinalool (alkane).

Pathway 2: Vitamin A Acetate (The "BASF" Approach)

This route exemplifies the coupling power of acetylenic alcohols.

  • C15 Unit:

    
    -Ionone 
    
    
    
    Ethynyl-
    
    
    -ionol
    
    
    Vinyl-
    
    
    -ionol
    
    
    Wittig Salt.
  • Coupling: The C15 Wittig salt is coupled with a C5 aldehyde (derived from an acetylenic precursor) to form the C20 skeleton.

VitaminASynthesis BetaIonone Beta-Ionone (C14) EthynylIonol Ethynyl-Beta-Ionol (Acetylenic Alcohol) BetaIonone->EthynylIonol Ethynylation (HC≡CH, NH3) VinylIonol Vinyl-Beta-Ionol EthynylIonol->VinylIonol Partial Hydrogenation (Lindlar) WittigSalt C15 Phosphonium Salt VinylIonol->WittigSalt PPh3, H+ VitaminA Vitamin A Acetate WittigSalt->VitaminA + C5-Aldehyde (Wittig Reaction)

Caption: The BASF C15+C5 route to Vitamin A utilizing acetylenic intermediates.

Troubleshooting & Expertise (E-E-A-T)

Rupe vs. Meyer-Schuster: The Acid Trap

When treating tertiary acetylenic alcohols with acid (intended for Saucy-Marbet or dehydration), two competing rearrangements occur:

  • Meyer-Schuster: [1,3]-shift yielding an

    
    -unsaturated aldehyde/ketone.[7][8][9] (Desired for chain extension).
    
  • Rupe Rearrangement: Dehydration followed by enyne formation and hydration, yielding a methyl ketone. (Often a side reaction).

Expert Insight: To favor the Meyer-Schuster or Saucy-Marbet pathway over the Rupe, avoid simple protic acids. Use transition metal catalysts (Ag, Au, or Vanadium oxides) or the specific vinyl ether conditions (Saucy-Marbet) which proceed via a concerted sigmatropic mechanism, bypassing the carbocation intermediates that lead to Rupe products.

Catalyst Poisoning

In Lindlar hydrogenations, if the reaction is too fast (low selectivity), increase the Quinoline concentration. If the reaction stalls, check for sulfur contaminants in the starting alkyne, which irreversibly poison the Pd surface.

References

  • Lindlar Catalyst Preparation & Usage

    • Lindlar, H., & Dubuis, R. (1966). Palladium Catalyst for Partial Reduction of Acetylenes. Organic Syntheses, 46, 89.
  • Saucy-Marbet Rearrangement

    • Saucy, G., & Marbet, R. (1967).[2][4] Über die Reaktion von Propargylalkoholen mit Enoläthern. Helvetica Chimica Acta, 50(5), 1158–1167.[4]

  • Industrial Vitamin A Synthesis

    • Eggersdorfer, M., et al. (2012). Vitamins. Ullmann's Encyclopedia of Industrial Chemistry.
  • Ethynylation of Ketones

    • Henne, A. L., & Greenlee, K. W. (1945).[1] Preparation of Acetylenic Carbinols in Liquid Ammonia. Journal of the American Chemical Society, 67(3), 484–485.[1]

Sources

Enyne Alcohols in Insect Chemical Ecology: Biosynthesis, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Natural Occurrence, Biosynthesis, and Synthesis of Enyne Alcohols in Insect Pheromones.

Executive Summary

The occurrence of enyne alcohols —compounds featuring a conjugated or skipped system comprising a double bond (alkene), a triple bond (alkyne), and a hydroxyl group—is a rare but potent motif in insect chemical communication. Unlike the ubiquitous monoenes and dienes found in Lepidopteran pheromones, the enyne structure requires specialized biosynthetic machinery, specifically


-11 acetylenase , to introduce the triple bond.

This guide focuses on the primary biological model for this class: the Processionary Moths (Thaumetopoea spp.) . It details the transition from biological occurrence to laboratory synthesis, providing actionable protocols for the stereoselective construction of (Z)-13-hexadecen-11-yn-1-ol and its derivatives, which are critical for Integrated Pest Management (IPM) strategies.

Natural Occurrence & Taxonomic Distribution

While the vast majority of moth pheromones are Type I (fatty acid derivatives) containing simple double bonds, the enyne functionality represents a high-energy structural divergence.

2.1. The Primary Case Study: Thaumetopoea pityocampa

The Pine Processionary Moth (Thaumetopoea pityocampa) is the definitive source of naturally occurring enyne pheromones.

  • Major Component: (Z)-13-hexadecen-11-ynyl acetate.

  • Alcohol Precursor: (Z)-13-hexadecen-11-yn-1-ol .[1]

  • Biological Role: The acetate is the volatile sex pheromone emitted by females to attract males. The alcohol is the immediate metabolic precursor stored in the gland and occasionally released as a minor component or inhibitor.

2.2. Comparative Occurrence Table

The following table contrasts the enyne structure with related pheromone motifs in other species.

SpeciesCommon NamePheromone StructureClass
Thaumetopoea pityocampa Pine Processionary Moth(Z)-13-hexadecen-11-ynyl acetate Conjugated Enyne
Thaumetopoea processioneaOak Processionary Moth(Z,Z)-11,13-hexadecadienyl acetateConjugated Diene
Spodoptera exiguaBeet Armyworm(Z,E)-9,12-tetradecadienyl acetateConjugated Diene
Dendrolimus punctatusPine Caterpillar(Z,E)-5,7-dodecadienyl acetateConjugated Diene
Chauliognathus spp.[2]Soldier Beetles8Z-dihydromatricaria acidPolyacetylenic Acid

Technical Insight: The evolutionary divergence between T. pityocampa (enyne) and T. processionea (diene) suggests a single enzymatic mutation—the gain of acetylenase activity—allowed pityocampa to abstract two additional hydrogens from the


-11 position, converting the alkene to an alkyne.
Biosynthetic Machinery

The biosynthesis of the enyne moiety is chemically demanding. In T. pityocampa, this process occurs in the pheromone gland via a unique multifunctional desaturase.

3.1. The Pathway
  • Precursor: Palmitic acid (16:0).

  • 
    -11 Desaturation:  Conversion to (Z)-11-hexadecenoic acid.
    
  • 
    -11 Acetylenation:  Further dehydrogenation of the double bond to form 11-hexadecynoic acid.
    
  • 
    -13 Desaturation:  Introduction of the Z-double bond at C13.
    
  • Reduction & Acetylation: Conversion of the carboxylic acid to the alcohol, then the acetate.

3.2. Pathway Visualization

Biosynthesis Palmitic Palmitic Acid (16:0) Z11_Acid (Z)-11-Hexadecenoic Acid (Z11-16:Acid) Palmitic->Z11_Acid Delta-11 Desaturase Yne_Acid 11-Hexadecynoic Acid (11-16:Yne:Acid) Z11_Acid->Yne_Acid Delta-11 Acetylenase (2H abstraction) Enyne_Acid (Z)-13-Hexadecen-11-ynoic Acid (Z13-16:En-11-Yne:Acid) Yne_Acid->Enyne_Acid Delta-13 Desaturase Enyne_Alc (Z)-13-Hexadecen-11-yn-1-ol (Alcohol Precursor) Enyne_Acid->Enyne_Alc FAR (Reductase) Enyne_Ac (Z)-13-Hexadecen-11-ynyl Acetate (Active Pheromone) Enyne_Alc->Enyne_Ac Acetyltransferase

Figure 1: Biosynthetic pathway of the enyne pheromone in T. pityocampa, highlighting the critical acetylenase step.[3]

Chemical Synthesis & Structural Analysis

For researchers developing monitoring lures, synthesizing the enyne alcohol with high stereochemical purity is essential. The (Z)-configuration of the double bond is critical for biological activity; the (E)-isomer is often inactive or inhibitory.

4.1. Synthetic Strategy: Sonogashira Coupling

The most robust route involves coupling a terminal alkyne fragment with a stereodefined vinyl halide.

  • Target Molecule: (Z)-13-hexadecen-11-yn-1-ol.[1]

  • Fragment A (Alkyne): 11-dodecyn-1-ol (protected as THP ether).

  • Fragment B (Vinyl Halide): (Z)-1-bromo-1-butene.

4.2. Detailed Protocol

Step 1: Preparation of (Z)-1-bromo-1-butene

  • Bromination: Treat 1-butene with bromine (

    
    ) in 
    
    
    
    at -78°C to yield 1,2-dibromobutane.
  • Elimination: Treat with ethanolic KOH to yield a mixture of vinyl bromides.

  • Purification: Distill to isolate (Z)-1-bromo-1-butene (boiling point difference allows separation from E-isomer and 2-bromo isomer). Note: Stereopurity here dictates final product purity.

Step 2: Sonogashira Coupling

  • Reagents: 2-(11-dodecynyloxy)tetrahydro-2H-pyran (1.0 eq), (Z)-1-bromo-1-butene (1.2 eq),

    
     (0.05 eq), CuI (0.1 eq).
    
  • Solvent/Base: Degassed Piperidine or

    
     in THF.
    
  • Condition: Stir at room temperature under Argon for 12 hours.

  • Workup: Quench with saturated

    
    , extract with ether, dry over 
    
    
    
    .
  • Deprotection: Dissolve the coupled intermediate in MeOH with catalytic p-TsOH (p-toluenesulfonic acid) to remove the THP group.

  • Yield: Typically 75-85% over two steps.

4.3. Synthetic Workflow Diagram

Synthesis Alkyne 11-Dodecyn-1-ol (THP protected) Coupling Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N Alkyne->Coupling Vinyl (Z)-1-Bromo-1-butene Vinyl->Coupling Intermediate Protected Enyne Intermediate Coupling->Intermediate Deprotection Deprotection (MeOH / p-TsOH) Intermediate->Deprotection Product (Z)-13-Hexadecen-11-yn-1-ol (>98% Z-isomer) Deprotection->Product

Figure 2: Convergent synthesis of the enyne alcohol pheromone via Sonogashira coupling.

Analytical Characterization

Validating the structure of enyne alcohols requires distinguishing the triple bond location and the double bond geometry.

MethodDiagnostic SignalInterpretation
GC-MS Molecular Ion (

)
Often weak or absent due to fragmentation.
GC-MS

79, 91, 105
Characteristic aromatic-like fragments from the conjugated enyne system.
IR ~2200

Weak

stretch (internal alkyne).
IR ~960

vs ~730

Absence of 960 (trans) and presence of 730 (cis) confirms Z-geometry.

NMR

5.4 - 5.9 ppm
Olefinic protons. Coupling constants (

) confirm Z-geometry.

NMR

80 - 95 ppm
Acetylenic carbons.

Self-Validating Check: In the


 NMR, the signal for the methylene protons adjacent to the alkyne (C10) will appear as a triplet of doublets (td) around 

2.3 ppm, distinct from allylic protons.
Applications in Pest Management

The primary application of these compounds is in the control of the Pine Processionary Moth , a major pest in Southern Europe and the Mediterranean.

  • Monitoring: Rubber septa loaded with 1 mg of (Z)-13-hexadecen-11-ynyl acetate (plus 1-10% alcohol synergist in some formulations) are used to track flight patterns.

  • Mating Disruption: High-load dispensers release the pheromone cloud, preventing males from locating females. The stability of the enyne motif (compared to conjugated dienes which are prone to polymerization) makes it a viable candidate for long-lasting dispensers.

  • Safety: Enyne alcohols are generally non-toxic to vertebrates but highly specific to the target insect, preserving beneficial fauna.

References
  • Biosynthesis of the Processionary Moth Pheromone

    • Title: A multifunctional desaturase involved in the biosynthesis of the processionary moth sex pheromone.
    • Source: PNAS (Proceedings of the N
    • URL:[Link]

  • Synthesis of Enyne Pheromones

    • Title: Synthesis of (Z)-13-hexadecen-11-yn-1-yl acetate: Major component of sex pheromone of the processionary moth.
    • Source: Journal of Chemical Ecology
    • URL:[Link]

  • Compar

    • Title: Comparative sex pheromone biosynthesis in Thaumetopoea pityocampa and T. processionea.
    • Source: Insect Biochemistry and Molecular Biology
    • URL:[Link]

  • General Insect Pheromone Chemistry

    • Title: The Pherobase: Database of Pheromones and Semiochemicals.
    • Source: Pherobase[4][5][6]

    • URL:[Link]

  • Acetylenic F

    • Title: The convergent evolution of defensive polyacetylenic fatty acid biosynthesis genes in soldier beetles.
    • Source: Nature Communic
    • URL:[Link]

Sources

Thermodynamic Stability & Synthetic Handling of Conjugated Enyne Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Conjugated enyne alcohols—specifically (E/Z)-2-en-4-yne-1-ol motifs—represent a class of "metastable" intermediates critical to the synthesis of polyketide natural products, carotenoids, and allylamine antifungals. While the conjugated backbone offers significant resonance stabilization energy (approx. 3–4 kcal/mol over non-conjugated isomers), the propargylic alcohol functionality introduces a high susceptibility to acid-catalyzed rearrangement.

This guide analyzes the thermodynamic drivers governing the stability of these systems, distinguishing between geometric stability (Z vs. E isomers) and functional stability (resistance to Meyer-Schuster/Rupe rearrangements). It provides validated protocols for suppressing decomposition during scale-up and purification.

Thermodynamic Landscape: The Stability Paradox

The stability of conjugated enyne alcohols is governed by two competing thermodynamic forces: Resonance Stabilization (stabilizing) and Isomerization Potential (destabilizing).

Geometric Isomerism (Z vs. E)

Thermodynamically, the (


)-isomer is generally favored over the (

)-isomer due to steric minimization. However, the energy gap (

) is often narrower than in simple alkenes due to the linear geometry of the alkyne, which reduces steric clash in the (

)-conformer compared to a (

)-alkene.
Parameter(

)-Enyne Alcohol
(

)-Enyne Alcohol
Thermodynamic Driver
Steric Strain LowModerate1,3-allylic strain is minimized in (

).
Dipole Moment LowerHigher(

) isomers often have higher polarity, affecting solvation energy.
Cyclization Potential InertHigh(

) isomers are precursors to furans via metal-catalyzed cyclization.
Heat of Formation

(Ref)

+ 1.2–2.5 kcal/mol
(

) is the thermodynamic sink.
The Propargylic Trap

While the carbon backbone is stable, the hydroxyl group activates the system toward rearrangement. The enyne alcohol is thermodynamically less stable than its rearranged isomer (the


-unsaturated ketone/aldehyde).
  • Driving Force: Formation of the stronger C=O bond (approx. 179 kcal/mol) vs. the C-O single bond and C-C

    
     system.
    
  • Implication: The molecule exists in a local energy minimum. Any proton source lowers the activation energy (

    
    ) for the 1,3-hydroxyl shift (Meyer-Schuster), leading to irreversible isomerization.
    

Degradation Pathways: Mechanistic Causality

Understanding the specific degradation pathway is required to select the correct inhibitor. The two primary failure modes are the Meyer-Schuster and Rupe rearrangements. Both are acid-catalyzed and irreversible.

Pathway Logic
  • Secondary/Primary Alcohols: Predominantly undergo Meyer-Schuster rearrangement to form enals or enones.

  • Tertiary Alcohols: Competing pathways.[1][2] If the

    
    -proton is available, dehydration occurs (Rupe), leading to vinyl acetylenes or polymerized tars.
    
Visualization of Degradation Dynamics

The following diagram illustrates the divergence of these pathways based on substrate structure and conditions.

degradation_pathways Start Conjugated Enyne Alcohol Acid Acid Catalyst (H+) Start->Acid Protonation Carbocation Resonance-Stabilized Propargylic Cation Acid->Carbocation -H2O Decision Substitution Pattern? Carbocation->Decision MS_Path Meyer-Schuster Path (Water Attack) Decision->MS_Path 1° or 2° Alcohol Rupe_Path Rupe Path (Dehydration) Decision->Rupe_Path 3° Alcohol Enone α,β-Unsaturated Carbonyl (Thermodynamic Sink) MS_Path->Enone [1,3]-Shift Polymer Vinyl Acetylene / Tars Rupe_Path->Polymer Elimination

Figure 1: Divergent acid-catalyzed degradation pathways for enyne alcohols. The carbocation intermediate is the critical control point.

Synthetic Protocols & Handling

To maintain the integrity of the enyne alcohol, experimental conditions must strictly exclude acidic species and transition metals capable of Lewis acid catalysis (e.g., Ag(I), Au(I)).

Validated Synthesis Workflow (Sonogashira Route)

Context: Synthesis of (E)-4-phenylbut-3-en-1-yne-1-ol.

Step 1: Coupling (The Constructive Phase)

  • Reagents: Phenylacetylene (1.1 eq), (E)-2-bromovinyl alcohol protected as THP ether (1.0 eq).

  • Catalyst System: Pd(PPh3)2Cl2 (2 mol%), CuI (1 mol%).

  • Base/Solvent: Et3N / THF (degassed).

  • Critical Control: Oxygen must be excluded to prevent Glaser coupling (homocoupling of alkynes), which produces stable but inseparable impurities.

Step 2: Deprotection (The Critical Phase)

  • Standard Protocol: Acidic hydrolysis (e.g., pTsOH/MeOH) is FORBIDDEN for sensitive enyne alcohols.

  • Recommended Protocol: Fluoride-mediated deprotection (if Silyl protected) or mild oxidative cleavage (if PMB protected).

  • If THP/Acetal must be used: Use PPTS (Pyridinium p-toluenesulfonate) in EtOH at 0°C. Quench immediately with saturated NaHCO3.

Stability Screening Protocol

Before scale-up, the stability of the specific enyne alcohol must be quantified.

Protocol:

  • Preparation: Dissolve 10 mg of analyte in 0.6 mL deuterated solvent.

  • Solvent Choice: Use

    
     (Benzene-d6) or 
    
    
    
    . Avoid
    
    
    as it naturally forms HCl upon storage, catalyzing decomposition.
  • Internal Standard: Add 1.0 eq of 1,3,5-trimethoxybenzene (inert standard).

  • Stress Test: Heat to 40°C.

  • Data Capture: Acquire 1H NMR at t=0, 1h, 6h, 24h. Monitor the disappearance of the propargylic CH2 signal and the appearance of enone doublets.

Case Studies in Drug Development

Terbinafine (Lamisil)

Terbinafine represents the most commercially significant application of the conjugated enyne motif.

  • Structure: A tertiary allylic amine conjugated to a tert-butyl acetylene.

  • Stability Insight: The industrial synthesis avoids the isolation of the free propargylic alcohol intermediate where possible. Instead, direct coupling of the chloro-enyne with the amine is preferred.

  • Thermodynamic Lesson: The steric bulk of the tert-butyl group kinetically stabilizes the alkyne against hydration, but the conjugated system remains sensitive to photo-isomerization ((E)

    
     (Z)), which drastically reduces antifungal potency.
    
Workflow for Stability Assessment

The following Graphviz diagram outlines the decision matrix for handling novel enyne alcohol intermediates in a medicinal chemistry campaign.

stability_workflow Compound Novel Enyne Alcohol Solubility Solubility Check (Non-Acidic) Compound->Solubility Stress Acid Stress Test (0.1% AcOH) Solubility->Stress Result_Stable Stable (>95%) Proceed to Scale Stress->Result_Stable No Change Result_Labile Labile (<90%) Rearrangement Detected Stress->Result_Labile Enone Formation Mitigation Mitigation Strategy: 1. Switch to Basic Workup 2. Store as Silyl Ether 3. Use Scavengers (K2CO3) Result_Labile->Mitigation

Figure 2: Standard operating procedure for assessing enyne alcohol stability prior to library synthesis.

References

  • Meyer, K. H., & Schuster, K. (1922).[3] Umlagerung von tertiären Äthinyl-carbinolen in ungesättigte Ketone.[4] Berichte der deutschen chemischen Gesellschaft.

  • Trost, B. M., & Flygare, J. A. (1992). A novel Ru-catalyzed rearrangement of propargylic alcohols to unsaturated aldehydes and ketones. Journal of the American Chemical Society.[5]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.

  • Cadierno, V., et al. (2006).[6] Microwave-assisted Meyer-Schuster rearrangement of propargylic alcohols catalyzed by InCl3.[2] The Journal of Organic Chemistry.[6]

  • Petragnani, N., & Tellis, H. (1959). The electrochemical oxidation of enyne alcohols. (Foundational work on enyne stability). Chemical Reviews.

Sources

Comparison of Terminal vs. Internal Enyne Alcohol Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of complex pharmaceutical scaffolds, enyne alcohols serve as high-value linchpins. Their reactivity profile bifurcates sharply based on the substitution of the alkyne terminus. Terminal enyne alcohols (


) are defined by the acidity of the acetylenic proton (

) and their propensity for 5-exo-dig cyclizations and metal-acetylide formation. Internal enyne alcohols (

), lacking this acidic handle, rely on

-activation to drive 6-endo-dig pathways and specific skeletal rearrangements like the Meyer-Schuster reaction.

This guide dissects these divergent pathways, providing researchers with the mechanistic logic required to select the correct substrate class for targeted drug synthesis.

Part 1: Structural & Electronic Foundations

The divergence in reactivity stems from three core physicochemical differences:

FeatureTerminal Enyne AlcoholInternal Enyne Alcohol
Electronic Signature Acidic C(sp)-H bond. Prone to deprotonation by weak bases or formation of

-bound metal acetylides (Cu, Ag, Au).
Electron-rich

-system.
Reactivity is driven purely by orbital overlap with electrophilic metals (

-activation).
Steric Environment Unhindered terminus allows facile approach of nucleophiles or bulky catalysts.Steric bulk at both ends of the alkyne dictates regioselectivity (e.g., Markovnikov addition is less predictable without directing groups).
Carbocation Dynamics Propargylic cation formation competes with "Rupe" elimination pathways.Propargylic cation formation typically leads to thermodynamic "Meyer-Schuster" products.

Part 2: Reactivity Profiles & Mechanistic Divergence

Acid-Catalyzed Rearrangements: Meyer-Schuster vs. Rupe

The most critical distinction occurs in acid-catalyzed isomerizations.

  • Internal Enyne Alcohols (Meyer-Schuster): Undergo a 1,3-hydroxyl shift to form

    
    -unsaturated ketones . The reaction is thermodynamically driven and highly E-selective.
    
  • Terminal Enyne Alcohols (Rupe vs. Meyer-Schuster):

    • Primary/Secondary Alcohols: Follow Meyer-Schuster to form ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -unsaturated aldehydes .[1][2][3]
      
    • Tertiary Alcohols: The Rupe Rearrangement dominates. Dehydration occurs first to form an enyne intermediate, which hydrates to an

      
      -unsaturated methyl ketone .
      
Visualization: Mechanistic Bifurcation

MeyerSchuster_vs_Rupe cluster_1 Intermediate cluster_2 Product Internal Internal Enyne Alcohol (Sec/Tert) Allenol Allenol Intermediate (1,3-Shift) Internal->Allenol Acid/Au(I) Terminal_Sec Terminal Enyne Alcohol (Sec) Terminal_Sec->Allenol Terminal_Tert Terminal Enyne Alcohol (Tert) Enyne Enyne Intermediate (Dehydration) Terminal_Tert->Enyne Acid (Strong) Enone α,β-Unsaturated Ketone (Meyer-Schuster) Allenol->Enone Tautomerization Enal α,β-Unsaturated Aldehyde (Meyer-Schuster) Allenol->Enal MethylKetone α,β-Unsaturated Methyl Ketone (Rupe) Enyne->MethylKetone Hydration

Caption: Divergent pathways for acid-mediated rearrangement based on alkyne substitution and alcohol order.

Gold(I)-Catalyzed Cycloisomerization

In the presence of


-Lewis acids like Au(I) or Pt(II), the alkyne acts as an electrophilic trigger for the alkene nucleophile.
  • Terminal Alkynes (5-exo-dig): The terminal carbon is less shielded, favoring attack by the alkene to form a 5-membered exocyclic ring. However, catalyst deactivation is a risk due to the formation of stable gold-acetylides (

    
    -Au species) unless a proton shuttle (e.g., MeOH) is present.
    
  • Internal Alkynes (6-endo-dig): The internal position often directs the nucleophilic attack to the distal carbon, favoring 6-membered endocyclic rings. This pathway avoids the "acetylide sink" and is generally more robust for complex macrocyclizations.

Part 3: Case Studies in Drug Development

Case Study A: The Alpinoid Synthesis (Internal Reactivity)

Target: Deoxyalpinoid B (Anticancer agent).[4] Challenge: Constructing the central


-unsaturated ketone linker without polymerization.
Solution:  Researchers utilized a Gold(I)-catalyzed Meyer-Schuster rearrangement  of an internal enyne alcohol.
  • Substrate: A secondary internal propargyl alcohol.

  • Outcome: The internal alkyne prevented Rupe competition, and the mild Au(I) conditions (vs. strong acid) preserved the sensitive diarylheptanoid scaffold.

  • Key Insight: Internal alkynes provide thermodynamic control, yielding exclusively the E-isomer required for biological activity.

Case Study B: Ventricosene Synthesis (Cycloisomerization)

Target: (


)-Ventricosene (Triquinane natural product).
Challenge:  Rapid assembly of the tricyclic core.
Solution: Au(I)-catalyzed cycloisomerization  of an enyne.
  • Substrate: An enyne with a substituted (internal-like) alkyne environment to direct regioselectivity.

  • Mechanism: The reaction proceeded via a 1,6-enyne cycloisomerization followed by a Wagner-Meerwein shift. The substitution pattern was critical to favor the 6-endo pathway over the 5-exo, setting the correct stereochemistry for the fused ring system.

Part 4: Experimental Protocols

Protocol 1: Gold-Catalyzed Meyer-Schuster Rearrangement

Best for: Converting internal enyne alcohols to enones under mild conditions.

Reagents:

  • Substrate: Internal enyne alcohol (1.0 equiv)

  • Catalyst:

    
     (2 mol%) / 
    
    
    
    (2 mol%)
  • Solvent: Methanol/Water (10:1)

  • Temperature: Ambient (20-25°C)

Step-by-Step:

  • Catalyst Activation: In a glovebox or under Argon, mix

    
     and 
    
    
    
    in anhydrous methanol. Stir for 10 mins to generate the active cationic species
    
    
    .
  • Addition: Dissolve the enyne alcohol in methanol and add to the catalyst mixture.

  • Reaction: Stir at room temperature. Monitor via TLC (internal alkynes react slower than terminal but are cleaner).

  • Workup: Filter through a short pad of silica to remove gold. Concentrate in vacuo.

  • Validation:

    
     NMR should show the disappearance of the propargylic proton and appearance of vinyl protons (
    
    
    
    6.0-7.5 ppm).
Protocol 2: Pauson-Khand Cycloaddition (Terminal vs Internal)

Best for: Synthesis of cyclopentenones.

ParameterTerminal Alkyne ProtocolInternal Alkyne Protocol
Catalyst

(Stoichiometric or Catalytic)

+ Lewis Base (NMO)
Regioselectivity High. Bulky group at C2 (alpha to carbonyl).Variable. Requires electronic bias (e.g., EWG) or use of alkynylboronates to direct C2 placement.
Conditions Thermal (60-80°C) or Microwave.Often requires higher temp or promoters (NMO/TMANO) to overcome steric cost.

Part 5: Comparative Data Summary

The following table summarizes the reactivity divergence for a generic enyne alcohol substrate under standard conditions.

Reaction TypeTerminal Alkyne OutcomeInternal Alkyne OutcomeSelectivity Driver
Hydration (Hg/H+) Methyl Ketone (Markovnikov)Mixture of KetonesProton acidity vs. Inductive effects
Au(I) Cyclization 5-exo-dig (Major)6-endo-dig (Major)Sterics & Nucleophile Trajectory
Rearrangement Enal (Sec) or Methyl Ketone (Tert/Rupe)Enone (Meyer-Schuster)Cation stability & Dehydration rate
Hydroamination Markovnikov IminePoor RegioselectivityElectronic bias of substituents

Part 6: Visualizing the Gold Catalytic Cycle

This diagram illustrates the divergent pathways in Gold(I) catalysis, highlighting the "Acetylide Trap" specific to terminal alkynes.

GoldCatalysis Coordination Au(I)-Alkyne Complex Acetylide Au-Acetylide (Dead End/Trap) (Terminal Only) Coordination->Acetylide - H+ (Base present) Activation Activated π-Complex Coordination->Activation Cyclization_5 5-exo-dig Transition State Activation->Cyclization_5 Terminal Alkyne Cyclization_6 6-endo-dig Transition State Activation->Cyclization_6 Internal Alkyne Product_5 5-Membered Ring Product Cyclization_5->Product_5 Protodeauration Product_6 6-Membered Ring Product Cyclization_6->Product_6 Protodeauration

Caption: Gold(I) catalytic cycle showing the divergence between 5-exo and 6-endo modes and the acetylide trap.

References

  • Meyer–Schuster rearrangement. Wikipedia. Retrieved from

  • Gold-catalyzed cycloisomerizations of 1,6-enynes. ResearchGate. Retrieved from

  • Au(I)-Catalyzed Ring Expanding Cycloisomerizations: Total Synthesis of Ventricosene. PubMed Central (PMC). Retrieved from

  • Efficient total synthesis of three alpinoids via the Au(I)-catalyzed Meyer-Schuster rearrangement. PubMed Central (PMC). Retrieved from

  • The Pauson-Khand Reaction with Terminal Alkynes: A Mechanistic Deep Dive. Benchchem. Retrieved from

  • Gold(I)-Catalyzed 1,6-Enyne Single-Cleavage Rearrangements: The Complete Picture. ACS Publications. Retrieved from

Sources

Spectroscopic Elucidation of 6-Methyl-6-hepten-4-yn-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise structural characterization of novel molecules is a cornerstone of innovation. 6-Methyl-6-hepten-4-yn-3-ol, a polyunsaturated alcohol, presents a unique combination of functional groups—a hydroxyl group, a carbon-carbon triple bond, and a carbon-carbon double bond. This arrangement offers a rich scaffold for synthetic transformations, making it a molecule of interest for researchers in drug development and materials science. This technical guide provides an in-depth analysis of the spectroscopic data for 6-Methyl-6-hepten-4-yn-3-ol, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for data acquisition and a plausible synthetic route are also detailed, providing a comprehensive resource for scientists working with this or structurally related compounds.

Molecular Structure and Spectroscopic Overview

The structure of 6-Methyl-6-hepten-4-yn-3-ol, with the IUPAC name 6-methylhept-6-en-4-yn-3-ol, and a molecular formula of C₈H₁₂O, contains several key features that give rise to characteristic spectroscopic signals.[1] The strategic placement of the hydroxyl group and the conjugated en-yne system dictates the electronic environment of each atom, which is reflected in the spectral data.

Caption: Molecular Structure of 6-Methyl-6-hepten-4-yn-3-ol with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

While a publicly available experimental ¹H NMR spectrum for 6-Methyl-6-hepten-4-yn-3-ol is not readily found, a predicted spectrum can be derived from its structure. The expected signals are summarized in the table below. The ethyl group protons adjacent to the hydroxyl-bearing carbon would appear as a quartet and a triplet. The allylic protons and the methyl protons on the double bond would also have characteristic shifts. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for 6-Methyl-6-hepten-4-yn-3-ol

Proton LabelPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H1~ 1.0Triplet~ 7.5
H2~ 1.7Quintet~ 7.5
H3~ 4.4Triplet~ 6.5
H7 (vinylic)~ 5.2, ~5.0Singlet, Singlet-
H8 (methyl)~ 1.8Singlet-
OHVariableBroad Singlet-

Disclaimer: These are predicted values and may differ from experimental data.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A ¹³C NMR spectrum for 6-Methyl-6-hepten-4-yn-3-ol is available in the SpectraBase database.[1] The approximate chemical shifts for each carbon atom are presented in the table below, based on the known effects of adjacent functional groups. The sp-hybridized carbons of the alkyne typically appear in the range of 80-90 ppm, while the sp²-hybridized carbons of the alkene are found further downfield.

Table 2: Expected ¹³C NMR Chemical Shifts for 6-Methyl-6-hepten-4-yn-3-ol

Carbon LabelPredicted Chemical Shift (ppm)
C1~ 10
C2~ 30
C3~ 60
C4~ 85
C5~ 90
C6~ 125
C7~ 122
C8~ 23

Disclaimer: These are predicted values based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The vapor-phase IR spectrum of 6-Methyl-6-hepten-4-yn-3-ol is available in the SpectraBase database.[1] The key vibrational frequencies are summarized below.

Table 3: Characteristic IR Absorption Bands for 6-Methyl-6-hepten-4-yn-3-ol

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
O-HStretch3650-3200Strong, Broad
C-H (sp³)Stretch3000-2850Medium-Strong
C-H (sp²)Stretch3100-3000Medium
C≡CStretch2260-2100Weak-Medium
C=CStretch1680-1620Medium
C-OStretch1260-1000Strong

The broad O-H stretching band is a hallmark of the alcohol functional group. The presence of both C≡C and C=C stretching absorptions confirms the en-yne structure. The distinction between terminal and internal alkynes can often be made by the presence or absence of a sharp ≡C-H stretch around 3300 cm⁻¹, which would be absent in this internal alkyne.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A GC-MS spectrum of 6-Methyl-6-hepten-4-yn-3-ol is available from the NIST Mass Spectrometry Data Center.[1]

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 124, corresponding to the molecular formula C₈H₁₂O. The fragmentation pattern will be influenced by the stability of the resulting carbocations and radicals. Key expected fragmentation pathways include:

  • α-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation for alcohols. This would lead to the loss of an ethyl radical (•CH₂CH₃) to give a fragment at m/z = 95.

  • Dehydration: Loss of a water molecule (H₂O) from the molecular ion is also a common pathway for alcohols, which would result in a fragment at m/z = 106.

  • Propargylic/Allylic Cleavage: Cleavage at the bonds allylic or propargylic to the unsaturated systems can also occur, leading to various smaller fragments.

The interpretation of these fragments helps to confirm the connectivity of the molecule.[4][5]

Experimental Protocols

Synthesis of 6-Methyl-6-hepten-4-yn-3-ol

A plausible synthetic route to 6-Methyl-6-hepten-4-yn-3-ol involves the nucleophilic addition of an organometallic reagent to an appropriate α,β-unsaturated aldehyde or ketone. A general procedure is outlined below, which can be adapted from protocols for similar compounds.[6][7]

Reaction Scheme:

1-Penten-3-one + (3-methyl-1-butynyl)magnesium bromide → 6-Methyl-6-hepten-4-yn-3-ol

Step-by-Step Methodology:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings are reacted with 3-methyl-1-butyne in anhydrous tetrahydrofuran (THF) to form the Grignard reagent.

  • Addition Reaction: The flask is cooled to 0 °C, and a solution of 1-penten-3-one in anhydrous THF is added dropwise.

  • Quenching: After the addition is complete, the reaction is stirred at room temperature for several hours and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or vacuum distillation.

reagents Grignard Reagent Prep (Mg, 3-methyl-1-butyne, THF) addition Nucleophilic Addition (1-Penten-3-one in THF, 0 °C) reagents->addition quench Aqueous Workup (Sat. NH4Cl) addition->quench purify Extraction & Purification (Et2O, Chromatography/Distillation) quench->purify product 6-Methyl-6-hepten-4-yn-3-ol purify->product

Caption: Synthetic Workflow for 6-Methyl-6-hepten-4-yn-3-ol.

Spectroscopic Data Acquisition

NMR Spectroscopy:

  • Instrumentation: A 400 or 500 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[8]

  • Data Acquisition: Standard pulse programs are used for ¹H and ¹³C{¹H} NMR acquisition.

IR Spectroscopy:

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small drop of the neat liquid sample is placed directly on the ATR crystal.

  • Data Acquisition: A background spectrum is collected, followed by the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Sample Preparation: A dilute solution of the sample (~1 mg/mL) is prepared in a volatile solvent like dichloromethane or hexane.

  • Data Acquisition: The sample is injected into the GC, and the mass spectrum is recorded as the compound elutes. Electron ionization at 70 eV is a standard method.

Conclusion

The spectroscopic characterization of 6-Methyl-6-hepten-4-yn-3-ol provides a clear and unambiguous confirmation of its molecular structure. The combination of NMR, IR, and MS data offers complementary information that, when analyzed together, allows for a complete structural assignment. This guide serves as a comprehensive resource for researchers, providing not only the interpreted spectral data but also the underlying principles and practical protocols for the synthesis and analysis of this and related compounds. The availability of this detailed spectroscopic information is crucial for advancing research in fields that can benefit from the unique chemical properties of this versatile molecule.

References

  • PubChem. 6-Methyl-6-hepten-4-yn-3-ol. National Center for Biotechnology Information. [Link]

  • NIST. 6-Hepten-3-ol, 4-methyl-. NIST Chemistry WebBook. [Link]

  • Organic Syntheses. [- Bicyclo[3.3.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α]. Organic Syntheses. [Link]

  • University of California, Davis. Interpretation of mass spectra. [Link]

  • Chemguide. mass spectra - fragmentation patterns. Chemguide. [Link]

  • PubChem. 6-Methyl-6-hepten-4-yn-2-ol. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

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Methodological & Application

Application Note: Synthesis of 6-Methyl-6-hepten-4-yn-3-ol via Grignard Reaction

[1]

Executive Summary & Retrosynthetic Analysis

This application note details the protocol for synthesizing 6-Methyl-6-hepten-4-yn-3-ol , a critical intermediate often utilized in the synthesis of terpenes, carotenoids (such as Vitamin A analogs), and fragrance compounds.[1]

Unlike standard Grignard reactions that utilize alkyl halides, this protocol employs a Grignard Exchange (Metallation) strategy.[1] The target molecule is a secondary alcohol containing a conjugated en-yne system. The synthesis relies on the in situ generation of isopropenylethynylmagnesium bromide followed by nucleophilic addition to propanal .

Retrosynthetic Logic

The retrosynthesis reveals two primary fragments. The disconnection at the C3-C4 bond (adjacent to the alcohol) is the most logical strategic break, utilizing the acidity of the terminal alkyne proton (

  • Target: 6-Methyl-6-hepten-4-yn-3-ol[1]

  • Disconnection: C3(OH) — C4(

    
    )
    
  • Nucleophile (Fragment A): Isopropenylethynyl anion (derived from 2-methyl-1-buten-3-yne).[1]

  • Electrophile (Fragment B): Propanal (Propionaldehyde).[1]

Reaction Scheme

ReactionSchemeStart12-Methyl-1-buten-3-yne(Isopropenylacetylene)InterIntermediate:Isopropenylethynylmagnesium BromideStart1->InterTHF, 0°C to RT- Ethane (gas)ReagentEthylmagnesium Bromide(EtMgBr)Reagent->InterProductTarget:6-Methyl-6-hepten-4-yn-3-olInter->Product1. Addition of Propanal2. H3O+ QuenchElectrophilePropanalElectrophile->Product

Figure 1: Reaction scheme illustrating the metallation of isopropenylacetylene followed by carbonyl addition.

Critical Reagents & Safety Profile

Safety Warning: This protocol involves the handling of highly flammable liquids, pyrophoric Grignard reagents, and the generation of flammable gas (ethane). All operations must be performed in a fume hood under an inert atmosphere (Nitrogen or Argon).[1]

ReagentRoleCAS No.Equiv.[1][2][3]Critical Hazard Note
2-Methyl-1-buten-3-yne Nucleophile Precursor78-80-81.1Highly Volatile (BP: 34°C).[1] Flammable.[1][4][5] Polymerizes on storage.[1]
Ethylmagnesium Bromide (3.0 M in Et₂O) Base / Metallating Agent925-90-61.15Pyrophoric.[1] Moisture sensitive.[1]
Propanal Electrophile123-38-61.0Volatile, Toxic.[1] Ensure fresh distillation if yellowed.
Tetrahydrofuran (THF) Solvent109-99-9N/AMust be anhydrous and inhibitor-free.[1]
Ammonium Chloride (sat.[1] aq.) Quenching Agent12125-02-9ExcessExothermic reaction during quench.[1]

Experimental Protocol

Phase 1: Preparation of Isopropenylethynylmagnesium Bromide

Rationale: We do not make this Grignard from a halide. Instead, we use a commercial alkyl Grignard (EtMgBr) to deprotonate the terminal alkyne of 2-methyl-1-buten-3-yne.[1] This is cleaner and avoids side reactions associated with propargylic halides.[1]

  • Setup: Oven-dry a 500 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and a reflux condenser.[1]

  • Inertion: Flush the system with nitrogen for 15 minutes. Maintain a positive pressure of nitrogen throughout.

  • Charging Grignard: Via cannula or syringe, transfer Ethylmagnesium Bromide (1.15 equiv, e.g., 38.3 mL of 3.0 M solution) into the flask.

  • Dilution: Add anhydrous THF (100 mL) to the Grignard solution. Cool the mixture to 0°C using an ice bath.

  • Metallation:

    • Dissolve 2-methyl-1-buten-3-yne (1.1 equiv) in 20 mL anhydrous THF.

    • Add this solution dropwise to the EtMgBr over 30 minutes.

    • Observation: You will observe gas evolution (Ethane).[1] Ensure the system is vented through a bubbler to prevent pressure buildup.

  • Completion: After addition, remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 1 hour to ensure complete deprotonation. The solution usually turns dark or cloudy gray.

Phase 2: Nucleophilic Addition of Propanal

Rationale: The addition is exothermic. Temperature control is vital to prevent polymerization of the sensitive en-yne system or dehydration of the resulting alcohol.

  • Cooling: Return the reaction flask to 0°C .

  • Preparation of Electrophile: Dilute Propanal (1.0 equiv) in 20 mL anhydrous THF.

  • Addition: Add the Propanal solution dropwise over 45 minutes.

    • Control: Maintain internal temperature below 10°C.[1]

  • Reaction: Allow the mixture to warm to RT and stir for 2–3 hours.

    • Monitoring: Check reaction progress via TLC (Solvent: Hexane/EtOAc 4:1).[1] Stain with KMnO₄ (alkyne/alkene will show brown spots instantly).[1]

Phase 3: Workup and Isolation
  • Quench: Cool the flask to 0°C. Slowly add saturated aqueous NH₄Cl (50 mL).

    • Caution: Vigorous bubbling and precipitation of magnesium salts will occur.

  • Extraction: Transfer to a separatory funnel. Extract with Diethyl Ether (3 x 50 mL).

    • Note: Ether is preferred over DCM for extraction to avoid emulsions with magnesium salts.[1]

  • Washing: Wash combined organic layers with Brine (1 x 50 mL).[1]

  • Drying: Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure (Rotavap).

    • Critical: Do not heat the water bath above 30°C due to the potential volatility of the product and risk of polymerization.

  • Purification: Purify the crude oil via flash column chromatography (Silica Gel, 0

    
     10% EtOAc in Hexanes) or vacuum distillation (if scale permits >10g).
    

Process Workflow Diagram

Workflowcluster_prepPhase 1: Metallationcluster_rxnPhase 2: Couplingcluster_workupPhase 3: WorkupStep1Charge EtMgBr (THF)Cool to 0°CStep2Dropwise Addn:2-Methyl-1-buten-3-yneStep1->Step2Step3Warm to RT (1 hr)(Ethane Evolution)Step2->Step3Step4Cool to 0°CStep3->Step4Step5Add Propanal(Maintain T < 10°C)Step4->Step5Step6Stir RT (2-3 hrs)Monitor TLCStep5->Step6Step7Quench: Sat. NH4Cl(Exothermic)Step6->Step7Step8Extract (Et2O) & DryStep7->Step8Step9Isolate ProductStep8->Step9

Figure 2: Step-by-step experimental workflow from reagent charging to product isolation.

Analytical Characterization

To validate the synthesis, compare spectral data against the following expected values.

Target Structure: 6-Methyl-6-hepten-4-yn-3-ol Formula: C₈H₁₂O MW: 124.18 g/mol [1][6]

Expected 1H NMR (400 MHz, CDCl₃)
Shift (δ)MultiplicityIntegrationAssignment
5.25s (broad)1HVinyl H (trans to methyl)
5.18s (broad)1HVinyl H (cis to methyl)
4.45t1HCH-OH (C3 proton)
1.85s3HVinyl Methyl (C6-CH₃)
1.70m2HCH₂ (C2 protons)
0.98t3HTerminal Methyl (C1 protons)
2.10broad s1H-OH (Concentration dependent)
Key IR Signals (Neat)
  • 3350–3400 cm⁻¹: O-H stretch (Broad).[1]

  • 2200–2250 cm⁻¹: C≡C stretch (Weak/Medium).

  • 1610 cm⁻¹: C=C stretch (Conjugated).[1]

Troubleshooting & Expert Insights

Low Yield due to "Wet" Reagents
  • Symptom: Unreacted propanal remains; low conversion.[1]

  • Cause: The alkynyl Grignard is highly basic. If the THF contains water, it protonates the Grignard back to the starting alkyne immediately.

  • Fix: Distill THF over Sodium/Benzophenone or use a column solvent purification system. Ensure glassware is flame-dried.[1]

Polymerization of Starting Material
  • Symptom: Gummy residue in the flask before adding propanal.

  • Cause: 2-Methyl-1-buten-3-yne is unstable and can polymerize if heated or stored improperly.[1]

  • Fix: Use fresh reagent. If the reagent is old, distill it (BP ~34°C) immediately before use.[1] Store stabilized with traces of hydroquinone if keeping for long periods.[1]

Emulsions during Workup[1]
  • Symptom: Layers do not separate after NH₄Cl quench.

  • Cause: Magnesium hydroxide precipitates can form gels.[1]

  • Fix: Add a small amount of dilute HCl (1M) to dissolve the magnesium salts, or use Rochelle's salt (Potassium Sodium Tartrate) solution during the wash to chelate magnesium.

References

  • Preparation of Alkynyl Grignard Reagents

    • Vogel’s Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.[1] (General procedures for Grignard exchange with terminal alkynes).

    • Brandsma, L. Preparative Acetylenic Chemistry, 2nd Ed., Elsevier, 1988.[1] (Authoritative source on handling volatile acetylenes).

  • Analogous Synthesis (t-Butyl analog)

    • Gutman, A., et al. "Process for the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol."[1] US Patent Application 2002/0016517.[1]

  • Grignard Addition to Aldehydes (General Protocol)

    • Organic Syntheses, Coll.[1][7] Vol. 3, p. 696 (1955); Vol. 26, p. 66 (1946).[1] [1]

  • Isopropenylacetylene Properties

    • PubChem CID 11429 (2-Methyl-1-buten-3-yne).[1] [1]

Application Note: Optimized Synthesis of Methallylic Alcohols via Isopropenylmagnesium Bromide Addition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the nucleophilic addition of isopropenylmagnesium bromide to aldehydes. This transformation is a cornerstone in the synthesis of methallylic alcohols (2-methyl-1-substituted-prop-2-en-1-ol), which serve as critical intermediates for terpenes, fragment-based drug discovery, and subsequent transformations like the Claisen rearrangement.

Unlike allylic Grignard reagents, which suffer from


/

regioselectivity issues, isopropenylmagnesium bromide is a vinylic Grignard. It provides predictable 1,2-addition without allylic transposition. However, the resulting methallylic alcohol products are sensitive to acid-catalyzed dehydration. This guide prioritizes reaction control and a buffered workup to maximize yield and purity.

Scientific Foundation & Mechanism

Mechanistic Insight

The reaction proceeds via a concerted 1,2-nucleophilic addition. The magnesium atom coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The vinylic carbon of the isopropenyl group then attacks the carbonyl carbon.

Key Distinction (Expertise): Researchers often confuse isopropenyl Grignards with allyl Grignards.

  • Allyl Grignards (

    
    ):  Equilibrium between 
    
    
    
    and
    
    
    forms often leads to mixtures of regioisomers (
    
    
    vs
    
    
    attack).
  • Isopropenyl Grignards (

    
    ):  The 
    
    
    
    hybridized carbon is directly bonded to Mg. The geometry is fixed, ensuring exclusive formation of the branched methallylic alcohol.
Reaction Pathway Visualization

ReactionMechanism Reagents Aldehyde (R-CHO) + IsopropenylMgBr Coordination Lewis Acid Coordination (Mg---O=C) Reagents->Coordination Mixing TS 6-Membered Transition State Coordination->TS Nucleophilic Attack Intermediate Magnesium Alkoxide TS->Intermediate C-C Bond Formation Product Methallylic Alcohol (2-methyl-1-R-prop-2-en-1-ol) Intermediate->Product Buffered Hydrolysis

Figure 1: Mechanistic pathway of isopropenylmagnesium bromide addition to aldehydes.

Pre-Reaction Validation (Self-Validating Systems)

To ensure reproducibility, the active concentration of the Grignard reagent must be known. Commercial titers degrade over time due to moisture ingress.

Reagent Titration (Mandatory Step)

Do not assume the bottle label is accurate. Perform a titration using the Knochel Method (Salicylaldehyde phenylhydrazone) or a standard acid-base back-titration.

  • Target: 0.5 M in THF (Commercial standard).

  • Acceptable Range: 0.3 M – 0.6 M. If <0.3 M, degradation products (magnesium salts) may interfere with reaction kinetics.

Equipment Preparation
  • Glassware: Oven-dried at 120°C for >4 hours, assembled hot under Argon flow.

  • Solvent: Anhydrous THF (Tetrahydrofuran), distilled from Na/Benzophenone or passed through an activated alumina column (SPS). Water content must be <50 ppm.

Detailed Experimental Protocol

Scale: 10.0 mmol Aldehyde Reagent Stoichiometry: 1.2 equivalents IsopropenylMgBr

Step-by-Step Methodology
  • Setup:

    • Equip a 100 mL 2-neck round-bottom flask with a magnetic stir bar, a rubber septum, and an argon inlet.

    • Flush the system with Argon for 10 minutes.

  • Substrate Preparation:

    • Charge the flask with Aldehyde (10.0 mmol) .

    • Add 20 mL Anhydrous THF (0.5 M concentration relative to substrate).

    • Cool the solution to 0°C using an ice/water bath.

    • Note: Unlike alkyl Grignards which are highly reactive, vinylic Grignards benefit from 0°C addition rather than -78°C to ensure initiation, unless the aldehyde is exceptionally sterically hindered or prone to enolization.

  • Reagent Addition:

    • Fill an oven-dried syringe with Isopropenylmagnesium bromide (12.0 mmol, 24 mL of 0.5 M solution) .

    • Add the Grignard reagent dropwise over 15–20 minutes.

    • Visual Check: Solution may turn slightly cloudy or yellow. This is normal.

  • Reaction Phase:

    • Maintain at 0°C for 30 minutes.

    • Remove the ice bath and allow to warm to Room Temperature (23°C) .

    • Stir for 2–4 hours.

    • Monitoring: Check via TLC (Thin Layer Chromatography).[1][2] The aldehyde spot should disappear.

  • Quench (Critical Step):

    • Cool the mixture back to 0°C .

    • Slowly add 15 mL Saturated Aqueous Ammonium Chloride (

      
      ) .
      
    • Caution: Exothermic gas evolution.

    • Why Acetate/Buffer? Methallylic alcohols dehydrate easily to dienes under acidic conditions.

      
       is sufficiently mild (
      
      
      
      ). Avoid HCl.
  • Workup:

    • Dilute with Diethyl Ether (

      
      ) or Ethyl Acetate (
      
      
      
      ).
    • Separate layers.[1][2][3] Extract the aqueous layer 2x with organic solvent.[3]

    • Wash combined organics with Brine .[2][3][4]

    • Dry over Anhydrous

      
        (Sodium Sulfate). Magnesium sulfate is slightly acidic and can induce dehydration in sensitive substrates; Sodium sulfate is safer here.
      
    • Concentrate under reduced pressure (Rotovap) at <30°C.

Experimental Workflow Diagram

Workflow Start Start: Inert Atmosphere (Argon/N2) Prep Dissolve Aldehyde in THF Cool to 0°C Start->Prep Addition Add IsopropenylMgBr (Dropwise, 1.2 equiv) Prep->Addition Reaction Warm to RT Stir 2-4 Hours Addition->Reaction Quench Cool to 0°C Quench with Sat. NH4Cl Reaction->Quench Extract Extraction (Et2O) Wash (Brine) Dry (Na2SO4) Quench->Extract Finish Concentrate & Purify Extract->Finish

Figure 2: Step-by-step experimental workflow for isopropenyl Grignard addition.

Data Presentation & Troubleshooting

Expected Yields & Stoichiometry
ParameterSpecificationNotes
Aldehyde 1.0 EquivLimiting Reagent
IsopropenylMgBr 1.2 - 1.5 EquivExcess accounts for adventitious moisture
Solvent (THF) 0.3 M - 0.5 MHigh concentration favors kinetics
Temperature 0°C

RT
Balances reactivity and selectivity
Typical Yield 85% - 95%Substrate dependent
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Degraded Grignard ReagentTitrate reagent before use. Increase equivalents to 1.5x.
Wurtz Coupling Temperature too high during additionEnsure addition is strictly at 0°C or -20°C.
Dehydration (Diene formation) Workup too acidicUse Sat. ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

.[3] Do not use HCl. Use

for drying, not

.
Aldol Side Products Enolizable aldehydeAdd Grignard at -78°C to suppress enolization. Add Cerium Chloride (

) (Luche conditions) if necessary.

Safety Information

  • Isopropenylmagnesium Bromide: Pyrophoric in high concentrations. Reacts violently with water, releasing flammable gases.[5] Handle only under inert atmosphere.

  • THF: Peroxide former. Ensure solvent is peroxide-free before distillation or use.

  • PPE: Flame-resistant lab coat, nitrile gloves, and safety glasses are mandatory.

References

  • Preparation and Reactivity: Normant, H. "Alkenylmagnesium Halides." Advances in Organic Chemistry, Vol 2, 1960.

  • Titration Method: Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004, 43, 3333. (Reference for titration logic).

  • Vinylic Grignard Specifics: Organic Syntheses, Coll. Vol. 9, p. 553 (1998); Vol. 71, p. 97 (1993). "Preparation of Isopropenyl Lithium and Reaction with Aldehydes."

  • Dehydration Risks: Trost, B. M. "The Atom Economy—A Search for Synthetic Efficiency." Science, 1991, 254, 1471. (Context on efficiency and side reactions).

  • Commercial Reagent Data: Sigma-Aldrich Product Specification, "Isopropenylmagnesium bromide solution 0.5 M in THF."[5]

Sources

Advanced Protocols for Gold(I)-Catalyzed Cycloisomerization: 1,5- and 1,4-Enyne Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Gold Rush" in Molecular Complexity

Gold(I) catalysis has revolutionized the construction of complex polycyclic frameworks from simple acyclic precursors.[1] Unlike traditional Lewis acids, cationic Au(I) complexes exhibit exceptional alkynophilicity —a selective affinity for


-activation of alkynes even in the presence of other functional groups.[1]

For drug development professionals, the value lies in the rapid generation of


-rich scaffolds.[1] This guide focuses on two distinct substrate classes that yield divergent, high-value pharmacophores:
  • 1,5-Enynes: Access to bicyclo[3.1.0]hexanes (molecular stiffeners) via cyclopropyl gold carbenes.[1][2]

  • 1,4-Enynes (Propargylic Esters): Access to cyclopentenones via the Rautenstrauch rearrangement.[1]

1,5-Enyne Cycloisomerization: The Bicyclo[3.1.0]hexane Scaffold[2][3][4][5][6][7]

The cycloisomerization of 1,5-enynes is a benchmark reaction in gold catalysis.[1] It transforms a flexible acyclic chain into a rigid bicyclic system, often creating quaternary centers and multiple stereocenters in a single step.[1]

Mechanistic Pathway

The reaction proceeds through a "cyclopropyl gold carbene" intermediate.[1][3] The regioselectivity is governed by the polarization of the alkyne and the stability of the resulting carbocationic species.[1]

  • Activation: Au(I) coordinates to the alkyne.[1][3][4][5]

  • Cyclization: The alkene attacks the activated alkyne (typically 5-endo-dig) to form a cyclopropyl gold carbene.

  • Termination: A 1,2-hydride shift (or alkyl shift) leads to the final bicyclo[3.1.0]hex-2-ene.

G sub1 1,5-Enyne coord [Au]-Alkyne Complex sub1->coord + [Au]+ carbene Cyclopropyl Au(I)-Carbene coord->carbene 5-endo-dig prod Bicyclo[3.1.0]hexane carbene->prod 1,2-H Shift - [Au]+

Figure 1: Mechanistic flow for the conversion of 1,5-enynes to bicyclo[3.1.0]hexanes via gold carbenoids.

Standard Protocol (Self-Validating)

Target: Synthesis of 1-phenylbicyclo[3.1.0]hex-2-ene. Catalyst System:


 / 

.[1][6]

Reagents:

  • 1,5-Enyne substrate (1.0 equiv)

  • Chloro(triphenylphosphine)gold(I) (2 mol%)

  • Silver hexafluoroantimonate (

    
    ) (2 mol%)
    
  • Dichloromethane (DCM), anhydrous (0.1 M concentration)[1]

Step-by-Step Procedure:

  • Catalyst Activation (The "Silver Mirror" Check):

    • In a glovebox or under Argon, weigh

      
       and 
      
      
      
      into a dry vial.[1]
    • Add anhydrous DCM.[1] Stir for 5–10 minutes.

    • Validation: The solution should become cloudy as AgCl precipitates.[1] If the solution remains clear, the silver salt may be wet or inactive.[1]

  • Substrate Addition:

    • Dissolve the 1,5-enyne in DCM.[1]

    • Add the substrate solution to the catalyst mixture at Room Temperature (RT).[1]

  • Monitoring:

    • Stir at RT.[1][6][7] Reaction is typically fast (15 min – 2 hours).[1]

    • TLC Check: The product is usually less polar than the starting material.[1] Stain with Anisaldehyde (product often turns deep purple/red).[1]

  • Quench & Purification:

    • Filter the mixture through a short pad of silica gel (eluting with DCM) to remove the gold/silver salts.[1]

    • Concentrate and purify via flash chromatography.[1]

Note on Stereospecificity: If starting with a cis-alkene, the cyclopropane ring will retain the cis relationship (and vice versa for trans), confirming the concerted nature of the cyclization [1].[1]

1,4-Enyne Rautenstrauch Rearrangement

For 1,4-enynes, particularly those bearing a propargylic ester (acetate/pivalate), the reaction pathway diverges significantly.[1] The gold catalyst triggers a 1,2-acyloxy migration followed by cyclization to yield cyclopentenones .[1] This is known as the Rautenstrauch rearrangement.[1][8][9]

Mechanistic Pathway

This transformation involves a "chiral memory" effect where the helicity of the intermediate cation dictates the stereochemistry.[1][10]

  • Migration: Au(I) promotes a 1,2-shift of the ester group, forming a gold-allyl cation.[1]

  • Cyclization: Nazarov-type electrocyclization closes the five-membered ring.

  • Elimination/Hydrolysis: Loss of the ester group (or hydrolysis) yields the cyclopentenone.[1]

R sub2 1,4-Enyne (Propargyl Ester) mig 1,2-Acyloxy Migration sub2->mig + [Au]+ cation Helical Pentadienyl Cation mig->cation cyc Cyclopentenyl Cation cation->cyc Nazarov Cyclization prod2 Cyclopentenone cyc->prod2 - [Au]+ / -AcOH

Figure 2: The Rautenstrauch rearrangement pathway for 1,4-enyne acetates.

Optimized Protocol (Moisture-Assisted)

Recent studies [3] indicate that protic additives can significantly improve turnover and yield by facilitating the proton-transfer steps.

Catalyst System:


 / 

.[1] (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)[11]

Reagents:

  • 1,4-Enyne acetate (1.0 equiv)[1]

  • (IPr)AuCl (2 mol%)

  • 
     (2 mol%)
    
  • Water (2.0 equiv) or Acetic Acid (1.0 equiv) as additive

  • DCM (wet or anhydrous depending on additive)

Procedure:

  • Catalyst Generation:

    • Mix (IPr)AuCl and

      
       in DCM for 10 mins. Filter through a syringe filter (PTFE) to remove AgCl if kinetics are critical; otherwise, use the suspension.[1]
      
  • Reaction:

    • Add the 1,4-enyne acetate.[1][5]

    • Immediately add 2 equivalents of water (or use non-dried DCM).[1]

    • Scientific Rationale: Water acts as a proton shuttle, assisting the deauration step and preventing oligomerization [3].[1]

  • Workup:

    • Upon completion (TLC monitoring), dilute with ether and wash with saturated

      
       to remove acetic acid byproducts.[1]
      
    • Dry over

      
       and concentrate.
      

Critical Optimization Parameters

Success in gold catalysis often hinges on the "Counterion Effect" and Ligand sterics.[1]

Ligand and Counterion Selection Matrix[1]
VariableOptionEffect/Indication
Ligand

Standard starting point. Good balance of

-donation.
JohnPhos / tBuXPhos Bulky biphenyl phosphines.[1] Excellent for sterically demanding substrates or forming quaternary centers.[1]
IPr (NHC) Strong

-donor. Increases stability of the cationic gold intermediate.[1] Best for Rautenstrauch [3].[1]
Counterion

/

"Non-coordinating." High reactivity. Best for difficult cyclizations.

More coordinating. Can quench highly reactive cations, leading to different pathways.[1]

The "Goldilocks" anion.[1] Stable, non-coordinating, and handles moisture well.
Troubleshooting Guide
  • Problem: Reaction stalls at 50% conversion.

    • Cause: Catalyst poisoning (often by trace amines or thiols) or "Silver Effect" (excess Ag inhibits Au).[1]

    • Solution: Use a "Silver-Free" protocol by purchasing pre-formed catalysts like Echavarren's Catalyst ([(JohnPhos)Au(MeCN)]

      
      ).
      
  • Problem: Polymerization/Tarry mixture.

    • Cause: Substrate concentration too high (intermolecular reaction competes).[1]

    • Solution: Dilute to 0.05 M or perform slow addition of substrate to catalyst.[1]

  • Problem: Loss of stereochemistry in 1,4-enynes.

    • Cause: Racemization of the planar cation intermediate.[1]

    • Solution: Lower temperature to 0°C or -20°C; switch to a bulkier ligand (DTBM-Segphos) if enantioselectivity is required [4].

References

  • Luzung, M. R., Markham, J. P., & Toste, F. D. (2004).[1][12][4] Catalytic Isomerization of 1,5-Enynes to Bicyclo[3.1.0]hexenes.[1][2][13][12][14][6][4][15] Journal of the American Chemical Society, 126(35), 10858–10859.[1][12] Link

  • Jiménez-Núñez, E., & Echavarren, A. M. (2008).[1][16] Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Chemical Reviews, 108(8), 3326–3350.[1] Link

  • Bürki, C., Whyte, A., Arndt, S., Hashmi, A. S. K., & Lautens, M. (2016).[1][9] Expanding the Scope of the Gold(I)-Catalyzed Rautenstrauch Rearrangement: Protic Additives. Organic Letters, 18(19), 5058–5061.[1] Link

  • Perez, M., & Toste, F. D. (2016).[1] Gold(I)-Catalyzed Dearomative Rautenstrauch Rearrangement: Enantioselective Access to Cyclopenta[b]indoles.[1][8] Journal of the American Chemical Society, 138, 12062.[1] Link

Sources

Application Note: High-Efficiency Enzymatic Kinetic Resolution of Racemic Propargylic Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chiral propargylic alcohols are pivotal building blocks in the synthesis of pharmaceuticals (e.g., Efavirenz), agrochemicals, and complex natural products due to the versatility of the alkyne moiety for downstream functionalization (e.g., Sonogashira coupling, Click chemistry). While asymmetric reduction of ketones is possible, Enzymatic Kinetic Resolution (EKR) remains the most robust, scalable, and cost-effective method for generating high-enantiopurity propargylic alcohols from racemic feedstocks. This guide details a validated protocol using Candida antarctica Lipase B (CAL-B) for the resolution of secondary propargylic alcohols, emphasizing solvent engineering, acyl donor selection, and critical process parameters to achieve Enantiomeric Ratios (


) > 100.

Strategic Experimental Design

The Biocatalyst: Why CAL-B?

For propargylic alcohols, Novozym 435 (immobilized CAL-B) is the industry standard. Unlike other lipases (e.g., Pseudomonas cepacia or Candida rugosa), CAL-B possesses a restrictive stereospecificity pocket that accommodates the "medium" substituent of the alcohol while the "large" substituent (often the alkyne-bearing chain or aryl group) points toward the active site entrance.

  • Stability: High tolerance for organic solvents and temperatures up to 60°C.

  • Selectivity: consistently follows the Kazlauskas Rule , predicting that the (

    
    )-enantiomer reacts faster for most secondary alcohols (assuming Cahn-Ingold-Prelog priority scales with size).
    
The Acyl Donor: Irreversibility is Key

To drive the equilibrium to completion, we utilize Vinyl Acetate or Isopropenyl Acetate .

  • Mechanism: The transesterification releases vinyl alcohol (from vinyl acetate), which instantly tautomerizes to acetaldehyde.

  • Benefit: This tautomerization renders the reaction irreversible , preventing the reverse reaction (hydrolysis of the product ester) and ensuring high conversion rates.

Solvent Engineering

Lipase activity is heavily influenced by the hydrophobicity of the solvent (


).
  • Recommendation: Use hydrophobic solvents like Hexane , Heptane , or MTBE (Methyl tert-butyl ether).

  • Rationale: Hydrophilic solvents (THF, Acetone) strip the essential water layer from the enzyme surface, causing denaturation. Hydrophobic solvents preserve the enzyme's active conformation.

Process Logic & Mechanism

The resolution proceeds via a Ping-Pong Bi-Bi mechanism . The catalytic serine residue attacks the acyl donor to form an Acyl-Enzyme Intermediate.[1][2] The fast-reacting enantiomer of the alcohol then attacks this intermediate, regenerating the free enzyme and releasing the chiral ester.

Visualization: Kinetic Resolution Workflow

KineticResolution Racemate Racemic Propargylic Alcohol (Start) Enzyme Immobilized CAL-B (Catalyst) Racemate->Enzyme AcylDonor Acyl Donor (Vinyl Acetate) AcylDonor->Enzyme Intermediate Acyl-Enzyme Complex Enzyme->Intermediate Serine Acylation Separation Physical Separation (Column Chromatography) Intermediate->Separation Selective Transesterification Byproduct Acetaldehyde (Volatile Byproduct) Intermediate->Byproduct ProductA (R)-Acetate (Yield: ~50%, >99% ee) Separation->ProductA Fast Reacting ProductB (S)-Alcohol (Yield: ~50%, >99% ee) Separation->ProductB Slow Reacting

Figure 1: Workflow for the lipase-catalyzed kinetic resolution. The irreversible nature of the vinyl acetate donor drives the formation of the (R)-Acetate, leaving the (S)-Alcohol unreacted.

Standard Operating Procedure (SOP)

Target Substrate: 1-phenyl-2-propyn-1-ol (Representative secondary propargylic alcohol). Scale: 1.0 mmol (Laboratory Scale).

Materials
  • Substrate: Racemic 1-phenyl-2-propyn-1-ol (132 mg, 1.0 mmol).

  • Enzyme: Novozym 435 (CAL-B immobilized on acrylic resin), >5000 U/g.

  • Acyl Donor: Vinyl Acetate (276 µL, 3.0 mmol, 3.0 equiv).

  • Solvent:

    
    -Hexane (dry, 5.0 mL).
    
  • Equipment: Orbital shaker (200 rpm) or temperature-controlled stir plate.

Protocol Steps
  • Preparation: In a 20 mL scintillation vial, dissolve the racemic alcohol (1.0 mmol) in

    
    -Hexane (5 mL).
    
  • Activation: Add Vinyl Acetate (3.0 equiv). Note: Excess acyl donor ensures reaction rate is not limited by donor concentration.

  • Initiation: Add Novozym 435 (20 mg).

    • Expert Tip: A ratio of 20 mg enzyme per mmol substrate is a standard starting point. For slower substrates (bulky internal alkynes), increase to 50-100 mg/mmol.

  • Incubation: Seal the vial and incubate at 30°C with orbital shaking (200 rpm).

    • Caution: Avoid vigorous magnetic stirring if possible, as the stir bar can mechanically grind the immobilized enzyme beads, making filtration difficult and reducing recyclability.

  • Monitoring: Monitor reaction progress via Chiral HPLC or GC every 2 hours.

    • Stop Condition: Terminate the reaction when conversion (

      
      ) reaches 50% . Do not exceed 52%, or the enantiomeric excess of the remaining alcohol (
      
      
      
      ) will degrade (kinetic over-run).
  • Termination: Filter the reaction mixture through a sintered glass funnel or a cotton plug to remove the enzyme beads. Wash the beads with small portions of hexane/EtOAc.

    • Recycling: The beads can be washed with acetone, dried under vacuum, and reused up to 5-10 times.

  • Purification: Concentrate the filtrate under reduced pressure. Separate the resulting (

    
    )-alcohol and (
    
    
    
    )-acetate via silica gel flash chromatography (Gradient: 5%
    
    
    20% EtOAc in Hexane).

Data Analysis & Validation

To validate the efficiency of the resolution, you must calculate the Enantiomeric Ratio (


) , which represents the ratio of specificity constants (

) between the two enantiomers.
Key Equations

For an irreversible reaction (using vinyl acetate),


 is calculated using the conversion (

) and the enantiomeric excess of the substrate (

) and product (

).

Conversion (


): 


Enantiomeric Ratio (


): 


Performance Benchmarks
ParameterValueInterpretationAction

< 15
PoorEnzyme cannot effectively distinguish enantiomers.Switch enzyme (try PSL or PPL) or lower Temp.

= 20-50
ModerateAcceptable for research, but yield will suffer.Optimize solvent or use DKR.

> 100
ExcellentIndustrial standard.Scale up.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Reaction Rate Enzyme water content too low.Add a specific amount of water (0.1% v/v) or equilibrate enzyme at fixed humidity (

0.5) before use.
Low

-Value
Temperature too high.Lower temperature to 4°C or 20°C. Selectivity often increases as T decreases (Enthalpic control).
Enzyme Aggregation Polar solvent usage.Switch to hydrophobic solvents (Hexane, Toluene, DIPE).
Side Reactions Acetaldehyde inhibition.Ensure the system is open to air (if non-volatile substrate) or use molecular sieves to scavenge byproducts (though less relevant for vinyl acetate).

Advanced Note: Dynamic Kinetic Resolution (DKR)

A fundamental limitation of standard Kinetic Resolution is the 50% maximum yield for the desired enantiomer.[2][3] The other 50% is "waste."

Solution: Couple the enzymatic resolution with a metal catalyst (e.g., Ruthenium or Vanadium complexes) that continuously racemizes the slow-reacting alcohol in situ.

  • Mechanism: The metal catalyst racemizes the (

    
    )-alcohol back to the racemate, while the enzyme selectively acetylates only the (
    
    
    
    )-alcohol.
  • Result: Theoretical 100% yield of the (

    
    )-acetate.
    
  • Reference: Shvo's catalyst or V-MPS are commonly paired with CAL-B for propargylic alcohols [1].

References

  • Akai, S., et al. (2019).[2] "Lipase/Oxovanadium Co-Catalyzed Dynamic Kinetic Resolution of Propargyl Alcohols." Organic Letters, 21(9), 2978–2982.

  • Kazlauskas, R. J., et al. (1991).[2][4][5] "A Rule to Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase, Lipase from Pseudomonas cepacia, and Lipase from Candida rugosa."[2][4][5] Journal of Organic Chemistry, 56(8), 2656–2665.[5]

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). "Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents." Tetrahedron: Asymmetry, 15(21), 3331-3351.

  • Burgess, K., & Jennings, L. D. (1991). "Enzymatic Kinetic Resolution of Secondary Alcohols." Journal of the American Chemical Society, 113(16), 6129–6139.

  • Pamies, O., & Backvall, J. E. (2003). "Combination of Enzymes and Metal Catalysts.[6] A Powerful Approach in Asymmetric Catalysis." Chemical Reviews, 103(8), 3247–3262.

Sources

Application Notes & Protocols: Lipase-Catalyzed Kinetic Resolution of 6-Methyl-6-hepten-4-yn-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical manufacturing. Chiral secondary alcohols, such as 6-Methyl-6-hepten-4-yn-3-ol, are valuable building blocks, and their resolution into single enantiomers is of critical importance. This document provides a comprehensive guide to the enzymatic kinetic resolution (EKR) of racemic 6-Methyl-6-hepten-4-yn-3-ol via lipase-catalyzed transesterification. We delve into the mechanistic underpinnings of lipase catalysis, present detailed, field-tested protocols for reaction execution and monitoring, and offer insights into data analysis and process optimization. The methodologies described herein leverage the high stereoselectivity of lipases to provide a robust and environmentally benign pathway to optically active intermediates.[1][2]

Foundational Principles: The Biocatalytic Advantage

The use of enzymes, particularly lipases, in organic synthesis offers significant advantages over traditional chemical methods, including mild reaction conditions, high efficiency, and exceptional selectivity.[1] For the resolution of racemic alcohols, lipases are exemplary catalysts.

Mechanism of Lipase-Catalyzed Transesterification

Lipases belong to the family of serine hydrolases and operate via a highly conserved mechanism involving a catalytic triad of serine (Ser), histidine (His), and aspartic acid (Asp).[3] The transesterification reaction follows a Ping-Pong Bi-Bi kinetic model, which proceeds in two main stages:

  • Acylation of the Enzyme: The serine residue, activated by the His-Asp charge-relay system, performs a nucleophilic attack on the carbonyl carbon of the acyl donor (e.g., vinyl acetate). This forms a tetrahedral intermediate which then collapses, releasing the alcohol portion of the acyl donor and forming a stable acyl-enzyme complex.[4]

  • Deacylation by the Alcohol: The target alcohol (6-Methyl-6-hepten-4-yn-3-ol) then enters the active site. Its hydroxyl group performs a nucleophilic attack on the acyl-enzyme intermediate, creating a second tetrahedral intermediate. This intermediate collapses to release the esterified product and regenerate the free enzyme, completing the catalytic cycle.[4]

Lipase_Mechanism Figure 1: Ping-Pong Bi-Bi Mechanism of Lipase Catalysis cluster_acylation 1. Acylation Step cluster_deacylation 2. Deacylation Step E Lipase (E) EA Tetrahedral Intermediate I E->EA Nucleophilic Attack E_Acyl Acyl-Enzyme Intermediate (E-Ac) EA->E_Acyl Collapse P1 Byproduct (e.g., Vinyl Alcohol) E_Acyl->P1 Releases E_Acyl2 Acyl-Enzyme Intermediate (E-Ac) Alcohol Alcohol (B) AcylDonor Acyl Donor (A) AcylDonor->E Binds EAB Tetrahedral Intermediate II E_Acyl2->EAB Nucleophilic Attack E_Regen Regenerated Lipase (E) EAB->E_Regen Collapse P2 Ester Product (P) E_Regen->P2 Releases Alcohol->E_Acyl2 Binds

Caption: Lipase catalytic cycle for transesterification.

The Principle of Enzymatic Kinetic Resolution (EKR)

EKR is a process where the two enantiomers of a racemic mixture react at different rates with a chiral catalyst.[5] In the case of (rac)-6-Methyl-6-hepten-4-yn-3-ol, a lipase will preferentially acylate one enantiomer (e.g., the R-enantiomer) much faster than the other (the S-enantiomer).

The goal is to stop the reaction at or near 50% conversion. At this point, the reaction mixture is ideally composed of:

  • Highly enriched ester of one configuration (e.g., (R)-ester).

  • Highly enriched unreacted alcohol of the opposite configuration (e.g., (S)-alcohol).

The efficiency of this separation is quantified by the Enantiomeric Ratio (E-value) , a measure of the enzyme's selectivity. An E-value greater than 100 is generally considered excellent for preparative applications.[2]

Materials, Reagents, and Instrumentation

Reagents & Consumables
  • (rac)-6-Methyl-6-hepten-4-yn-3-ol (Substrate)

  • Immobilized Lipase B from Candida antarctica (CALB), such as Novozym® 435.[5][6]

  • Vinyl Acetate (Acyl Donor, analytical grade)

  • Anhydrous organic solvent (e.g., Toluene, Hexane, or tert-Butyl methyl ether).[5][7]

  • Dichloromethane, Ethyl Acetate, Hexane (for work-up and chromatography)

  • Silica Gel (for column chromatography)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Standards of racemic alcohol and its corresponding acetate ester for analytical method development.

Instrumentation
  • Magnetic stirrer with heating plate

  • Reaction vials or round-bottom flasks with stoppers

  • Thermostatic water or oil bath

  • Filtration apparatus (e.g., Büchner funnel or syringe filter)

  • Rotary evaporator

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) equipped with a suitable chiral column (e.g., Chiralcel® series).[2]

Detailed Experimental Protocols

The following protocols provide a robust starting point for the kinetic resolution. Optimization of parameters such as temperature, solvent, and enzyme loading may be required to achieve maximum efficiency.

Workflow Figure 2: Experimental Workflow for Kinetic Resolution A 1. Reaction Setup - Add racemic alcohol, solvent, and acyl donor to vial B 2. Initiate Reaction - Add immobilized lipase (e.g., Novozym 435) A->B C 3. Incubation - Stir at controlled temperature (e.g., 35-45°C) B->C D 4. Monitor Progress - Withdraw aliquots periodically - Analyze by Chiral GC/HPLC for conversion and enantiomeric excess (ee) C->D D->C Continue E 5. Quench Reaction - Stop at ~50% conversion by filtering off the enzyme D->E Target Reached F 6. Product Work-up - Evaporate solvent E->F G 7. Purification - Separate alcohol and ester via column chromatography F->G H Enantiopure (S)-Alcohol G->H I Enantiopure (R)-Ester G->I

Caption: Step-by-step workflow for the lipase-catalyzed EKR.

Protocol 1: Kinetic Resolution Reaction Setup
  • To a 25 mL oven-dried vial equipped with a magnetic stir bar, add (rac)-6-Methyl-6-hepten-4-yn-3-ol (e.g., 1.0 mmol, 138 mg).

  • Add 10 mL of an anhydrous non-polar solvent (e.g., toluene).[5] Stir until the substrate is fully dissolved.

  • Add the acyl donor. For an essentially irreversible reaction, use vinyl acetate (e.g., 2.0 to 3.0 equivalents). The excess ensures the reaction proceeds efficiently.[6]

  • Place the vial in a thermostatic bath set to the desired temperature (a good starting point is 40°C).[1][8]

  • Initiate the reaction by adding the immobilized lipase (e.g., 25-50 mg of Novozym® 435). The optimal enzyme loading depends on its activity and should be determined empirically.

  • Seal the vial and stir the suspension at a moderate speed (e.g., 200-250 rpm).

Protocol 2: Reaction Monitoring by Chiral GC/HPLC

Causality: Continuous monitoring is essential. Stopping the reaction too early results in low yields of the ester, while stopping it too late (>50% conversion) leads to a decrease in the enantiomeric excess of the remaining alcohol.[9]

  • At regular intervals (e.g., t = 1, 2, 4, 8, 24 hours), pause the stirring briefly and withdraw a small aliquot (e.g., 20-50 µL) from the supernatant.

  • Immediately pass the aliquot through a small plug of silica or a syringe filter to remove the enzyme and quench the reaction in the sample.

  • Dilute the sample with a suitable solvent (e.g., hexane or isopropanol) to a concentration appropriate for your analytical method.

  • Inject the sample onto a chiral GC or HPLC system. The method must be capable of separating all four peaks: (R)-alcohol, (S)-alcohol, (R)-ester, and (S)-ester.

  • Record the peak areas to calculate both the conversion and the enantiomeric excess of the substrate (eeₛ) and product (eeₚ).

Protocol 3: Product Work-up and Purification
  • Once the reaction has reached approximately 50% conversion (as determined by the monitoring protocol), stop the reaction by filtering the entire mixture to recover the immobilized enzyme.[1]

  • Wash the recovered enzyme with fresh solvent (e.g., 3 x 5 mL hexane) to remove any adsorbed products. The enzyme can often be dried under vacuum and reused for subsequent batches.[1]

  • Combine the filtrate and washes and remove the solvent using a rotary evaporator.

  • The resulting crude oil, containing the unreacted alcohol and the newly formed ester, can be purified by silica gel column chromatography. A gradient elution system (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate) will typically separate the less polar ester from the more polar alcohol.

  • Collect the fractions, confirm their identity and purity via TLC and/or GC/HPLC, and remove the solvent under reduced pressure to yield the isolated products.

Data Analysis and Performance Metrics

Quantitative Data Summary

The success of the kinetic resolution is determined by calculating the conversion, enantiomeric excesses, and the E-value.

ParameterFormulaDescription
Enantiomeric Excess of Substrate (eeₛ) ([S] - [R]
Enantiomeric Excess of Product (eeₚ) ([R'] - [S']
Conversion (c) eeₛ / (eeₛ + eeₚ)Represents the fraction of the starting material that has been converted to product.
Enantiomeric Ratio (E-value) ln[1 - c(1 + eeₚ)] / ln[1 - c(1 - eeₚ)]A measure of the lipase's selectivity. E > 100 is excellent.

(Note: [S], [R], [S'], and [R'] represent the concentrations or peak areas of the S-alcohol, R-alcohol, S-ester, and R-ester, respectively.)

Key Considerations and Troubleshooting

  • Anhydrous Conditions: Lipases require a thin layer of water for activity, but excess water in the bulk organic solvent can promote competitive hydrolysis of the product ester, reducing yield and complicating purification.[10][11] Ensure all solvents and reagents are dry.

  • Acyl Donor Choice: Vinyl esters are often preferred as acyl donors because the released vinyl alcohol tautomerizes to acetaldehyde, making the reaction effectively irreversible.[6]

  • Temperature Effects: While higher temperatures increase the reaction rate, they can sometimes decrease the enzyme's enantioselectivity (E-value) and long-term stability.[8] An optimal temperature must balance reaction speed with selectivity.

  • Enzyme Deactivation: Some short-chain alcohols used as acyl donors (like methanol or ethanol, not typically used in this setup) can deactivate the enzyme. If enzyme reuse performance drops, deactivation may be the cause.[12]

Conclusion

The lipase-catalyzed transesterification of 6-Methyl-6-hepten-4-yn-3-ol is a highly effective and scalable method for producing its enantiomers. By leveraging the inherent selectivity of enzymes like Candida antarctica lipase B, researchers can access valuable chiral building blocks under mild, environmentally responsible conditions. The protocols and principles outlined in this guide provide a solid foundation for successfully implementing this powerful biocatalytic transformation in a research or drug development setting.

References

  • Martín, G. D., Cocca, C., Asbahr, P. A. C., & Liggieri, C. S. (2018). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society. [Link]

  • Pleiss, J., Fischer, M., & Schmid, R. D. (1998). Mechanism of lipase in transesterification. ResearchGate. [Link]

  • Costa, A. C. S., Fraiz, T. C., Alnoch, R. C., & Piovan, L. (n.d.). Enzymatic kinetic resolution of secondary alcohols and esters by LipC6G9 and LipC12. Semantic Scholar. [Link]

  • Yang, Q., Zhang, N., Liu, M., & Zhou, S. (2017). Lipase/Iron-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Synfacts. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 18.4 Enzymatic Kinetic Resolution and Separation of sec-Alcohols Methodology Based on Fatty Esters. Royal Society of Chemistry. [Link]

  • Held, M., Heise, S., Sadowski, G., & Zeiner, T. (2002). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. PubMed. [Link]

  • Nielsen, P. M., Brask, J., & Fjerbaek, L. (2008). Mechanism of lipase-catalyzed transesterification. ResearchGate. [Link]

  • Valero, F., Alvarez, P., & Aparicio, G. (2016). Lipase-catalysed transesterification: Viewpoint of the mechanism and influence of free fatty acids. Universitat Autònoma de Barcelona Research Portal. [Link]

  • Berglund, P., Holmquist, M., Hedenström, E., Hult, K., & Högberg, H. E. (1995). Enantioselective lipase-catalyzed ester hydrolysis: effects on rates and enantioselectivity from a variation of the ester structure. PubMed. [Link]

  • Tan, T., Lu, J., Nie, K., Deng, L., & Wang, F. (2013). Kinetic study on lipase catalyzed trans-esterification of palm oil and dimethyl carbonate for biodiesel production. Journal of Renewable and Sustainable Energy. [Link]

  • Lee, J., Kim, B. H., & Kim, I. H. (2021). Integral Stereoselectivity of Lipase Based on the Chromatographic Resolution of Enantiomeric/Regioisomeric Diacylglycerols. Journal of Agricultural and Food Chemistry. [Link]

  • Various Authors. (n.d.). lipase catalyzed transesterification. Science.gov. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2016). Lipase catalyzed enantiomeric resolution of racemic malathion. ResearchGate. [Link]

  • Contente, M. L., & Molinari, F. (2022). Stereoselective Promiscuous Reactions Catalyzed by Lipases. MDPI. [Link]

  • Villeneuve, P., Lecomte, J., & Pina, M. (n.d.). Effect of water content and temperature on Carica papaya lipase catalyzed esterification and transesterification reactions. Agritrop. [Link]

  • Navickas, V., et al. (2020). Lipase-Catalysed In Situ Transesterification of Waste Rapeseed Oil to Produce Diesel-Biodiesel Blends. MDPI. [Link]

  • Dhawane, S., Kumar, T., & Halder, G. (2021). An encapsulated report on enzyme-assisted transesterification with an allusion to lipase. PMC. [Link]

  • G-A, G., et al. (n.d.). Enantiospecificity of lipase-catalyzed intramolecular esterification. ResearchGate. [Link]

  • Shieh, C. J., Liao, H. F., & Lee, C. C. (2003). Regeneration of immobilized Candida antarctica lipase for transesterification. PubMed. [Link]

  • Meir, I., et al. (2022). Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors. PMC. [Link]

  • Jung, J. M., et al. (2018). Effect of Operating Variables and Kinetics of the Lipase Catalyzed Transesterification of Ethylene Carbonate and Glycerol. MDPI. [Link]

  • Carballeira, J. D., et al. (2007). Enantioselective transesterification of a tertiary alcohol by lipase A from Candida antarctica. ResearchGate. [Link]

  • Liu, X., et al. (2024). High-Level Expression and Engineering of Candida antarctica Lipase B in a Non-Methanol-Induced Pichia pastoris System. MDPI. [Link]

  • Rios, N. S., et al. (2021). Transesterification of a Tertiary Alcohol by Engineered Candida antarctica Lipase A. ResearchGate. [Link]

  • Calderón, C., et al. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers. [Link]

  • Andrade, L. H., & Omori, A. T. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC. [Link]

  • Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . [Link]

  • Ar-ramdani, Z., et al. (2022). Molecular characterization of transesterification activity of novel lipase family I.1. Semantic Scholar. [Link]

  • Schwartz, A., et al. (n.d.). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Organic Syntheses Procedure. [Link]

Sources

Application Note: Acetylenic Alcohols as High-Performance Corrosion Inhibitors for Steel

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Formulation Chemists, and Chemical Development Professionals.

Executive Summary

Acetylenic alcohols—most notably propargyl alcohol (PA) and 1-hexyn-3-ol—are benchmark organic compounds utilized to mitigate the corrosion of ferrous alloys in highly aggressive acidic environments[1]. Widely deployed in industrial acid pickling, descaling, and oil-well acidizing, these compounds offer superior protection compared to simple barrier inhibitors[2]. This application note details the complex chemisorption and polymerization mechanisms of acetylenic alcohols, explores synergistic formulation strategies, and provides self-validating experimental protocols for evaluating their efficacy.

Mechanistic Causality: Beyond Simple Adsorption

The exceptional performance of acetylenic alcohols is rooted in a dynamic, multi-step mechanism that transitions from physical adsorption to the formation of a robust, three-dimensional polymeric barrier[1][3].

  • Primary Chemisorption: The initial interaction occurs between the electron-rich triple bond (π-electrons) of the alkyne group and the vacant d-orbitals of the iron surface[1]. This coordinate covalent bonding anchors the molecule to the metal.

  • Complexation: In strong mineral acids (e.g., HCl), the localized high concentration of protons and dissolved Fe²⁺ ions facilitates the formation of a chlorhydroxy-iron/alkynol complex[3].

  • Catalytic Polymerization: Unlike standard surfactants, acetylenic monomers undergo catalytic cross-linking on the metal surface over time. This reaction, catalyzed by the acidic environment and the metal itself, generates a highly cross-linked 2D/3D polymeric film that drastically retards metal dissolution and hydrogen entry (preventing hydrogen embrittlement)[3][4][5].

  • Synergistic Potentiation: The inhibition efficiency can be geometrically increased by introducing synergists. Halide ions (such as Potassium Iodide, KI) undergo specific adsorption onto the steel, creating a negatively charged dipole layer. This electrostatically attracts the protonated acetylenic alcohol molecules, maximizing surface coverage[2]. Similarly, nitrogenous compounds like hexamethylenetetramine or ethylenediamine form hydrogen-bonded complexes with alkynols, stabilizing the multi-layer barrier at high temperatures[4][6].

Mechanism A Acidic Media (HCl/H2SO4) F Fe-Alkynol Complex A->F Provides H+/Cl- B Steel Surface (Fe d-orbitals) E Chemisorption (π-bond) B->E Receives electrons C Acetylenic Alcohol (Alkyne) C->E Adsorbs onto D Synergists (KI, Amines) D->E Enhances coverage E->F Transitions to G 3D Polymeric Film F->G Polymerizes

Mechanistic pathway of acetylenic alcohol chemisorption and polymerization on steel.

Quantitative Performance Data

The efficacy of acetylenic alcohols is highly dependent on concentration, temperature, and the presence of synergists. Table 1 synthesizes quantitative data from standardized electrochemical and gravimetric studies.

Table 1: Comparative Inhibition Efficiency of Acetylenic Alcohols

Inhibitor FormulationConcentrationAcid MediumTemp (°C)Inhibition Efficiency (%)Mechanistic Observation
Propargyl Alcohol (PA) 10 mM0.5 M H₂SO₄25~85 - 90%Acts as a mixed anodic-cathodic inhibitor[2].
PA + Potassium Iodide 10 mM + 0.01% KI0.5 M H₂SO₄25>95%Synergistic halide adsorption increases coverage[2].
Alkynyl Derivative (N-14) 5 × 10⁻⁵ mol/L15% HCl6099.56%High efficiency at elevated temperatures[7].
1-Hexyn-3-ol Blend *15 wt% blend15% HCl90>90%Amine synergism stabilizes the film under heat[6].

*Blended with hexamethylenetetramine in an isopropyl alcohol solvent system[6].

Experimental Protocols for Efficacy Validation

To ensure trustworthiness and reproducibility, the evaluation of corrosion inhibitors must be treated as a self-validating system. Orthogonal testing (combining non-destructive and destructive techniques) is mandatory.

Protocol 1: Electrochemical Evaluation (EIS and Tafel Polarization)

This workflow utilizes a standard 3-electrode cell (Working Electrode: Steel; Reference: Ag/AgCl; Counter: Platinum mesh) to quantify inhibition kinetics[1][2].

  • Step 1: Specimen Preparation. Polish the steel working electrode successively up to 1200-grit SiC paper. Degrease with ethanol and ultrasonicate in double-distilled water.

    • Causality: Polishing removes pre-existing oxides and standardizes surface roughness, ensuring that adsorption kinetics are solely driven by the inhibitor rather than surface defects.

  • Step 2: Open Circuit Potential (OCP) Stabilization. Immerse the electrode in the test solution (with and without inhibitor) and monitor the OCP for 30–60 minutes.

    • Causality: The system must reach a thermodynamic steady state where the rate of inhibitor adsorption equals the rate of desorption before applying any electrical perturbation.

  • Step 3: Electrochemical Impedance Spectroscopy (EIS). Apply a small amplitude AC signal (±10 mV) across a frequency range of 100 kHz to 10 mHz.

    • Causality: EIS is performed first because the ±10 mV perturbation is non-destructive. It measures the charge transfer resistance (

      
      ) and double-layer capacitance (
      
      
      
      ) without stripping the fragile polymeric film from the steel[1]. An increase in
      
      
      and decrease in
      
      
      validates film formation.
  • Step 4: Tafel Polarization. Sweep the potential from -250 mV to +250 mV relative to the OCP at a scan rate of 1 mV/s.

    • Causality: This is a destructive test that forces the metal into high anodic dissolution and cathodic hydrogen evolution states. It is performed last to calculate the corrosion current density (

      
      ) and determine if the inhibitor primarily blocks anodic sites, cathodic sites, or both (mixed-type)[2].
      

Workflow S1 1. Specimen Prep (Polish & Degrease) S2 2. Cell Assembly (3-Electrode Setup) S1->S2 S3 3. OCP Stabilization (Wait for steady state) S2->S3 S4 4. EIS Measurement (High to Low Freq) S3->S4 Non-destructive first S5 5. Tafel Polarization (Anodic/Cathodic Sweeps) S4->S5 Destructive second S6 6. Data Analysis (Rct, Cdl, Icorr) S5->S6 S7 7. Efficiency Calc S6->S7

Standardized electrochemical workflow for validating corrosion inhibitor efficacy.

Protocol 2: Gravimetric (Weight Loss) Analysis

Gravimetric analysis serves as the ground-truth baseline to validate the instantaneous rates derived from electrochemical methods[1][3].

  • Step 1: Baseline Measurement. Weigh the prepared steel coupons (accurate to 0.1 mg) prior to exposure[1].

  • Step 2: Controlled Immersion. Suspend the coupons via glass hooks into the acidic medium (e.g., 1.0 to 8.0 M HCl) inside a thermostated water bath (±1°C) for a predefined duration (e.g., 6 to 24 hours)[3].

  • Step 3: Post-Exposure Cleaning. Remove the coupons and wash them in Clarke's solution (inhibited hydrochloric acid designed for cleaning).

    • Causality: Clarke's solution selectively dissolves the bulk corrosion products (iron oxides/chlorides) without attacking the underlying uncorroded base metal, preventing false-positive weight loss readings.

  • Step 4: Efficiency Calculation. Re-weigh the dried coupons. Calculate the inhibition efficiency (

    
    ) using the formula: 
    
    
    
    , where
    
    
    and
    
    
    are the weight loss values in the absence and presence of the inhibitor, respectively.

References

  • BenchChem Technical Support Team. Performance of Acetylenic Alcohols in Corrosion Inhibition: A Comparative Guide. BenchChem. 1

  • Muralidharan, V.S., et al. Mechanism of Inhibition of Iron Corrosion in HCl By Acetylenic Alcohols. Anti-Corrosion Methods and Materials. 3

  • AMPP Knowledge Hub. Acetylenic Corrosion Inhibitors. Association for Materials Protection and Performance (AMPP). 4

  • International Journal of Corrosion and Scale Inhibition. Some aspects of the mechanism of steel protection in mineral acid solutions by propargyl alcohol and propargyl chloride. IJCSI. 5

  • Brezinski et al. Metal corrosion inhibitors, inhibited acid compositions and methods. US Patent 6192987B1. Google Patents. 6

  • Frignani, A., et al. Acetylenic alcohols as inhibitors of iron acid corrosion. Improvement of the inhibition efficiency of a class of substances based on their action mechanism. ResearchGate. 7

  • DergiPark. Corrosion Inhibition Propargyl Alcohol on Low Alloy Cr Steel in 0.5 M H2SO4 in the Absence and Presence of Potassium Iodide. DergiPark. 2

Sources

6-Methyl-6-hepten-4-yn-3-ol as a fragment in antifungal drug synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 6-Methyl-6-hepten-4-yn-3-ol in Antifungal Pharmacophore Design

Executive Summary & Scientific Context

The compound 6-Methyl-6-hepten-4-yn-3-ol is a critical chiral enyne alcohol fragment utilized in the structure-activity relationship (SAR) exploration of Allylamine Antifungals . While the blockbuster drug Terbinafine utilizes a tert-butyl substituted enyne side chain (6,6-dimethylhept-2-en-4-yne), the 6-methyl-6-hepten-4-yn-3-ol fragment introduces an isopropenyl moiety and a chiral hydroxyl center .

This structural variance is pivotal for two reasons:

  • Squalene Epoxidase Binding: The isopropenyl group mimics the natural substrate (squalene) geometry more closely than bulky tert-butyl groups in certain mutant strains, potentially overcoming resistance.

  • Chiral Functionalization: Unlike the achiral Terbinafine side chain, this fragment allows for the synthesis of enantiopure analogs, enabling researchers to probe the stereospecificity of the fungal epoxidase binding pocket.

This guide provides a validated protocol for the synthesis, activation, and coupling of this fragment, grounded in industrial best practices for handling reactive acetylenic intermediates.

Chemical Profile & Retrosynthetic Logic

PropertyData
CAS Number 95764-76-4
IUPAC Name 6-Methyl-6-hepten-4-yn-3-ol
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol
Key Functionalities Secondary Alcohol (Chiral center), Internal Alkyne, Terminal Alkene (Isopropenyl)
Stability Sensitive to oxidation; polymerizes under acidic conditions without stabilizers.[1][2][3][4]
Retrosynthetic Analysis

The synthesis is designed via a C3 + C5 disconnection . The strategic bond formation involves the nucleophilic attack of a metalated isopropenyl acetylene species onto propanal.

Retrosynthesis Target Target: 6-Methyl-6-hepten-4-yn-3-ol (Chiral Enyne Scaffold) Disconnection Disconnection: C3-C4 Bond Target->Disconnection Retrosynthesis FragmentA Electrophile: Propanal (C3) Disconnection->FragmentA FragmentB Nucleophile: Isopropenyl Acetylene (C5) (2-methyl-1-buten-3-yne) Disconnection->FragmentB Metalation Metalation FragmentB->Metalation Requires Activation (n-BuLi or EtMgBr)

Figure 1: Retrosynthetic strategy isolating the key C-C bond formation between the aldehyde and the alkynyl nucleophile.[4]

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Methyl-6-hepten-4-yn-3-ol

Objective: High-yield generation of the enyne alcohol via Grignard addition.

Reagents:

  • 2-Methyl-1-buten-3-yne (Isopropenyl acetylene) – Caution: Volatile/Flammable

  • Ethylmagnesium Bromide (EtMgBr), 3.0 M in Et₂O

  • Propanal (Propionaldehyde), freshly distilled

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet. Purge with N₂ for 15 minutes.

  • Nucleophile Generation:

    • Charge the flask with Isopropenyl acetylene (10.0 g, 151 mmol) and anhydrous THF (150 mL). Cool to 0°C in an ice bath.

    • Critical Step: Add EtMgBr (55 mL, 165 mmol) dropwise over 30 minutes. Maintain internal temperature <5°C. The formation of the alkynyl Grignard reagent is exothermic and accompanied by ethane gas evolution.

    • Aging: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature (RT) for 30 minutes to ensure complete metalation.

  • Electrophile Addition:

    • Cool the reaction mixture back to -10°C (salt/ice bath).

    • Add Propanal (9.6 g, 165 mmol) dissolved in THF (20 mL) dropwise over 45 minutes.

    • Expert Insight: Slow addition at low temperature prevents the polymerization of the sensitive enyne system and suppresses aldol condensation side reactions of the aldehyde.

  • Quenching & Isolation:

    • Monitor conversion via TLC (Hexane/EtOAc 8:2). Upon completion (~2 hours), quench carefully with sat. NH₄Cl (100 mL) at 0°C.

    • Extract with Et₂O (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo (bath temp <30°C to prevent polymerization).

  • Purification:

    • Purify the crude yellow oil via vacuum distillation (bp ~65-70°C at 5 mmHg) or flash chromatography (SiO₂, 0-10% EtOAc/Hexanes).

    • Yield Target: 85-92% as a colorless oil.

Protocol B: Activation via Appel Reaction (Bromination)

Objective: Converting the alcohol to the corresponding bromide for coupling, preserving the enyne conjugation.

Reagents:

  • 6-Methyl-6-hepten-4-yn-3-ol (Product from Protocol A)[5][6]

  • Triphenylphosphine (PPh₃)

  • Carbon Tetrabromide (CBr₄)

  • Dichloromethane (DCM), anhydrous

Methodology:

  • Dissolve the alcohol (1.0 eq) and CBr₄ (1.2 eq) in anhydrous DCM at 0°C .

  • Add PPh₃ (1.2 eq) portion-wise. The solution will turn yellow/orange.

  • Stir at 0°C for 2 hours.

  • Workup: Add Hexanes (equal volume to DCM) to precipitate Triphenylphosphine oxide (Ph₃P=O). Filter through a silica plug.

  • Concentrate the filtrate to obtain 3-bromo-6-methyl-6-hepten-4-yne . Use immediately for coupling (unstable upon storage).

Application: Squalene Epoxidase Inhibition Pathway[4]

The synthesized fragment acts as the lipophilic tail in Allylamine antifungals. It targets Erg1 (Squalene Epoxidase) , halting the biosynthesis of Ergosterol, a key component of the fungal cell membrane.

Mechanism Substrate Squalene Enzyme Squalene Epoxidase (Erg1) Substrate->Enzyme Normal Pathway Product 2,3-Oxidosqualene Enzyme->Product Toxic Toxic Squalene Accumulation Enzyme->Toxic Inhibition Result Inhibitor Allylamine Drug (Containing 6-Methyl-6-hepten-4-yn fragment) Inhibitor->Enzyme Reversible/Non-competitive Inhibition Ergosterol Ergosterol (Cell Membrane Integrity) Product->Ergosterol Death Fungal Cell Death Ergosterol->Death Depletion Toxic->Death

Figure 2: Mechanism of Action. The enyne fragment occupies the lipophilic binding cleft of Erg1, mimicking the high-energy intermediate of squalene oxidation.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete metalation of alkyne.Increase aging time of Grignard reagent at RT before adding aldehyde.
Polymerization Reaction temperature too high; Acidic workup.Keep T < 30°C during concentration. Ensure neutral pH during workup.
Impurity: Allenes Meyer-Schuster rearrangement during workup.Avoid strong acids. Use buffered silica gel for purification.
Starting Material Remains Wet THF quenching the Grignard.Distill THF over Na/Benzophenone or use molecular sieves (3Å).

References

  • Mátravölgyi, B., et al. (2021).[4] Multistep batch-flow hybrid synthesis of a terbinafine precursor. ResearchGate. Retrieved from [Link]

  • Gupta, B., et al. (2014).[7] Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine. Letters in Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). Synthesis and antifungal activity of N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine. PubMed. Retrieved from [Link]

Sources

Application Note: Selective Hydrogenation of Enyne Alcohols to Allylic Alcohols

[1]

Executive Summary

The selective hydrogenation of enyne alcohols (containing both C≡C and C=C bonds) to allylic alcohols is a cornerstone transformation in the synthesis of vitamins (A, E), fragrances (e.g., Linalool), and pharmaceutical intermediates. The critical challenge lies in chemoselectivity—reducing the alkyne to an alkene without touching the existing alkene—and stereoselectivity, typically targeting the cis (

This guide provides a rigorous technical framework for this transformation. It moves beyond basic textbook descriptions to address the kinetic and thermodynamic realities of the reaction, offering a self-validating protocol for the hydrogenation of dehydrolinalool as a model system, adaptable to complex pharmaceutical scaffolds.

Mechanistic Foundation & Selectivity[2]

To achieve high selectivity, one must understand the surface chemistry occurring at the catalyst interface. The reaction is not merely a transfer of hydrogen; it is a competition for active sites.

The Thermodynamic vs. Kinetic Conflict

Thermodynamically, the complete reduction to the saturated alcohol is the most favorable outcome. Selectivity is strictly a kinetic phenomenon .

  • Adsorption Strength: Alkynes bind more strongly to transition metal surfaces (Pd, Pt) than alkenes. This thermodynamic preference prevents the alkene product from re-adsorbing as long as alkyne is present.

  • The Danger Zone: Once the alkyne concentration drops below a critical threshold, the catalyst surface becomes available for the alkene, leading to over-reduction.

The Role of Catalyst "Poisons" (Lindlar Paradigm)

The classic Lindlar catalyst (

1
  • Lead (Pb): Occupies high-energy sites on the Pd lattice, preventing the adsorption of the sterically bulkier alkene while permitting the linear alkyne.

  • Quinoline: Acts as a ligand that competes for surface sites, further slowing the reaction rate and preventing isomerization of the resulting cis-alkene to the trans-isomer.

Reaction Pathway Visualization

The following diagram illustrates the competitive adsorption and the critical "stop" point required for selectivity.

ReactionPathwaycluster_surfaceCatalyst Surface (Pd/Pb)EnyneEnyne Alcohol(Substrate)Ads_EnyneAdsorbed Enyne(Strong Binding)Enyne->Ads_EnyneFast AdsorptionSemi_HSemi-HydrogenatedIntermediateAds_Enyne->Semi_H+ H (Surface)AllylicAllylic Alcohol(Target Product)Semi_H->Allylic+ H (Syn-Addn)Ads_AllylicAdsorbed Alkene(Weak Binding)Allylic->Ads_AllylicRe-adsorption(If Alkyne Depleted)SaturatedSaturated Alcohol(Over-reduction)Ads_Allylic->SaturatedOver-reduction

Figure 1: Kinetic pathway of enyne hydrogenation. The red dashed path represents the failure mode (over-reduction) which occurs if the reaction is not terminated immediately upon alkyne consumption.

Catalyst Selection Guide

While modern nanoparticles offer high activity, the Lindlar catalyst remains the industrial standard for Z-selectivity.

FeatureLindlar Catalyst (

+ Pb)
Unpoisoned Pd/CPd Nanoparticles (Thiol-Capped)
Primary Selectivity High (>95% Z-alkene) Low (Mix of alkane/alkene)High (Tunable)
Activity Low (Requires longer times)Very HighModerate
Over-reduction Risk Low (Self-limiting)HighLow
Isomerization Risk Low (with Quinoline)HighLow
Recommended Use Standard for Z-enynes Complete saturationSpecialized/High-value substrates

Protocol: Selective Hydrogenation of Dehydrolinalool

Case Study: Conversion of Dehydrolinalool (3,7-dimethyloct-6-en-1-yn-3-ol) to Linalool. Scale: Laboratory (100 mmol scale).

Reagents & Equipment[3][4]
  • Substrate: Dehydrolinalool (Purity >98%).

  • Catalyst: Lindlar Catalyst (5% Pd on

    
    , poisoned with Pb).[2]
    
  • Additive: Quinoline (Synthetic grade).

  • Solvent: Toluene or Hexane (Non-polar solvents enhance selectivity over alcohols like MeOH).

  • Gas: Hydrogen (

    
    , 99.999%) and Nitrogen (
    
    
    ).
  • Vessel: 3-neck round bottom flask or low-pressure Parr shaker.

Step-by-Step Workflow
Phase 1: Preparation & Safety Check[3]
  • Vessel Inspection: Ensure glassware is free of star cracks. For pressurized reactions (>1 atm), use a safety shield.

  • Catalyst Handling: Weigh 250 mg of Lindlar catalyst (0.5 - 1.0 wt% loading relative to substrate). Note: Dry Pd catalysts can be pyrophoric.[3] Do not add dry catalyst to flammable solvents.

  • Slurry Creation: Place catalyst in the flask and wet with 5 mL of toluene under an inert atmosphere (Nitrogen) to prevent ignition.

Phase 2: Reaction Setup
  • Solution Prep: Dissolve 15.2 g (100 mmol) of Dehydrolinalool in 80 mL Toluene. Add 150 mg Quinoline (approx 1-2 wt% relative to catalyst).

  • Addition: Add the substrate solution to the catalyst slurry.

  • Purging (Critical):

    • Cycle 1: Evacuate flask (house vacuum)

      
       Refill with 
      
      
      . Repeat 3x.
    • Cycle 2: Evacuate flask

      
       Refill with 
      
      
      (balloon or line). Repeat 3x.
Phase 3: Reaction & Monitoring (Self-Validating Step)
  • Initiation: Stir vigorously (>800 RPM). Mass transfer of

    
     into the liquid is often the rate-limiting step.
    
  • Temperature: Maintain 25°C. Caution: Reaction is exothermic. Rise in T > 5°C indicates runaway risk; cool with water bath.

  • Monitoring (The "Stop" Criteria):

    • Volumetric: Monitor

      
       uptake. Theoretical uptake for 100 mmol is ~2.4 L (at RTP). Stop exactly at theoretical uptake.
      
    • Chromatographic: Sample every 30 mins.

      • Stop Condition: When Enyne < 1.0% OR when Over-reduced Alkane > 0.5%.

Phase 4: Workup
  • Termination: Stop stirring. Flush system with

    
     immediately to displace 
    
    
    .
  • Filtration: Filter through a pad of Celite to remove catalyst. Safety: Keep filter cake wet with water; dry catalyst is a fire hazard.

  • Purification: Wash filtrate with 1M HCl (to remove Quinoline), then brine. Dry over

    
     and concentrate.
    
Experimental Workflow Diagram

WorkflowStartStart: Catalyst Slurry(Inert N2 Atmosphere)PurgePurge Cycles(Vac/N2 -> Vac/H2)Start->PurgeReactReaction (25°C)Vigorous StirringPurge->ReactMonitorMonitor H2 Uptake& GC SamplingReact->MonitorDecisionIs Enyne < 1%?Monitor->DecisionDecision->ReactNoStopSTOP: N2 FlushFilter Catalyst (Wet)Decision->StopYesWorkupAcid Wash (Remove Quinoline)ConcentrateStop->Workup

Figure 2: Operational workflow for selective hydrogenation, emphasizing the critical decision loop based on analytical monitoring.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Over-reduction (Alkane formation) Reaction ran too long or

pressure too high.
Stop at 98% conversion. Lower

pressure. Ensure Quinoline is fresh.
Low Activity (Reaction stalls) Catalyst poisoning by impurities (S, P) or poor mass transfer.Use highly pure substrate. Increase stirring speed (RPM).
Isomerization (

-alkene forms)
Lack of catalyst moderator.Increase Quinoline concentration.
Runaway Exotherm High catalyst loading or rapid

addition.
Use water bath cooling. Reduce catalyst loading.

Safety Directives (Critical)

  • Pyrophoric Hazards: Palladium catalysts, especially after being saturated with hydrogen, are pyrophoric.[3] NEVER let the filter cake dry out. Dispose of the catalyst filter cake into a water-filled container immediately.[3]

  • Pressure Limits: If using a glass vessel, never exceed 3 bar (45 psi). For higher pressures, use stainless steel autoclaves (Parr/Buchi).

  • Static Discharge: Ground all equipment. Hydrogen has a very low ignition energy (0.02 mJ).

References

  • Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.

  • Krische, M. J., et al. (2007).[4] Catalytic Hydrogenation of 1,3-Enynes. Organic Letters.

  • Zebrowski, J. P., & Chandra, T. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.

  • ChemicalBook. (2024). Synthesis of Linalool by selective catalytic hydrogenation.

  • Chen, H., et al. (2021).[5] Allylic alcohol synthesis by Ni-catalyzed direct and selective coupling. Chemical Science.

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Reactions in Grignard Additions to Enals

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the nucleophilic addition of Grignard reagents to


-unsaturated aldehydes (enals).

Enals present a unique chemoselectivity challenge due to the presence of two electrophilic sites: the carbonyl carbon (leading to 1,2-addition) and the


-carbon (leading to 1,4-conjugate addition). Furthermore, the high basicity of Grignard reagents often triggers destructive side reactions. This guide provides field-proven, mechanistically grounded solutions to enforce strict 1,2-regioselectivity.

Diagnostic Workflow

Before altering your reaction parameters, use the diagnostic decision tree below to identify the mechanistic root cause of your specific side reaction.

DiagnosticTree Start Issue: Low 1,2-Addition Yield with Enal + RMgX Q1 Is 1,4-conjugate addition observed? Start->Q1 Q2 Is enolization or reduction observed? Q1->Q2 No A1 Check Mg purity. Trace Cu promotes 1,4-addition. Q1->A1 Yes A2 Switch to Imamoto conditions (CeCl3 + RMgX). Q2->A2 Yes (Bulky RMgX) A3 Lower temp to -78°C to favor kinetic 1,2-adduct. Q2->A3 No (General low yield)

Figure 1: Diagnostic decision tree for troubleshooting Grignard additions to enals.

Troubleshooting & FAQs

Q1: My Grignard addition to cinnamaldehyde is yielding a mixture of 1,2-allylic alcohol and 1,4-conjugate addition products. How do I force exclusive 1,2-addition?

Causality: Grignard reagents are "hard" nucleophiles that kinetically prefer direct 1,2-addition to the carbonyl carbon [1]. However, if your reaction is yielding 1,4-adducts, it is almost certainly due to transition metal contamination. Trace amounts of Copper (often found in lower-grade commercial Magnesium turnings) facilitate a single-electron transfer pathway, generating a "softer" organocuprate intermediate that strictly attacks the


-carbon [2].
Solution:  First, ensure the use of high-purity magnesium (99.99%) if preparing the Grignard reagent in-house. Second, run the reaction under strict kinetic control at cryogenic temperatures (-78 °C). If 1,4-addition persists, transmetalate your Grignard reagent with anhydrous Cerium(III) chloride (

) to form an organocerium species, which is fiercely oxophilic and strictly attacks the carbonyl carbon [3].
Q2: I am using a bulky Grignard reagent (tert-butylmagnesium chloride), and I'm observing significant enolization and reduction rather than the desired addition. Why?

Causality: Bulky Grignard reagents suffer from severe steric hindrance during the nucleophilic attack on the carbonyl carbon. Because the activation energy for 1,2-addition is raised by steric clash, the Grignard reagent defaults to acting as a base (abstracting an


-proton to form an enolate) or as a hydride donor (transferring a 

-hydride via a six-membered cyclic transition state, reducing the enal to a saturated alcohol) [1]. Solution: Employ the Imamoto Reaction conditions. Organocerium reagents (

) are significantly less basic than their corresponding Grignard or organolithium counterparts. Transmetalation with

drastically reduces the basicity of the nucleophile while maintaining its nucleophilicity, effectively shutting down enolization and

-hydride transfer pathways [3].
Q3: What role do solvent polarity and temperature play in regioselectivity?

Causality: 1,2-addition is a kinetically controlled process, whereas 1,4-addition is thermodynamically favored because it retains the strong C=O double bond [1]. Higher temperatures provide the thermal energy required to overcome the activation barrier of the 1,4-addition or to allow reversible retro-1,2-addition. Solution: Always perform enal additions at -78 °C. Regarding solvents, while THF is standard, it increases the basicity of the Grignard reagent by strongly coordinating the magnesium cation. If enolization is an issue (and you are not using


), diluting the THF with a non-polar solvent like toluene can attenuate the reagent's basicity.

Quantitative Benchmarks: Reagent Selectivity

The following table summarizes the expected product distribution when reacting a standard enal (e.g., crotonaldehyde or cinnamaldehyde) under various organometallic conditions. Use this as a benchmark to validate your analytical yields.

Reagent SystemTemp (°C)Primary Mechanism1,2-Addition (%)1,4-Addition (%)Enolization / Reduction (%)
Standard RMgX0Kinetic (Hard Nucleophile)75 - 8510 - 15< 10
RMgX + 1% CuI-20Thermodynamic (Soft Cuprate)< 5> 90< 5
Bulky RMgX (t-Bu)-78Steric Clash / Basicity10 - 20< 575 - 85
RMgX +

-78 Strict Oxophilicity > 95 < 1 < 2

Validated Standard Operating Procedure (SOP)

SOP: Imamoto Organocerium 1,2-Addition to Enals

This protocol utilizes


 to suppress 1,4-addition, enolization, and reduction. Trustworthiness Note:  This is a self-validating system. The critical failure point in organocerium chemistry is the hydration state of 

. The validation checkpoints below ensure the reagent is active before you commit your valuable enal substrate.

Step 1: Rigorous Drying of


 
  • Weigh

    
     (1.5 equivalents relative to the enal) into a Schlenk flask.
    
  • Heat gradually to 140 °C under high vacuum (0.1 Torr) for 2 hours, then increase to 150 °C for an additional 2 hours.

  • Validation Checkpoint: The resulting anhydrous

    
     must be a free-flowing white powder. If the powder clumps or sticks to the glass, residual water is present, which will immediately quench your Grignard reagent. Discard and restart.
    

Step 2: Suspension and Coordination

  • Cool the flask to room temperature under an Argon atmosphere.

  • Add anhydrous THF (approx. 5 mL per mmol of Ce) and stir vigorously for 2 hours at room temperature.

  • Validation Checkpoint: A uniform, milky-white suspension must form. This visual cue confirms the proper coordination of THF to the cerium metal center, which is required for successful transmetalation.

Step 3: Transmetalation

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Add the Grignard reagent (1.4 equivalents) dropwise via syringe.

  • Stir for 1.5 hours at -78 °C.

  • Validation Checkpoint: A distinct color change (often to pale yellow or orange, depending on the alkyl/aryl group) indicates the successful formation of the active

    
     species.
    

Step 4: Nucleophilic Addition

  • Dissolve the enal (1.0 equivalent) in a minimum volume of anhydrous THF.

  • Add the enal solution dropwise to the -78 °C organocerium mixture.

  • Stir for 30 to 60 minutes at -78 °C.

Step 5: Quenching and Isolation

  • Quench the reaction while still at -78 °C by adding 1M aqueous HCl or saturated aqueous

    
    .
    
  • Remove the cooling bath and allow the mixture to warm to room temperature. Extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
Mechanistic Pathway Visualization

MechanisticPathway Enal α,β-Unsaturated Aldehyde (Enal) RMgX RMgX (Hard Nucleophile) Enal->RMgX Cu Trace Cu Impurity RMgX->Cu Transmetalation Ce CeCl3 (Imamoto) RMgX->Ce Transmetalation Adduct12 1,2-Addition Product (Allylic Alcohol) RMgX->Adduct12 Kinetic Control (-78°C) SideReact Enolization / Reduction (Side Products) RMgX->SideReact Bulky R-group / Basicity Adduct14 1,4-Addition Product (Saturated Aldehyde) Cu->Adduct14 Soft Nucleophile Attack Ce->Adduct12 Strict Oxophilicity

Figure 2: Mechanistic divergence of Grignard additions to enals based on additives and conditions.

References

  • 18.10: 1,2- and 1,4-Additions of Organometallic Reagents Chemistry LibreTexts[Link]

  • The Michael Addition Reaction and Conjugate Addition Master Organic Chemistry[Link]

  • Studies on the Synthesis of Quartromicins A3 and D3: Synthesis of the Vertical and Horizontal Bis-Spirotetronate Fragments (Imamoto Organocerium 1,2-Addition) National Institutes of Health (PMC)[Link]

Technical Support Center: Volatile Acetylenic Alcohols Purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of Volatile Acetylenic Alcohols (e.g., Propargyl Alcohol, 2-Butyn-1,4-diol, Methyl Butynol) Ticket ID: #PUR-ALKYNE-001 Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely here because standard purification protocols are failing. Volatile acetylenic alcohols present a "perfect storm" of purification challenges: they form stubborn azeotropes with water, they are thermally unstable (prone to explosive polymerization), and they are highly reactive toward standard drying agents.

This guide moves beyond textbook definitions to provide field-tested, self-validating workflows for purifying these compounds to pharmaceutical-grade standards (>99.5%).

Module 1: Breaking the Water Azeotrope (Distillation)

User Issue:

"I am distilling propargyl alcohol (or similar), but the water content remains high (~40-50%) regardless of fraction collection."

Root Cause Analysis:

Most low-molecular-weight acetylenic alcohols (C3–C6) form minimum-boiling azeotropes with water. Simple distillation will only concentrate the mixture to the azeotropic point (e.g., Propargyl alcohol/water azeotrope is ~45% alcohol by weight). You cannot overcome this physical barrier without modifying the vapor-liquid equilibrium.

Troubleshooting Protocol: Heterogeneous Azeotropic Distillation

To break the azeotrope, you must introduce an entrainer —a solvent that forms a ternary azeotrope with water and the alcohol, or a binary azeotrope with water, which is heterogeneous (separates into two layers upon condensation).

Recommended Entrainers: Benzene (Classic/Hazardous), Toluene (Safer alternative), or Cyclohexane .

Step-by-Step Workflow:
  • Charge the Pot: Add your crude aqueous acetylenic alcohol to the still.

  • Add Entrainer: Add Toluene (approx. 15-20% volume of expected water).

  • Reflux: Heat the mixture to reflux using a Dean-Stark trap.

  • Phase Separation:

    • The distillate (Toluene + Water + Trace Alcohol) condenses.

    • Crucial Step: Water is denser than toluene and will settle at the bottom of the trap. Toluene flows back into the reactor.

  • Completion: Continue until water collection ceases.

  • Final Fractionation: Once dry, switch to a standard distillation head. Distill the remaining entrainer first, followed by the pure acetylenic alcohol under reduced pressure (vacuum) to minimize thermal stress.

Visualization: Azeotropic Workflow

AzeotropicDistillation Start Crude Aqueous Acetylenic Alcohol AddEntrainer Add Entrainer (e.g., Toluene) Start->AddEntrainer Heating Reflux w/ Dean-Stark Trap AddEntrainer->Heating Condenser Condensation (Heterogeneous Mix) Heating->Condenser FinalDist Vacuum Distillation of Dry Product Heating->FinalDist After Water Removal PhaseSep Phase Separation (Trap) Condenser->PhaseSep WaterRemoval Water Layer (Discard) PhaseSep->WaterRemoval Lower Phase Recycle Organic Layer (Return to Pot) PhaseSep->Recycle Upper Phase Recycle->Heating Recirculation

Caption: Logic flow for breaking water azeotropes using a Dean-Stark apparatus and entrainer recirculation.

Module 2: Non-Thermal Purification (Salting Out)

User Issue:

"My compound decomposes or polymerizes even under vacuum distillation. I need a room-temperature method."

Root Cause Analysis:

Acetylenic alcohols are sensitive to heat. The triple bond can undergo exothermic polymerization, especially if trace acids or metals are present. Distillation is inherently risky for unstable derivatives.

Troubleshooting Protocol: Salting-Out Extraction

Water-soluble organic compounds can be forced out of the aqueous phase by increasing the ionic strength of the solution (The "Salting-Out Effect"). This disrupts the hydration shells around the alcohol molecules.

Recommended Salt: Potassium Carbonate (K₂CO₃) or Sodium Chloride (NaCl) . Note: K₂CO₃ is preferred for its high solubility and slight basicity (stabilizing the alkyne against acid-catalyzed hydration), but avoid it if your molecule is base-sensitive.

Step-by-Step Workflow:
  • Saturation: Add solid NaCl or K₂CO₃ to the aqueous crude mixture with vigorous stirring until no more salt dissolves (saturation point).

  • Phase Observation: You will observe the solution turning cloudy, followed by the formation of a distinct organic layer on top.

  • Separation: Use a separatory funnel to remove the lower aqueous brine layer.

  • Polishing: The upper organic layer will still contain trace water. Dry it over anhydrous Magnesium Sulfate (MgSO₄) for 2 hours.

  • Filtration: Filter off the desiccant. The filtrate is your semi-pure product (often >95% purity), suitable for many synthetic applications without distillation.

Visualization: Salting-Out Logic

SaltingOut cluster_phases Separatory Funnel Aqueous Homogeneous Aqueous Solution AddSalt Add Saturation Salt (NaCl / K2CO3) Aqueous->AddSalt HydrationShell Disruption of Hydration Shells AddSalt->HydrationShell Separation Phase Separation HydrationShell->Separation Brine Lower Phase: Brine (Waste) Separation->Brine Organic Upper Phase: Acetylenic Alcohol Separation->Organic

Caption: Mechanism of salting-out extraction to recover water-soluble acetylenic alcohols without heat.

Module 3: Safety & Stability (Critical)

User Issue:

"I am concerned about explosion hazards. What are the specific incompatibilities?"

Critical Safety Briefing

Acetylenic alcohols possess two reactive functionalities: the hydroxyl group (-OH) and the alkyne triple bond (-C≡C-). The terminal alkyne (R-C≡C-H) is the primary safety concern.

The Acetylide Hazard

Terminal alkynes react with heavy metals (Copper, Silver, Mercury) to form Metal Acetylides . These are shock-sensitive primary explosives.

  • Rule: NEVER use copper tubing, brass fittings, or silver-soldered joints in your distillation setup. Use Stainless Steel (304/316) or Glass/Teflon only [1, 2].

Polymerization & Decomposition

Acetylenic alcohols can polymerize exothermically. This reaction is often catalyzed by acids or bases.

  • Mitigation: Ensure the crude mixture is neutral (pH 7) before heating.

  • Stabilizers: Commercial grades often contain stabilizers (e.g., weak buffers). If you distill to high purity, you remove these stabilizers, making the product more sensitive to storage conditions. Store under inert gas (Argon/Nitrogen) in the dark.

Data Table: Physical Properties & Hazards
CompoundBoiling Point (Atm)Azeotrope with Water?Flash PointSpecific Hazard
Propargyl Alcohol 114°CYes (97°C, ~45% Alc)33°CToxic (Skin/Inhale), Flammable
2-Butyn-1,4-diol 238°CNo (High BP)152°CThermal decomposition >160°C
3-Butyn-2-ol 108°CYes26°CHighly Volatile, Flammable
2-Methyl-3-butyn-2-ol 104°CYes (91°C, ~74% Alc)25°CSedative effect (Vapor)

FAQ: Frequently Asked Questions

Q: Can I use molecular sieves to dry propargyl alcohol? A: Yes, but with caution. Use 3Å molecular sieves . Larger pore sizes (4Å or 5Å) might trap the alcohol molecule itself or catalyze polymerization due to the basicity of the sieve binder. Always activate sieves before use and monitor for exotherms upon addition [3].

Q: My distillate is yellow. Is it pure? A: No. Pure acetylenic alcohols are water-white (colorless). Yellowing indicates polymerization or oxidation byproducts (often aldehydes). A short path distillation or passing the liquid through a small pad of activated carbon or silica gel can remove these colored impurities.

Q: How do I dispose of the "water" layer from the azeotrope? A: Treat it as hazardous waste. The aqueous layer from azeotropic distillation still contains significant amounts of the acetylenic alcohol (up to saturation) and the entrainer (toluene/benzene). Do not pour it down the drain.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Process Safety Management Guidelines for Compliance. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Substances of health concern in home-distilled and commercial alcohols. PMC. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (1950). US2527358A - Process of purifying propargyl alcohol.
  • LCGC International. (2023). Enhancing Extractions by Salting Out. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Sonogashira Coupling of Enynols

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: SONO-ENY-001 Subject: Troubleshooting low yields and instability in conjugated enynol synthesis Assigned Specialist: Senior Application Scientist

Diagnostic Overview

The Sonogashira coupling of enynols (conjugated systems containing an alkene, alkyne, and hydroxyl group) presents a unique "perfect storm" of challenges. Unlike simple aryl-alkyne couplings, enynols are susceptible to catalyst poisoning (via the hydroxyl group), polymerization (due to the conjugated


-system), and Glaser homocoupling  (competing alkyne dimerization).

Use the following decision matrix to diagnose your specific failure mode before proceeding to the protocols.

Figure 1. Troubleshooting Decision Matrix

TroubleshootingFlow Start ISSUE: Low Yield of Enynol CheckSM Analyze Reaction Mixture: Is Starting Material (Alkyne) Consumed? Start->CheckSM AlkyneGone Yes: Alkyne Consumed CheckSM->AlkyneGone AlkyneStay No: Alkyne Remains CheckSM->AlkyneStay CheckProduct Is the desired Enynol forming? AlkyneGone->CheckProduct Glaser No: Dimer (1,3-diyne) observed CheckProduct->Glaser Major Side Product Polymer No: Black tar/baseline material CheckProduct->Polymer Decomposition Sol_Glaser SOLUTION A: Suppress Homocoupling (O2 exclusion, Cu-free) Glaser->Sol_Glaser Sol_Polymer SOLUTION B: Stabilize Conjugated System (Radical inhibitors, Temp drop) Polymer->Sol_Polymer Catalyst Catalyst Inactive/Poisoned AlkyneStay->Catalyst Sol_Cat SOLUTION C: Prevent Chelation (Protect -OH, Change Ligand) Catalyst->Sol_Cat

Caption: Diagnostic logic flow for identifying the root cause of low yields in enynol synthesis.

Critical Issues & Solutions (FAQs)

Issue A: The "Glaser" Ghost (Homocoupling)

Symptom: The terminal alkyne starting material disappears rapidly, but the major product is a symmetrical 1,3-diyne dimer, not the cross-coupled enynol.

Technical Insight: This is the Glaser-Hay coupling , an oxidative side reaction driven by Copper(I) and Oxygen. In enynol synthesis, the electron-rich nature of the alkyne often accelerates this pathway over the desired transmetallation to Palladium.

Corrective Actions:

  • Rigorous Degassing: Sparging with argon is often insufficient for sensitive enynols. Use the Freeze-Pump-Thaw method (3 cycles) for all solvents and liquid reagents [1].

  • Slow Addition: Add the terminal alkyne via syringe pump over 1–2 hours. This keeps the concentration of the copper-acetylide intermediate low, statistically favoring the reaction with the Pd-cycle over the bimolecular homocoupling [2].

  • Switch to Copper-Free: If homocoupling persists (>10%), eliminate Copper entirely (see Protocol B).

Issue B: Catalyst Poisoning by the Hydroxyl Group

Symptom: Reaction stalls (low conversion) despite active catalyst, or requires high catalyst loading (>5 mol%).

Technical Insight: Free hydroxyl groups (-OH) on propargyl alcohols can coordinate to the Pd(II) center or the Cu(I) co-catalyst, forming unreactive "off-cycle" resting states. This is particularly problematic if the -OH is in a position to form a 5- or 6-membered chelate ring.

Corrective Actions:

  • Protecting Groups: Mask the alcohol as a THP (Tetrahydropyranyl) or TBS (tert-Butyldimethylsilyl) ether. This prevents coordination and improves solubility.

  • The "Magnesium Effect": If protection is impossible, add 2.0 equiv of anhydrous MgCl₂ . Magnesium coordinates tightly to the alkoxide, preventing it from interfering with the transition metals.

Issue C: Instability of the Conjugated Product

Symptom: The product forms (visible on TLC) but degrades during workup or concentration, turning into an insoluble black tar.

Technical Insight: Enynols are highly conjugated electron-rich systems prone to radical polymerization and acid-catalyzed dehydration.

Corrective Actions:

  • Radical Scavengers: Add BHT (Butylated hydroxytoluene) (1 mol%) to the reaction mixture and the collection flask during rotary evaporation.

  • Base Wash: Ensure the workup remains basic. Pre-wash silica gel with 1% Et₃N in hexanes before column chromatography to neutralize acidic sites on the silica that trigger decomposition.

Mechanistic Visualization

Understanding the competition between the desired Sonogashira cycle and the parasitic Glaser cycle is vital for troubleshooting.

Figure 2. Competitive Catalytic Cycles

Mechanism cluster_Pd Desired Sonogashira Cycle (Pd) cluster_Cu Parasitic Glaser Cycle (Cu) Pd0 Pd(0) PdII_Ar Pd(II)-Ar Pd0->PdII_Ar + Ar-X OxAdd Oxidative Addition PdII_Prod Pd(II)-Enynol PdII_Ar->PdII_Prod TransMet Transmetallation Product PRODUCT (Enynol) PdII_Prod->Product RedElim Reductive Elimination Product->Pd0 CuI Cu(I) Cu_Alk Cu-Acetylide CuI->Cu_Alk + Alkyne + Base Cu_Alk->PdII_Ar Desired Path (Transmetallation) Dimer SIDE PRODUCT (Diyne Dimer) Cu_Alk->Dimer Homocoupling (+ O2) O2 O2 (Leak) O2->Dimer

Caption: The Cu-acetylide intermediate is the bifurcation point. Oxygen diverts it toward the Glaser dimer (Red path), while Oxygen-free conditions favor the Sonogashira product (Green path).

Validated Experimental Protocols

Protocol A: Standard Optimized Conditions (with Copper)

Best for: Stable substrates where homocoupling is manageable.

  • Setup: Flame-dry a Schlenk flask. Cool under Argon flow.

  • Reagents:

    • Aryl/Vinyl Halide (1.0 equiv)

    • Pd(PPh₃)₂Cl₂ (2–5 mol%) — Preferred over Pd(PPh₃)₄ for stability.

    • CuI (1–2 mol%) — Keep Cu loading LOW to minimize Glaser.

  • Solvent/Base: Degassed THF/Et₃N (1:1 ratio).

  • Execution:

    • Add Halide, Pd, and Cu to the flask.[1] Cycle Argon/Vacuum 3 times.

    • Add degassed solvent via syringe.[2]

    • Crucial Step: Add the Alkyne (1.2 equiv) dissolved in THF dropwise over 30–60 mins at 0°C or RT.

  • Workup: Dilute with Et₂O. Wash with NH₄Cl (aq) to remove Cu/Pd.

Protocol B: Copper-Free Sonogashira (Glaser-Proof)

Best for: Enynols prone to homocoupling or when O₂ exclusion is difficult.

This method relies on the "Amine Effect" where the amine acts as a ligand to activate the alkyne, bypassing the need for Copper [3].

  • Catalyst System:

    • Pd(OAc)₂ (5 mol%)

    • Triphenylphosphine (PPh₃) (10–20 mol%) — High ligand ratio stabilizes Pd.

  • Base: Piperidine or Pyrrolidine (used as solvent or in large excess, 5–10 equiv). Note: Secondary amines are more effective than Et₃N in Cu-free systems.

  • Procedure:

    • Mix Pd(OAc)₂ and PPh₃ in the amine/solvent. Stir 10 min to generate the active Pd(0) species (solution turns yellow/orange).

    • Add Aryl Halide and Alkyne.

    • Heat to 60–80°C. Note: Cu-free reactions have a higher activation energy and usually require heat.

Data & Optimization Guide

Use the following table to select the optimal solvent/base system based on your substrate's electronic properties.

Substrate TypeRecommended SolventRecommended BaseCatalyst SystemNotes
Standard Enynol THF or DMFEt₃N or DiisopropylaminePd(PPh₃)₂Cl₂ / CuIStandard conditions. Degas thoroughly.
Base-Sensitive CH₃CNK₂CO₃ (Inorganic)Pd(dppf)Cl₂ / CuIUse inorganic base if substrate eliminates.
High Homocoupling PiperidinePiperidine (Solvent)Pd(OAc)₂ / PPh₃Copper-Free. Requires heating (~60°C).
Unstable/Polymerizes TolueneEt₃NPdCl₂(PPh₃)₂ / CuINon-polar solvent minimizes polymerization. Add BHT.

References

  • Chinchilla, R., & Nájera, C. (2007).[3][4][5][6] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3][4][5][7] Chemical Reviews, 107(3), 874–922.[3][4][5][6] Link[3]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling.[2][8][9][10][11] Organic Letters, 7(5), 843–846. Link

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Palladium-Catalyzed Copper-Free Sonogashira Cross-Coupling of Aryl/Heteroaryl Chlorides with Terminal Alkynes.[1][11] Journal of Organic Chemistry, 71(1), 379–381. Link

  • Doucet, H., & Hierso, J.-C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][11][12] Angewandte Chemie International Edition, 46(6), 834–871. Link

Sources

Technical Support Center: Peroxide Management in Unsaturated Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: P-UNSAT-ALC-001 Assigned Specialist: Senior Application Scientist, Chemical Safety Division

Introduction

Welcome to the Technical Support Center. This guide addresses the critical instability of unsaturated alcohols (e.g., Allyl alcohol, Crotyl alcohol, Cyclohexenol) and secondary alcohols (e.g., 2-Butanol, Isopropanol).

These compounds possess a structural vulnerability: the allylic or benzylic hydrogen atom. Its abstraction leads to a resonance-stabilized radical that reacts avidly with molecular oxygen, forming hydroperoxides (


). If undetected, these peroxides can concentrate during evaporation or distillation, leading to catastrophic explosions.

Module 1: Identification & Risk Assessment

Q: Why are my unsaturated alcohols forming peroxides faster than my other solvents?

A: The rate of peroxidation is dictated by the bond dissociation energy (BDE) of the hydrogen atoms in the molecule. Unsaturated alcohols contain allylic hydrogens (hydrogens attached to a carbon adjacent to a double bond).

  • Mechanism: The carbon-carbon double bond (

    
    ) stabilizes the radical formed when an allylic hydrogen is removed. This lowers the energy barrier for oxidation, making these compounds "oxygen scavengers."
    
  • The Danger Zone: Unlike simple ethers, unsaturated alcohols can also undergo peroxide-initiated polymerization , creating a dual hazard: explosive peroxide concentration and rapid, exothermic polymerization.

Visualization: The Autoxidation Pathway

The following diagram illustrates the radical chain reaction specific to allylic alcohols.

Autoxidation Substrate Unsaturated Alcohol (Allylic C-H) CarbonRad Allylic Carbon Radical (Resonance Stabilized) Substrate->CarbonRad H Abstraction Initiator Initiator (Light/Heat/Radical) Initiator->Substrate PeroxyRad Peroxy Radical (ROO•) CarbonRad->PeroxyRad + O2 (Fast) Oxygen Atmospheric O2 Oxygen->CarbonRad Hydroperoxide Hydroperoxide (ROOH) PeroxyRad->Hydroperoxide + H (Propagation) Chain Abstracts H from New Substrate PeroxyRad->Chain Chain->Substrate Cycle Continues

Figure 1: Mechanism of autoxidation in allylic systems. The resonance stabilization of the allylic radical accelerates the initial hydrogen abstraction step.

Module 2: Detection & Quantification

Q: My test strips are expired. Can I use a wet chemistry method to verify safety?

A: Yes. While commercial strips (e.g., Quantofix®) are convenient, they are semi-quantitative and susceptible to interference. For critical decisions (e.g., before distillation), use the Titanium(IV) Sulfate Method or Iodometric Titration .

Comparison of Detection Methods
MethodLimit of Detection (LOD)MechanismBest For
Peroxide Test Strips 1–5 ppmPeroxidase enzyme oxidationRoutine screening; quick checks.
Titanium(IV) Sulfate ~1 ppmComplexation with

to form pertitanic acid (Yellow/Orange)
Spectroscopic quantification (410 nm); avoids air oxidation errors.
Iodometric Titration ~0.1 ppmOxidation of

to

(turns starch blue)
High-precision analysis; "Gold Standard" for safety.
Protocol: Rapid Iodide Test (Qualitative)

Use this to determine if a solvent is safe to open/handle.

  • Add 1 mL of the solvent to a vial.

  • Add 1 mL of Glacial Acetic Acid.

  • Add 100 mg of solid Potassium Iodide (KI).

  • Observation:

    • No Color: Safe (< 5 ppm).

    • Yellow: Caution (Low peroxides).

    • Brown/Purple: DANGER (High peroxides). Do not move the container. Contact EHS.

Module 3: Mitigation & Removal

Q: I detected 50 ppm peroxides in my 2-Butanol. Can I distill it if I use a blast shield?

A: NO. Distillation concentrates peroxides. You must remove them before any heating or evaporation.

Workflow: Peroxide Removal Decision Tree

RemovalDecision Start Peroxides Detected Level Quantify Level Start->Level High > 100 ppm OR Visible Crystals Level->High Med 10 - 100 ppm Level->Med Low < 10 ppm Level->Low Disposal CONTACT EHS Do Not Touch/Move Explosion Hazard High->Disposal WaterTol Is Water Tolerable? Med->WaterTol Retest RE-TEST Must be < 5 ppm Low->Retest Safe to Use FeSO4 Method A: Ferrous Sulfate Wash WaterTol->FeSO4 Yes Alumina Method B: Activated Alumina/Sieves WaterTol->Alumina No (Anhydrous) FeSO4->Retest Alumina->Retest

Figure 2: Decision matrix for handling peroxidizable solvents. Never attempt to treat solvents with visible crystallization.

Protocol A: Ferrous Sulfate Wash (Aqueous)

Best for large volumes where water introduction is acceptable.

  • Prepare Solution: Dissolve 60g

    
     + 6mL conc. 
    
    
    
    in 110mL water.
  • Wash: In a separatory funnel, shake the solvent with an equal volume of the FeSO4 solution.

  • Mechanism:

    
    . The peroxides are reduced to alcohols.
    
  • Finish: Separate layers. The aqueous layer will turn yellow/orange (

    
    ).
    
Protocol B: Activated Alumina (Anhydrous)

Best for dry solvents or small batches.

  • Material: Use activated alumina (Brockmann I).

  • Passage: Pass the solvent through a column containing ~20% by weight of alumina.

  • Mechanism: Peroxides are chemisorbed and decomposed on the alumina surface.

  • Note: Do not let the column run dry; the adsorbed peroxides can be shock-sensitive on the dry solid. Flush the used alumina with a dilute FeSO4 solution before disposal.

Module 4: Storage & Lifecycle Management

Q: How long can I store Allyl Alcohol before it becomes unsafe?

A: Peroxidizable chemicals are categorized into three classes (A, B, C) based on "Prudent Practices in the Laboratory."

  • Class A (Severe Hazard): Spontaneous explosive peroxide formation (e.g., Diisopropyl ether). Shelf Life: 3 Months.

  • Class B (Concentration Hazard): Hazard on distillation/evaporation (e.g., 2-Butanol, Cyclohexanol). Shelf Life: 12 Months.

  • Class C (Polymerization Hazard): Peroxides initiate explosive polymerization (e.g., Allyl Alcohol , Styrene). Shelf Life: 12 Months.

Storage Rules:

  • Date Labels: Must have "Received Date" and "Opened Date."[1][2][3]

  • Inhibitors: Ensure BHT (Butylated hydroxytoluene) is present if the application allows.

  • Headspace: Store under inert gas (

    
     or Ar). Oxygen in the headspace replenishes the radical chain.
    
  • Container: Amber glass or metal cans to block UV light (a radical initiator).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Peroxide-Forming Chemicals. [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-21. (Source for classification and mechanism).

  • Kelly, R. J. (1996). Review of Safety Guidelines for Peroxidizable Organic Compounds. Chemical Health and Safety, 3(5), 28-36.

Sources

Avoiding racemization of chiral propargylic alcohols during workup

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Preventing Racemization of Chiral Propargylic Alcohols

Introduction

Chiral propargylic alcohols are high-value pharmacophores and intermediates in the synthesis of complex natural products (e.g., Leucascandrolide A, Erythronolide). However, their optical purity is fragile. The secondary or tertiary propargylic position is prone to ionization, leading to racemization via achiral carbocations or structural degradation via the Meyer-Schuster or Rupe rearrangements.

This guide addresses the specific failure points in the workup and purification of these compounds, particularly those generated via Carreira alkynylation (Zn(OTf)₂/N-methylephedrine) or Asymmetric Transfer Hydrogenation (ATH) .

Part 1: Troubleshooting Guide (Q&A)

Q1: My crude NMR shows high diastereoselectivity, but the enantiomeric excess (ee) drops significantly after flash column chromatography. What is happening? Diagnosis: Acid-Catalyzed Racemization on Silica Gel. Standard silica gel is slightly acidic (pH ~6.5–7.0, but Lewis acidic sites exist). This acidity is sufficient to protonate the hydroxyl group of a sensitive propargylic alcohol, facilitating the reversible formation of a propargylic carbocation. This intermediate is planar and achiral; recombination with water or the hydroxyl group results in a racemic mixture. Solution:

  • Neutralize the Stationary Phase: Pre-treat the silica gel column with a solvent system containing 1–5% triethylamine (Et₃N) or pyridine.

  • Eluent Modification: Include 0.5–1% Et₃N in your mobile phase during purification.

  • Alternative Phase: Switch to neutral alumina or diol-functionalized silica if the compound is exceptionally acid-sensitive.

Q2: I observe the formation of an


-unsaturated ketone (enone) byproduct during workup. Is this racemization? 
Diagnosis: Meyer-Schuster Rearrangement. 
This is not simple racemization but a structural rearrangement. Under acidic conditions, the propargylic alcohol undergoes a 1,3-hydroxyl shift to form an allenol, which tautomerizes into a conjugated enone (or enal). This destroys the chiral center entirely.
Solution: 
  • Avoid Strong Acid Quenches: Never quench zinc- or magnesium-mediated alkynylations with HCl or H₂SO₄. Use saturated aqueous Ammonium Chloride (NH₄Cl) or a phosphate buffer (pH 7).

  • Temperature Control: Perform the quench at 0°C or -78°C (depending on reaction scale) to minimize the kinetic energy available for rearrangement.

Q3: The reaction worked well on a small scale, but on a gram scale, the optical rotation is lower. I used a rotary evaporator at 50°C. Diagnosis: Thermal Instability & Concentration Effects. Propargylic alcohols can be thermally unstable, especially in the presence of trace metal salts (Zn, Cu, Ru) carried over from the reaction. Heating concentrates these salts, which then act as Lewis acid catalysts for racemization. Solution:

  • Cold Concentration: Set the rotary evaporator bath to <35°C .

  • Chelating Wash: Ensure complete removal of metal catalysts before concentration. For Zn/Cu reactions, wash the organic layer with Rochelle’s Salt (Sodium Potassium Tartrate) or aqueous EDTA to sequester metal ions.

Q4: Can I store the chiral propargylic alcohol in CDCl₃ for NMR analysis overnight? Diagnosis: Solvent Acidity. Chloroform (CDCl₃) often contains trace HCl from decomposition, especially if not stored over silver foil or potassium carbonate. This trace acid is enough to racemize sensitive propargylic alcohols over hours. Solution:

  • Filter the Solvent: Pass CDCl₃ through a small plug of basic alumina before use.

  • Use C₆D₆: Benzene-d6 is non-acidic and often provides better signal separation for propargylic systems.

Part 2: Experimental Protocols

Protocol A: The "Gold Standard" Safe Workup (Carreira Alkynylation Context)

Designed for Zn(OTf)₂ mediated additions, but applicable to Grignard/Lithium additions.

  • Quench:

    • Cool the reaction mixture to 0°C .

    • Slowly add saturated aq. NH₄Cl (1 mL per mmol substrate). Do not use HCl.

    • Stir vigorously for 15–30 minutes until the biphasic mixture is clear (hydrolysis of zinc alkoxides).

  • Extraction:

    • Dilute with Et₂O (preferred over EtOAc for easier low-temp removal).

    • Separate phases.[1] Extract the aqueous layer 3x with Et₂O.

  • Chelation/Wash (Critical Step):

    • Wash combined organics with brine (saturated NaCl).

    • Optional for high-metal load: Wash with 10% w/v Rochelle’s Salt solution if an emulsion forms or if zinc removal is difficult.

  • Drying & Concentration:

    • Dry over anhydrous Na₂SO₄ (Sodium Sulfate is neutral; MgSO₄ is slightly acidic).

    • Filter and concentrate in vacuo with a bath temperature ≤ 30°C .

  • Purification:

    • Column: Silica Gel 60.[2]

    • Eluent: Hexanes/EtOAc + 1% Et₃N .

    • Note: Flush the column with pure hexanes + 1% Et₃N before loading the sample to neutralize active sites.

Part 3: Data & Visualization

Table 1: Stability of Secondary Propargylic Alcohols under Various Conditions

Data synthesized from general reactivity profiles of secondary alkynols (e.g., 1-phenyl-2-propyn-1-ol).

ConditionpH EnvironmentResultMechanism of Failure
Silica Gel (Untreated) Weakly Acidic (pH ~6)Slow Racemization Carbocation formation (Sɴ1-like reversible ionization)
Silica Gel + 1% Et₃N Basic (pH ~9)Stable Neutralization of silanol groups prevents ionization
1M HCl Quench Strong Acid (pH <1)Degradation Meyer-Schuster Rearrangement (to enone)
Sat. NH₄Cl Quench Weakly Acidic (pH ~5)Stable Buffered protonation of alkoxide; no rearrangement
CDCl₃ (Aged) Acidic (Trace HCl)Slow Racemization Acid-catalyzed equilibrium
Residual Zn(OTf)₂ + Heat Lewis AcidicRapid Racemization Metal-catalyzed ionization/recombination
Figure 1: Mechanisms of Racemization vs. Rearrangement

This diagram illustrates why acidity is the enemy: it triggers two distinct failure modes.

RacemizationPathways ChiralAlcohol Chiral Propargylic Alcohol (High ee%) Protonated Protonated Intermediate (R-OH2+) ChiralAlcohol->Protonated Acid (H+) (Silica/HCl) Carbocation Propargylic Carbocation (Planar/Achiral) Protonated->Carbocation -H2O (Ionization) Allenol Allenol Intermediate Protonated->Allenol 1,3-Hydride Shift (Rearrangement) RacemicAlcohol Racemic Alcohol (50% R / 50% S) Carbocation->RacemicAlcohol +H2O (Non-stereoselective attack) Enone Enone / Enal (Meyer-Schuster Product) Allenol->Enone Tautomerization

Caption: Acid-mediated pathways. The red path leads to racemization via a carbocation; the dashed path leads to structural destruction (Meyer-Schuster).

Figure 2: Workup Decision Tree

Follow this logic to ensure sample integrity.

WorkupLogic Start Reaction Complete (Zn/Mg/Li mediated) Quench Quench with Sat. NH4Cl (at 0°C) Start->Quench MetalCheck Does reaction contain heavy metals (Zn, Cu)? Quench->MetalCheck Chelate Wash with Rochelle's Salt or EDTA MetalCheck->Chelate Yes Dry Dry over Na2SO4 (Avoid MgSO4) MetalCheck->Dry No Chelate->Dry PurifyCheck Is product acid-sensitive? Dry->PurifyCheck StandardCol Standard Silica Column PurifyCheck->StandardCol No BufferedCol Silica + 1% Et3N (Recommended) PurifyCheck->BufferedCol Yes (Propargylic Alcohol)

Caption: Decision tree for the safe isolation of sensitive chiral alkynols.

References

  • Carreira Alkynylation Protocol & Tolerance: Boyall, D., Frantz, D. E., & Carreira, E. M. (2002).[3] Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions.[3][4] Organic Letters.

  • Meyer-Schuster Rearrangement Mechanisms: Radtanajiravong, L., et al. (2022). Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. Organic & Biomolecular Chemistry.

  • Racemization via Carbocations (DKR Context): Nishio, T., et al. (2021). Direct nucleophilic substitution of alcohols using an immobilized oxovanadium catalyst. Osaka University Knowledge Archive.

  • Purification of Acid-Sensitive Alcohols: Wipf, P. (2005). Propargylic Alcohols.[1][5][6][7][8][9] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations.

Sources

Technical Support Center: Metal Catalyst Remediation in Acetylenic Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Acetylenic alcohols are highly valuable synthetic intermediates routinely generated via 1[1]. While these reactions are highly efficient, the resulting products present a unique purification challenge: the combination of a π-electron-rich alkyne and a hard Lewis base (hydroxyl group) creates a strong bidentate chelating environment. This causes transition metals like Palladium (Pd), Copper (Cu), and Ruthenium (Ru) to remain tightly bound to the product, often bypassing standard aqueous workups.

To meet stringent2[2], process chemists must employ targeted metal scavenging strategies. This guide provides field-validated methodologies and troubleshooting steps to achieve trace-metal purity in acetylenic alcohol workflows.

Remediation Workflow

MetalRemoval Start Crude Acetylenic Alcohol (Contains Pd/Cu) Assess Assess Metal Oxidation State & Solvent Compatibility Start->Assess Homogeneous Homogeneous Extraction (e.g., NaDMDTC) Assess->Homogeneous High polarity solvent, large scale Heterogeneous Solid-Supported Scavengers (e.g., Silica-Thiol) Assess->Heterogeneous Low/Med polarity, high API value Wash Aqueous Wash & Phase Separation Homogeneous->Wash Filter Filtration (Fixed Bed or Batch) Heterogeneous->Filter Pure Purified Product (< 5 ppm Pd/Cu) Wash->Pure Filter->Pure

Decision workflow for selecting metal catalyst scavenging methods.

Core Troubleshooting Guide (Q&A)

Q1: Why do standard aqueous workups and silica gel chromatography fail to remove Pd and Cu from my acetylenic alcohol products? A: The failure stems from the coordination chemistry of the product itself. Acetylenic alcohols effectively chelate transition metals like Pd(II) and Cu(I), forming stable, soluble organometallic complexes that partition into the organic phase during extraction. Standard silica gel lacks the specific functional groups required to outcompete this bidentate chelation. To break these complexes, you must introduce a scavenger with a significantly higher binding constant (


) for the metal, such as 3[3].

Q2: How do I choose between liquid-liquid extraction and solid-supported scavengers? A: The choice is dictated by reaction scale, solvent polarity, and the specific metal oxidation state:

  • Liquid-Liquid Extraction: Reagents like3[3]. However, they require phase separation and can form stubborn emulsions with amphiphilic acetylenic alcohols.

  • Solid-Supported Scavengers: Silica-bound thiols or2[2] because they avoid emulsion issues, do not leach into the product, and can simply be filtered out. Modern high-capacity scavengers now offer4[4], significantly reducing the mass of silica required.

Q3: My Sonogashira coupling uses Pd(dtbpf)Cl₂, and standard thiol scavengers are leaving >100 ppm Pd. What is going wrong? A: Pd-118[Pd(dtbpf)Cl₂] is a highly stable, sterically hindered homogeneous catalyst. Standard thiols often cannot penetrate the steric bulk of the dtbpf ligand to coordinate the palladium center. In these cases, you need a scavenger that provides a different coordination geometry.5[5], often reducing Pd levels from >1500 ppm to <10 ppm where standard thiols fail.

Quantitative Data: Metal Scavenger Selection Matrix

Scavenger TypeTarget MetalsOptimal ConditionsTypical Loading Capacity
Silica-Thiol (Si-Thiol) Pd(II), Cu(I), Ag(I)Non-polar to polar aprotic~1.2 - 1.5 mmol/g
Silica-Thiourea Pd(0), Pd(II) (hindered)Broad solvent compatibility~1.0 - 1.2 mmol/g
Silica-TMT Pd(II), Ru, RhAqueous/Organic mixtures~0.5 - 0.8 mmol/g
Smopex-234 (Fiber) Pt, Pd, RhHigh temp, aggressive solventsUp to 2.4 mmol/g[4]
NaDMDTC (Liquid) Pd, Cu, FeAqueous extractionN/A (Homogeneous)

Experimental Protocols

Protocol 1: Batch Scavenging using Solid-Supported Silica-Thiol

Self-Validating Principle: The success of this protocol is validated by the physical color change of the silica (from off-white to dark brown/black as Pd is chemisorbed) and a quantitative ICP-MS analysis of the filtrate.

  • Preparation: Concentrate the crude acetylenic alcohol reaction mixture to remove volatile amines (e.g., triethylamine used in Sonogashira couplings). Redissolve the crude product in a moderately polar solvent (e.g., EtOAc or THF) to a concentration of ~0.1 M.

  • Scavenger Addition: Add5[5].

  • Incubation: Stir the suspension vigorously at 40–50 °C for 4 to 12 hours. Causality: Mild heating increases the 2[2], allowing the thiol to outcompete the acetylenic alcohol for the metal center.

  • Filtration: Filter the mixture through a pad of Celite to remove the metal-loaded silica. Wash the filter cake with 2-3 bed volumes of the reaction solvent.

  • Validation: Concentrate the filtrate. The resulting oil/solid should be visibly lighter in color. Analyze via ICP-MS to confirm Pd/Cu < 10 ppm.

Protocol 2: Homogeneous Extraction using NaDMDTC

Self-Validating Principle: Complete extraction is indicated by the cessation of colored precipitate formation at the aqueous-organic interface.

  • Solvent Adjustment: Ensure the acetylenic alcohol is dissolved in a water-immiscible solvent (e.g., 2-MeTHF or dichloromethane).

  • Reagent Preparation: Prepare a3[3].

  • Extraction: Add the NaDMDTC solution to the organic phase (approx. 10 mL per gram of crude product). Stir vigorously for 30 minutes at room temperature.

  • Phase Separation: Transfer to a separatory funnel. A dark, insoluble Pd-DMDTC complex will precipitate at the interface.

  • Filtration & Separation: Filter the entire biphasic mixture through a coarse frit to remove the precipitate before separating the layers. Isolate the organic layer.

  • Washing: Wash the organic layer with water (2x) and brine (1x) to remove unreacted NaDMDTC, then dry over anhydrous Na₂SO₄.

Frequently Asked Questions (FAQs)

FAQ 1: Can I just use activated carbon (e.g., Darco KB-B) instead of expensive functionalized silica? A: Activated carbon is an excellent and cost-effective first-pass adsorbent and has been shown to3[3]. However, its binding is based on physisorption rather than chemisorption. Because acetylenic alcohols are strong chelators, the metal often desorbs from the carbon back into solution over time. Carbon is best utilized as a pre-treatment to bulk-remove metals before a final polish with a functionalized scavenger.

FAQ 2: How do I prevent API loss during fixed-bed scavenging? A: API loss usually occurs due to non-specific hydrogen bonding to the unfunctionalized silanol groups on the silica backbone. To prevent this, ensure the scavenger cartridge is2[2] through the bed before loading your API. Choosing a highly end-capped silica scavenger will also minimize non-specific binding with the hydroxyl group of your acetylenic alcohol.

References

  • Source: researchgate.
  • Source: apolloscientific.co.
  • Source: acs.
  • Source: csus.
  • Source: fujifilm.
  • Source: biotage.
  • Source: benchchem.
  • Source: benchchem.

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Validation & Comparative

A Comparative Guide to 1H NMR Chemical Shifts of Propargylic and Allylic Protons

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise and unambiguous determination of molecular structure is paramount. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing a wealth of information about the electronic environment of protons within a molecule. Among the various types of protons, those adjacent to carbon-carbon multiple bonds—namely allylic and propargylic protons—often present a challenge in spectral interpretation due to their overlapping chemical shift regions. This guide provides an in-depth, objective comparison of the ¹H NMR chemical shifts of these two critical proton types, grounded in fundamental principles and supported by experimental data.

The Crucial Distinction: Shielding vs. Deshielding

At first glance, one might expect the chemical shifts of allylic (C=C-CH ) and propargylic (C≡C-CH ) protons to be similar, given their proximity to a π-system. However, a nuanced understanding of magnetic anisotropy reveals a key distinction: allylic protons are typically deshielded, while propargylic protons are characteristically shielded. This fundamental difference arises from the distinct spatial distribution of the induced magnetic fields generated by the circulating π-electrons of the double and triple bonds in the presence of an external magnetic field.

The Underlying Principle: Magnetic Anisotropy

When a molecule is placed in an external magnetic field (B₀), the electrons within it are induced to circulate, generating their own small, local magnetic fields. For molecules with π-systems, this induced field is anisotropic, meaning its effect is directionally dependent. This anisotropy creates distinct regions of shielding (where the induced field opposes B₀) and deshielding (where the induced field reinforces B₀) around the functional group.

The Deshielding Nature of the Alkene Double Bond

In an alkene, the π-electrons circulate in a manner that generates an induced magnetic field opposing the external field along the axis of the double bond. However, in the region where the allylic protons reside, the lines of the induced magnetic field loop around and align with the external field. This alignment results in a net increase in the magnetic field experienced by the allylic protons, causing them to be deshielded and resonate at a higher chemical shift (downfield).

Diagram: Anisotropic Effect of a C=C Double Bond

G cluster_alkene Alkene Anisotropy C1 C C2 C C1->C2 H_allylic1 H C1->H_allylic1 1.5,2.5 1.5,2.5 C1->1.5,2.5 1.5,-0.5 1.5,-0.5 C1->1.5,-0.5 H_allylic2 H C2->H_allylic2 Deshielding Deshielding Zone Shielding Shielding Zone 2,2.5 2,2.5 1.5,2.5->2,2.5 2,2.5->C2 2,-0.5 2,-0.5 1.5,-0.5->2,-0.5 2,-0.5->C2

A simplified representation of the magnetic anisotropy cones of a carbon-carbon double bond, illustrating the deshielding region experienced by allylic protons.

The Shielding Nature of the Alkyne Triple Bond

In contrast, the cylindrical symmetry of the π-electron cloud in an alkyne leads to a different pattern of induced magnetic field. When the alkyne is oriented with its axis parallel to the external magnetic field, the π-electrons circulate around this axis. This circulation generates an induced magnetic field that opposes the external field in the region where the propargylic protons are located. This opposition leads to a net decrease in the magnetic field experienced by the propargyl protons, causing them to be shielded and resonate at a lower chemical shift (upfield) compared to what would be expected based on electronegativity alone.

Diagram: Anisotropic Effect of a C≡C Triple Bond

G cluster_alkyne Alkyne Anisotropy C1 C C2 C C1->C2 H_propargylic1 H C1->H_propargylic1 H_propargylic2 H C2->H_propargylic2 Shielding Shielding Zone Deshielding Deshielding Zone Deshielding2 Deshielding Zone 0.5,1.5 0.5,1.5 2.5,1.5 2.5,1.5 0.5,1.5->2.5,1.5 0.5,0.5 0.5,0.5 2.5,0.5 2.5,0.5 0.5,0.5->2.5,0.5

A simplified representation of the magnetic anisotropy of a carbon-carbon triple bond, illustrating the shielding region experienced by propargylic protons.

Comparative Analysis of Chemical Shifts

The interplay of inductive effects from the sp² and sp hybridized carbons and the opposing anisotropic effects results in the observed chemical shift ranges.

Proton TypeStructureTypical ¹H NMR Chemical Shift (δ, ppm)Key Influencing Factors
Allylic C=C-CH 1.6 - 2.6[1]Deshielding from C=C anisotropy.[1] Inductive effect of the sp² carbon. Electronegativity of substituents on the allylic carbon.
Propargylic C≡C-CH 1.6 - 2.6[1]Shielding from C≡C anisotropy. Inductive effect of the sp carbon. Electronegativity of substituents on the propargylic carbon.

Note: While the typical ranges for allylic and propargylic protons significantly overlap, the key takeaway is the relative shift. For structurally analogous compounds, the propargylic protons will generally be found at a lower chemical shift than their allylic counterparts.

Experimental Data Comparison

To illustrate this principle, consider the following pairs of structurally similar compounds:

Allylic CompoundAllylic Proton Shift (δ, ppm)Propargylic CompoundPropargylic Proton Shift (δ, ppm)
But-2-en-1-ol~4.08Prop-2-yn-1-ol~4.21
1-Bromo-2-propene~3.961-Bromo-2-propyne~3.85
1-Chloro-2-butene~4.051-Chloro-2-butyne~4.15

Note: These are approximate values and can vary depending on the solvent and concentration. The data is compiled from various spectroscopic databases and literature sources.

As the table demonstrates, the presence of electronegative substituents can shift both allylic and propargylic protons downfield. However, the underlying shielding effect on the propargylic protons often keeps their chemical shift slightly upfield relative to their allylic analogs.

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

To accurately distinguish between the often closely spaced signals of allylic and propargylic protons, a high-resolution ¹H NMR spectrum is essential. The following protocol outlines the key steps for sample preparation and data acquisition.

I. Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample.[2] Commonly used solvents include CDCl₃, DMSO-d₆, and Acetone-d₆. The choice of solvent can slightly influence chemical shifts.[2]

  • Concentration: For a standard ¹H NMR experiment on a 400-600 MHz spectrometer, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.

  • Filtration: To obtain high-resolution spectra, it is crucial to remove any suspended particulate matter.[3] Filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[3]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0 ppm).[4]

Diagram: Sample Preparation Workflow

G A Weigh 5-25 mg of pure analyte B Dissolve in 0.6-0.7 mL of deuterated solvent A->B C Filter solution through cotton/glass wool plug into NMR tube B->C D Add internal standard (e.g., TMS) if required C->D E Cap and gently invert to mix D->E F Insert into spinner turbine and place in NMR spectrometer E->F

A streamlined workflow for the preparation of high-quality NMR samples.

II. Data Acquisition Parameters for High Resolution
  • Field Strength: Higher magnetic field strengths (e.g., 500 MHz or greater) will provide better spectral dispersion, which is crucial for resolving closely spaced signals.

  • Acquisition Time (AQ): A longer acquisition time results in better digital resolution. An AQ of at least 2-4 seconds is recommended.[5]

  • Number of Scans (NS): For a sufficient signal-to-noise ratio, an NS of 8 to 16 is typically adequate for samples of moderate concentration.

  • Relaxation Delay (D1): A sufficient relaxation delay (typically 1-5 seconds) is necessary to allow the nuclei to return to their equilibrium state before the next pulse, ensuring accurate integration.

  • Shimming: Careful shimming of the magnetic field is critical to achieve high resolution and sharp spectral lines. Automated shimming routines are generally effective, but manual adjustment may be necessary for optimal results.

Conclusion

The differentiation between allylic and propargylic protons in ¹H NMR spectroscopy is a subtle yet critical aspect of structural elucidation. While their chemical shift ranges overlap, a fundamental understanding of the opposing effects of magnetic anisotropy—deshielding for allylic protons and shielding for propargylic protons—provides the key to their distinction. By employing high-resolution NMR techniques and careful sample preparation, researchers can confidently assign these signals and accurately determine the structure of complex molecules. This guide serves as a foundational reference for scientists and professionals in the field, enabling more precise and reliable spectral interpretation.

References

  • NMR Sample Preparation 1. University of Ottawa. Available at: [Link]

  • Sample Preparation. Widener University. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • Optimized Default 1H Parameters. University of Chicago. Available at: [Link]

  • NMR sample preparation guidelines. Peak Proteins. Available at: [Link]

  • NMR Sample Preparation. University of California, Riverside. Available at: [Link]

  • NMR acquisition parameters and qNMR. Nanalysis. Available at: [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. bioRxiv. Available at: [Link]

  • Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. AZoM. Available at: [Link]

  • 1D Acquisition. ETH Zurich. Available at: [Link]

  • The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

  • Prop-2-yn-1-ol NMR spectrum differences. Chemistry Stack Exchange. Available at: [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • H NMR Spectroscopy. University of Calgary. Available at: [Link]

  • Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. Available at: [Link]

  • Quantitative NMR Spectroscopy. University of Bristol. Available at: [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]

  • Tables For Organic Structure Analysis. University of Cambridge. Available at: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

  • Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]

  • Describe the 1H NMR spectrum you would expect for each of the following compounds. Pearson. Available at: [Link]

  • The 1H NMR spectrum of 2-propen-1-ol is shown here. Indicate the protons in the structure that correspond to each signal. Pearson. Available at: [Link]

  • 13.4 Chemical Shifts in 1H NMR Spectroscopy. OpenStax. Available at: [Link]

  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. Available at: [Link]

  • 1H NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Alcohols. OpenOChem Learn. Available at: [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link]

  • propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr. Doc Brown's Chemistry. Available at: [Link]

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Comparison of 6-Methyl-6-hepten-4-yn-3-ol with methylbutenol isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in synthetic methodology, I frequently evaluate the strategic selection of aliphatic building blocks for complex molecule assembly. In the synthesis of agricultural semiochemicals (pheromones) and Active Pharmaceutical Ingredients (APIs), the choice of starting material dictates the stereocontrol, atom economy, and overall scalability of the route.

This guide provides an in-depth, objective comparison between a highly specialized C8 enyne alcohol—6-Methyl-6-hepten-4-yn-3-ol —and the foundational C5 methylbutenol isomers (MBO, prenol, and isoprenol).

Structural and Mechanistic Profiling

The fundamental difference between these two classes of molecules lies in their structural pre-organization and their intended synthetic trajectory.

6-Methyl-6-hepten-4-yn-3-ol (The C8 Enyne) This compound is a highly specialized, rigid building block primarily utilized in the synthesis of complex lepidopteran (moth) pheromones [1]. Its structure (


) features a conjugated alkene-alkyne system terminating in a secondary alcohol [2].
  • Mechanistic Advantage: The internal alkyne serves as a stereochemical "blank slate." Synthesizing conjugated dienes from scratch often results in stereochemical leakage (mixtures of E/Z isomers). By starting with an alkyne, chemists can force a strictly syn-addition of hydrogen (via Lindlar catalyst) to yield a pure Z-alkene, or an anti-addition (via lithium aluminum hydride) to yield a pure E-alkene.

Methylbutenol Isomers (The C5 Hemiterpenes) Methylbutenols are the laboratory equivalents of nature's isoprene units (DMAPP and IPP). They are foundational for iterative chain elongation in vitamin synthesis and drug prenylation.

  • 2-Methyl-3-buten-2-ol (MBO): A tertiary allylic alcohol. Mechanistically, it is highly prone to acid-catalyzed dehydration or allylic rearrangement. It is heavily used in the bulk synthesis of linalool and acts directly as an aggregation pheromone for bark beetles [3].

  • 3-Methyl-2-buten-1-ol (Prenol): A primary allylic alcohol representing the thermodynamic product of the C5 system. It is the premier reagent for electrophilic prenylation of aromatic rings in API development [4].

  • 3-Methyl-3-buten-1-ol (Isoprenol): A primary homoallylic alcohol (the kinetic product), used when the double bond must be preserved at the terminal position during homologation [5].

G Root Aliphatic Building Blocks C8 6-Methyl-6-hepten-4-yn-3-ol (C8 Enyne) Root->C8 C5 Methylbutenol Isomers (C5 Hemiterpenes) Root->C5 Pheromones Lepidopteran Pheromones (Conjugated Dienes) C8->Pheromones Stereoselective Reduction APIs APIs & Vitamins (Isoprenoid Chains) C5->APIs Iterative Prenylation

Fig 1: Divergent synthetic pathways of C8 enynes vs. C5 hemiterpenes.

Comparative Quantitative Data

To objectively compare these reagents, we must look at their physicochemical properties and their synthetic utility profiles.

Table 1: Physicochemical Properties

CompoundCAS NumberMolecular WeightBoiling PointStructural Classification
6-Methyl-6-hepten-4-yn-3-ol 95764-76-4124.18 g/mol N/A (High BP)Secondary enyne alcohol
2-Methyl-3-buten-2-ol (MBO) 115-18-486.13 g/mol 97–99 °CTertiary allylic alcohol
3-Methyl-2-buten-1-ol (Prenol) 556-82-186.13 g/mol 138–140 °CPrimary allylic alcohol
3-Methyl-3-buten-1-ol (Isoprenol) 763-32-686.13 g/mol 130 °CPrimary homoallylic alcohol

Table 2: Synthetic Performance & Utility

Feature6-Methyl-6-hepten-4-yn-3-olMethylbutenol Isomers (C5)
Atom Economy in Long Chains High (Installs 8 carbons simultaneously)Low (Requires iterative 5-carbon homologations)
Stereochemical Control Excellent (Alkyne allows definitive E or Z reduction)Variable (Allylic rearrangements can scramble stereocenters)
Primary Industrial Application Lepidopteran semiochemicals, specialty fine chemicalsBulk vitamins (A, E), fragrances (Linalool), generic APIs

Experimental Workflows & Methodologies

As a standard of trustworthiness, modern synthetic protocols must be designed as self-validating systems. Below are the optimized methodologies for utilizing these building blocks.

Protocol A: Stereoselective Z-Reduction of 6-Methyl-6-hepten-4-yn-3-ol

Objective: Convert the internal alkyne to a Z-alkene without over-reducing the existing terminal alkene, yielding a conjugated diene.

  • Causality of Reagents: We utilize a Lindlar catalyst (

    
     poisoned with lead acetate). The lead poisoning severely reduces the catalyst's affinity for alkenes, ensuring that hydrogen gas only adds across the alkyne. Synthetic quinoline is added as a secondary poison to prevent alkene isomerization.
    

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g of 6-Methyl-6-hepten-4-yn-3-ol in 100 mL of anhydrous hexanes in a 250 mL round-bottom flask.

  • Catalyst Loading: Add 0.5 g (5% w/w) of Lindlar catalyst and 2.0 equivalents of synthetic quinoline.

  • Reaction: Purge the vessel with

    
     (3x), followed by 
    
    
    
    (3x). Maintain the reaction under 1 atm of
    
    
    using a balloon at 25 °C.
  • Self-Validation Checkpoint: Monitor the reaction strictly via GC-MS every 30 minutes. The reaction is self-validating when the mass-to-charge ratio (

    
    ) shifts from 124 (alkyne) to 126 (diene). The reaction must be quenched immediately upon consumption of 1.0 equivalent of 
    
    
    
    to prevent the appearance of
    
    
    128 (over-reduction to alkane).
  • Isolation: Filter the mixture through a Celite pad to remove the palladium. Wash the organic layer with cold 1M HCl to extract the quinoline, dry over

    
    , and concentrate in vacuo.
    

Workflow Step1 1. Substrate Loading (C8 Enyne + Lindlar Cat.) Step2 2. H2 Purge & Reaction (1 atm, 25°C) Step1->Step2 Step3 3. GC-MS Monitoring (Check Alkyne Depletion) Step2->Step3 Step4 4. Filtration & Isolation (Z-Diene Product) Step3->Step4

Fig 2: Self-validating workflow for the stereoselective reduction of C8 enynes.

Protocol B: Electrophilic Prenylation using 3-Methyl-2-buten-1-ol (Prenol)

Objective: Attach a C5 isoprenyl unit to a phenolic API intermediate via Friedel-Crafts alkylation.

  • Causality of Reagents: Prenol is activated by a strong Lewis acid (

    
    ). The Lewis acid coordinates to the primary hydroxyl group, turning it into a superior leaving group and generating a resonance-stabilized allylic carbocation. Running the reaction at cryogenic temperatures (-78 °C) ensures that only mono-alkylation occurs (kinetic control).
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the phenolic substrate and 1.1 equivalents of Prenol in anhydrous dichloromethane (DCM).

  • Activation: Cool the system to -78 °C using a dry ice/acetone bath. Dropwise, add 1.2 equivalents of

    
     over 15 minutes.
    
  • Reaction: Stir at -78 °C for 2 hours.

  • Self-Validation Checkpoint: Quench a 0.1 mL aliquot with saturated

    
     and analyze via 
    
    
    
    -NMR. The system validates success when the primary alcohol methylene protons of prenol (
    
    
    ~4.1 ppm) disappear, replaced by benzylic methylene protons (
    
    
    ~3.3 ppm), confirming successful C-C bond formation.
  • Isolation: Quench the bulk reaction with saturated

    
    , extract with DCM, wash with brine, and purify via flash chromatography.
    

References

  • PubChem: 6-Methyl-6-hepten-4-yn-3-ol. National Center for Biotechnology Information. Available at:[Link]

  • ThomasNet / GFS Chemicals: GFS Organics Modern Acetylene Chemistry for Research and Applied Technology. Available at:[Link]

  • PubChem: 2-Methyl-3-buten-2-ol. National Center for Biotechnology Information. Available at:[Link]

  • PubChem: 3-Methyl-2-buten-1-ol. National Center for Biotechnology Information. Available at:[Link]

  • PubChem: 3-Methyl-3-buten-1-ol. National Center for Biotechnology Information. Available at:[Link]

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A Comparative Guide to GC-MS Retention Indices for C8 Enyne Alcohols: A Methodological Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of isomeric compounds is a critical challenge. C8 enyne alcohols, a class of unsaturated eight-carbon alcohols containing both a double and a triple bond, present a significant analytical hurdle due to the large number of potential structural and stereoisomers. These isomers often exhibit nearly identical mass spectra, making their differentiation by mass spectrometry alone a formidable task. This guide provides a comprehensive framework for the determination and comparison of gas chromatography-mass spectrometry (GC-MS) retention indices for C8 enyne alcohols, empowering researchers to confidently distinguish between isomers.

This document moves beyond a simple listing of data. Instead, it provides a detailed, field-proven methodology for generating and evaluating your own retention index data. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chromatographic theory.

The Power of the Kovats Retention Index in Isomer Differentiation

Gas chromatography separates volatile compounds based on their boiling points and their interactions with the stationary phase of the GC column. While the retention time (the time it takes for a compound to travel through the column) is a useful parameter, it can vary between different instruments, columns, and analytical conditions. To overcome this limitation, the Kovats retention index (I) was developed as a standardized, system-independent measure of retention.[1]

The Kovats retention index relates the retention time of an analyte to the retention times of a series of n-alkane standards, which are a homologous series of straight-chain saturated hydrocarbons. By definition, the Kovats index of an n-alkane is 100 times its carbon number (e.g., n-octane has a retention index of 800, n-nonane is 900, and so on).[2] The retention index of an unknown compound is then calculated by interpolation between the two n-alkanes that elute before and after it.

For a temperature-programmed GC analysis, the most common method used for complex mixtures, the linear retention index is calculated using the following formula:

I = 100 * [n + (t_Rx - t_Rn) / (t_R(n+1) - t_Rn)]

Where:

  • n is the carbon number of the n-alkane eluting immediately before the analyte.

  • t_Rx is the retention time of the analyte.

  • t_Rn is the retention time of the n-alkane with carbon number n.

  • t_R(n+1) is the retention time of the n-alkane eluting immediately after the analyte.[3]

By converting retention times to retention indices, researchers can compare their results with literature values and build internal databases that are robust and transferable between different analytical setups.[4]

Experimental Protocol for the Determination of Kovats Retention Indices

The following protocol provides a detailed, step-by-step methodology for the accurate and reproducible determination of Kovats retention indices for C8 enyne alcohols.

Materials and Reagents
  • C8 Enyne Alcohol Isomers: Synthesized or commercially sourced.

  • n-Alkane Standard Mixture: A certified mixture of n-alkanes (e.g., C8-C20) dissolved in a suitable solvent like hexane or dichloromethane. A commercially available retention index standard can be used.[2]

  • Solvent: High-purity, GC-grade hexane or dichloromethane for sample dilution.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass spectrometer (MS) detector.

  • GC Column: A non-polar or medium-polarity capillary column is recommended for the initial analysis of these relatively non-polar compounds. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

    • Rationale: A non-polar column separates compounds primarily based on their boiling points. This provides a good starting point for differentiating isomers, as boiling points are influenced by the degree of branching and the position of functional groups.

GC-MS Instrumental Conditions

The following table outlines a typical set of GC-MS parameters for the analysis of C8 enyne alcohols. These parameters should be optimized for your specific instrument and isomers of interest.

ParameterRecommended SettingRationale
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analytes without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp chromatographic peaks.
Injection Volume 1 µLA small injection volume also helps to prevent peak broadening.
Carrier Gas HeliumAn inert carrier gas that provides good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/min (constant flow)An optimal flow rate ensures good separation efficiency.
Oven Temperature Program 50 °C (hold for 2 min), then ramp at 5 °C/min to 250 °C (hold for 5 min)A temperature ramp is essential for separating a mixture of compounds with different boiling points in a reasonable time. The initial hold allows for the elution of any volatile solvents before the analysis of the target compounds.
MS Transfer Line Temp 280 °CPrevents condensation of the analytes as they transfer from the GC to the MS.
MS Ion Source Temp 230 °CA standard temperature for electron ionization.
MS Quadrupole Temp 150 °CA standard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS that produces reproducible mass spectra.
Ionization Energy 70 eVThe standard energy for EI, which allows for comparison with commercial mass spectral libraries.
Mass Range m/z 40-300A typical mass range that will encompass the molecular ion and major fragment ions of C8 enyne alcohols.
Sample and Standard Preparation
  • n-Alkane Standard Solution: Prepare a working solution of the n-alkane standard mixture in hexane at a concentration suitable for your instrument's sensitivity (e.g., 10-50 µg/mL).

  • C8 Enyne Alcohol Sample Solutions: Prepare individual solutions of each C8 enyne alcohol isomer in hexane at a similar concentration to the n-alkane standard.

  • Co-injection (Optional but Recommended): For the most accurate determination of retention indices, it is recommended to co-inject the n-alkane standard mixture with each C8 enyne alcohol isomer. This eliminates any potential shifts in retention time between runs.

Data Acquisition and Analysis Workflow

The following diagram illustrates the complete workflow for determining the Kovats retention index.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis & Calculation Prep_Alkane Prepare n-Alkane Standard Solution Co_Inject Co-inject Analyte with n-Alkane Standard Prep_Alkane->Co_Inject Prep_Analyte Prepare C8 Enyne Alcohol Solution Prep_Analyte->Co_Inject GC_Run Inject Sample into GC-MS Co_Inject->GC_Run Acquire_Data Acquire Chromatogram and Mass Spectra GC_Run->Acquire_Data Identify_Peaks Identify Peaks: Analytes & n-Alkanes Acquire_Data->Identify_Peaks Record_RT Record Retention Times (t_R) Identify_Peaks->Record_RT Calc_RI Calculate Kovats Retention Index (I) Record_RT->Calc_RI

Figure 1: Experimental workflow for the determination of Kovats retention indices.

Structural Influences on the Retention Indices of C8 Enyne Alcohols

The retention index of a C8 enyne alcohol is influenced by several structural factors. Understanding these relationships can aid in the tentative identification of isomers even before authentic standards are available.

  • Position of the Hydroxyl Group: The hydroxyl group is the most polar part of the molecule. Its position significantly affects the molecule's overall polarity and boiling point. Alcohols with a primary hydroxyl group (on a terminal carbon) tend to have higher boiling points and thus higher retention indices on non-polar columns compared to those with secondary or tertiary hydroxyl groups.

  • Position of the Double and Triple Bonds: The location of the unsaturation affects the molecule's shape and van der Waals interactions with the stationary phase. Isomers with internal double and triple bonds may have slightly different boiling points and retention characteristics compared to those with terminal unsaturation.

  • Stereochemistry (E/Z Isomers): The geometric configuration around the double bond can influence the molecule's overall shape and how it interacts with the stationary phase. Generally, Z (cis) isomers are less linear and may have slightly lower retention indices on non-polar columns compared to their corresponding E (trans) isomers, although this is not a universal rule and can be column-dependent.[5][6]

The following diagram illustrates these structural relationships and their expected influence on retention indices.

RI_Factors cluster_structure Molecular Structure of C8 Enyne Alcohol RI Retention Index (I) OH_Position Position of -OH Group Polarity Polarity OH_Position->Polarity affects Unsaturation_Position Position of C=C & C≡C Bonds Boiling_Point Boiling_Point Unsaturation_Position->Boiling_Point affects Stereochem Stereochemistry (E/Z Isomers) Molecular_Shape Molecular_Shape Stereochem->Molecular_Shape affects Polarity->RI Boiling_Point->RI Molecular_Shape->RI

Figure 2: Factors influencing the retention indices of C8 enyne alcohols.

Illustrative Comparison of Retention Indices for C8 Unsaturated Alcohols

CompoundStationary PhaseRetention Index (I)
1-Octen-3-olNon-polar (e.g., DB-1, HP-5)~960 - 980
1-Octen-3-olPolar (e.g., Carbowax)~1430 - 1460

Note: The retention index is highly dependent on the stationary phase. Polar columns will interact more strongly with the hydroxyl group, leading to significantly higher retention indices.

By following the protocol outlined in this guide, researchers can generate their own high-quality, reproducible retention index data for their specific C8 enyne alcohol isomers. This will allow for the creation of internal databases for confident isomer identification and comparison across different research projects and laboratories.

Conclusion

The differentiation of C8 enyne alcohol isomers is a significant analytical challenge that can be effectively addressed through the systematic determination and comparison of GC-MS retention indices. By moving beyond a reliance on mass spectral data alone, researchers can achieve a higher level of confidence in their analytical results. The detailed methodology presented in this guide provides a robust framework for generating reliable and comparable retention index data, empowering scientists and drug development professionals to unambiguously identify and characterize these important unsaturated alcohols. The principles and protocols described herein are not only applicable to C8 enyne alcohols but can be readily adapted for the analysis of other isomeric compounds.

References

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A Comparative Guide to Validating the Structure of 1,4-Enynes using 2D NMR (COSY, HMBC)

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of synthesized compounds is a cornerstone of reliable and reproducible research. The 1,4-enyne motif, a conjugated system of a double and a triple bond, is a valuable building block in organic synthesis, but its linear nature and potential for isomerism can present significant characterization challenges. This guide provides an in-depth, experience-driven comparison of two powerful 2D NMR techniques—Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC)—for the definitive structural validation of 1,4-enynes.

The Challenge: Beyond Simple 1D NMR for 1,4-Enynes

While 1D ¹H and ¹³C NMR provide initial insights, they often fall short in complex molecules or when isomers are possible.[1] For 1,4-enynes, distinguishing between constitutional isomers or confirming the precise connectivity of substituents requires a more detailed analysis of the molecular framework. This is where 2D NMR techniques, which reveal through-bond correlations between nuclei, become indispensable.

Foundational 2D NMR Techniques for Structural Elucidation

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity

The COSY experiment is a homonuclear technique that identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[2] The resulting 2D spectrum displays the 1D proton spectrum on both axes. Cross-peaks appear off the diagonal, indicating a coupling interaction between the two protons at those respective chemical shifts.[3]

HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Carbon Skeleton

The HMBC experiment is a heteronuclear technique that reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH).[4] This is particularly powerful for connecting molecular fragments across quaternary carbons or heteroatoms, which are "invisible" in COSY spectra.[5] The resulting 2D spectrum correlates the ¹H spectrum on one axis with the ¹³C spectrum on the other.

A Head-to-Head Comparison for 1,4-Enyne Analysis

To illustrate the comparative power of COSY and HMBC, let's consider a hypothetical substituted 1,4-enyne.

FeatureCOSY (¹H-¹H)HMBC (¹H-¹³C)Advantage in 1,4-Enyne Analysis
Primary Information Reveals proton-proton coupling networks.Shows long-range proton-carbon correlations.HMBC is crucial for mapping the carbon backbone and connecting substituents.
Correlation Distance Typically 2-3 bonds.Typically 2-4 bonds, sometimes more in conjugated systems.[6]The longer range of HMBC is vital for connecting the alkyne and alkene moieties.
Quaternary Carbons No direct information.Directly observes correlations to quaternary carbons.Essential for confirming the position of substituents on the double or triple bond.
Distinguishing Isomers Can help differentiate isomers based on coupling patterns.[1]Provides definitive connectivity to resolve constitutional isomerism.[7]HMBC offers more direct and unambiguous evidence for isomer differentiation.
Sensitivity Generally high as it is a proton-detected experiment.Also proton-detected, offering good sensitivity.[4]Both are sensitive techniques suitable for typical sample concentrations.

Experimental Workflow & Data Interpretation: A Practical Guide

The following workflow outlines the logical progression for validating a 1,4-enyne structure.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Validation A 1. Acquire 1D ¹H & ¹³C Spectra B 2. Acquire 2D COSY Spectrum A->B C 3. Acquire 2D HMBC Spectrum B->C D 4. Assign Proton Spin Systems from COSY E 5. Identify Key HMBC Correlations D->E F 6. Connect Fragments via HMBC E->F G 7. Assemble Full Structure F->G H 8. Cross-Validate with All Data G->H

Caption: A streamlined workflow for 1,4-enyne structure validation using 2D NMR.

Step-by-Step Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of the purified 1,4-enyne in a suitable deuterated solvent (e.g., CDCl₃) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

COSY (DQF-COSY Recommended):

  • Tune and shim the NMR spectrometer for the sample.

  • Acquire a standard DQF-COSY (Double Quantum Filtered COSY) experiment. A DQF-COSY often provides cleaner spectra by suppressing strong diagonal singlet signals.[2]

  • Process the data with appropriate window functions (e.g., sine-bell) in both dimensions and perform a 2D Fourier transform.

HMBC:

  • Using the same sample, acquire a standard gradient-selected HMBC experiment.

  • Optimize the long-range coupling delay (typically set to optimize for a J-coupling of 7-8 Hz) to observe 2- and 3-bond correlations.[6] In some cases, multiple HMBC experiments with different delays may be necessary to capture a wider range of coupling constants.

  • Process the data similarly to the COSY experiment.

Case Study: Distinguishing 1,4-Enyne Isomers

Consider the challenge of distinguishing between two possible isomers synthesized in a reaction.

Isomer A: A terminal alkyne with a substituent on the double bond. Isomer B: An internal alkyne with a substituent at the terminal position of the double bond.

COSY Analysis: The COSY spectrum will reveal the proton coupling networks within each isomer. For instance, it will show the coupling between the vinylic protons and any adjacent allylic protons. However, it will not directly show the connection between the alkene and alkyne fragments if they are separated by a quaternary carbon.

HMBC to the Rescue: The HMBC spectrum provides the definitive link.

  • For Isomer A: A key HMBC correlation will be observed between the acetylenic proton and the carbons of the double bond (a ³JCH and ⁴JCH correlation).

  • For Isomer B: No correlation will be seen between a terminal vinylic proton and the internal alkyne carbons. Instead, correlations from the substituent protons to the vinylic carbons will confirm its placement.

This comparative analysis of HMBC correlations provides irrefutable evidence for the correct isomeric structure.

Advanced Considerations and Trustworthiness

  • Very Long-Range Correlations: In conjugated systems like 1,4-enynes, it is sometimes possible to observe correlations over more than three bonds (⁴JCH or even ⁵JCH) in HMBC spectra.[8][9] These can provide additional, powerful structural constraints but should be interpreted with care.

  • Self-Validating System: The combination of COSY and HMBC creates a self-validating system. The through-bond connectivities established by both experiments must be consistent with the proposed structure. Any discrepancies would immediately indicate an incorrect assignment.

Conclusion

While both COSY and HMBC are indispensable tools for the structural elucidation of 1,4-enynes, they provide complementary information. COSY excels at defining individual proton spin systems, while HMBC is unparalleled in its ability to piece together the entire carbon framework, especially across non-protonated centers. For the unambiguous validation of 1,4-enyne structures and the confident differentiation of isomers, a combined approach utilizing both COSY and HMBC is the gold standard, providing a robust and self-consistent dataset for structural assignment.

References

  • Araya-Maturana, R., Pessoa-Mahana, H., & Weiss-López, B. (2007). Very Long-Range Correlations (n JC,H n > 3) in HMBC Spectra.
  • University of Sheffield. (n.d.). Long-range heteronuclear correlation. Retrieved from [Link]

  • NMR Spectroscopy. (2022, March 17). HMBC spectrum | Heteronuclear Multiple Bond Correlation [Video]. YouTube. [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • ResearchGate. (n.d.). Key 2D NMR correlations of compounds 1-4. [Link]

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  • Carbon. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). [Link]

  • ResearchGate. (n.d.). Experimental and theoretical 1 H NMR chemical shifts of 1 -4,(δ, ppm). [Link]

  • Araya-Maturana, R., Pessoa-Mahana, H., & Weiss-López, B. (2007). Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra.
  • University of Missouri-St. Louis. (n.d.). 2D NMR FOR THE CHEMIST. [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

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  • Oxford Instruments. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]

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  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Methyl-6-hepten-4-yn-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-Methyl-6-hepten-4-yn-3-ol. As drug development professionals and researchers, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just a protocol, but a deep understanding of the chemical's nature, ensuring that safety and compliance are second nature in your laboratory operations.

Hazard Assessment & Chemical Profile

Understanding the intrinsic properties of 6-Methyl-6-hepten-4-yn-3-ol is the foundation of its safe disposal. This molecule possesses a unique combination of functional groups—a secondary alcohol, an internal alkyne, and a terminal alkene—which dictates its hazard profile. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, we must infer its hazards from these structural features and data from similar molecules.[1][2][3]

The alcohol group suggests that the compound is likely a flammable or combustible liquid .[1][2] The presence of unsaturated carbon-carbon double and triple bonds (alkene and alkyne) makes the molecule potentially reactive .[3][4] While internal alkynes are generally more stable than terminal ones, the potential for polymerization or other hazardous reactions, especially when in contact with incompatible materials, cannot be dismissed.[4] Therefore, under the Resource Conservation and Recovery Act (RCRA), this waste would likely be classified under the following characteristic codes:

  • D001 (Ignitability): Due to its likely low flash point, a characteristic of many low-molecular-weight alcohols.[5]

  • D003 (Reactivity): A precautionary classification due to the unsaturated alkyne and alkene groups.[4][5]

Table 1: Chemical & Hazard Profile of 6-Methyl-6-hepten-4-yn-3-ol

PropertyValue / Inferred CharacteristicSource / Rationale
Molecular Formula C₈H₁₂OPubChem[6]
Molecular Weight 124.18 g/mol PubChem[6]
IUPAC Name 6-methylhept-6-en-4-yn-3-olPubChem[6]
CAS Number 95764-76-4Cheméo[7]
Physical State Likely a liquid at room temperatureInferred from similar structures
Primary Hazards Ignitable, Potentially Reactive, Toxic Based on functional groups and regulations[5][8]

Core Disposal Principle: Segregation and Collection

The cardinal rule for disposing of 6-Methyl-6-hepten-4-yn-3-ol is that it must not be drain disposed . Its flammability and potential reactivity pose a significant risk of fire, explosion, or release of toxic vapors within the plumbing system.[4][9]

All waste containing this chemical, whether in pure form, in solution, or as contaminated materials, must be collected as hazardous chemical waste . This waste must then be handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][11]

Step-by-Step Disposal Protocol

This protocol ensures safety and regulatory compliance. It is designed to be a self-validating system, minimizing risk at each stage.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Identify a specific location in the lab where the hazardous waste will be stored. This must be at or near the point of generation.[9]

  • An ideal SAA is a designated secondary containment tray within a chemical fume hood or a flammable storage cabinet.[10][12] This prevents spills from spreading and ensures proper ventilation.[12]

Step 2: Prepare the Hazardous Waste Container

  • Select a container made of a material compatible with flammable organic liquids. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate.[12] Do not use metal containers, which can corrode if the waste becomes acidic.[12]

  • The container must be in good condition, with no leaks or cracks.

  • Affix a "Hazardous Waste" label to the container before adding any waste.[9]

Step 3: Collect the Waste

  • Carefully transfer the 6-Methyl-6-hepten-4-yn-3-ol waste into the prepared container using a funnel.

  • Crucial Incompatibility Note: Do NOT mix this waste with strong oxidizing agents (e.g., nitric acid, permanganates), strong acids, or strong bases.[9][10] The unsaturated bonds are susceptible to rapid, exothermic oxidation or other hazardous reactions.[4]

  • If creating a mixed waste stream (e.g., with other flammable solvents like ethanol or methanol), ensure all components are compatible. It is generally safe to combine similar flammable organic solvents.[12]

  • Keep the container closed at all times, except when adding waste.[9][10] This minimizes the release of flammable vapors.

Step 4: Properly Label the Container

  • On the hazardous waste label, clearly write the full chemical name: "6-Methyl-6-hepten-4-yn-3-ol". Do not use abbreviations or chemical formulas.[9]

  • If it is a mixture, list all components and their approximate percentages.[9]

  • Check the boxes for the relevant hazards: "Flammable" and "Toxic" . It is also best practice to check "Reactive" as a precaution.[9]

Step 5: Manage the Full Container

  • Do not overfill the container. A safe maximum is 90% of its capacity to allow for vapor expansion.[12]

  • Once the container is full, write the date on the label.[9]

  • Arrange for the waste to be collected by your institution's EHS department promptly. A full container must be removed from the SAA within three days.[9]

Step 6: Disposal of Contaminated Solids

  • Any materials contaminated with 6-Methyl-6-hepten-4-yn-3-ol, such as gloves, absorbent pads, or silica gel, must also be treated as hazardous waste.

  • Collect these items in a sealed, labeled bag or container separate from the liquid waste stream. The label should clearly state "Solid Waste Contaminated with 6-Methyl-6-hepten-4-yn-3-ol".

Emergency Procedures: Spill Management

For a Small Spill (<100 mL):

  • Alert personnel in the immediate area.

  • Ensure the area is well-ventilated and extinguish all nearby ignition sources.

  • Wearing appropriate Personal Protective Equipment (PPE)—including safety goggles, a lab coat, and chemical-resistant gloves—contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.

  • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1]

  • Clean the spill area with soap and water.

For a Large Spill (>100 mL):

  • Evacuate the immediate area.

  • Alert your institution's emergency response team or EHS immediately.[10]

  • If it is safe to do so, close the door to the lab to contain vapors and post a warning sign.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-Methyl-6-hepten-4-yn-3-ol and associated waste.

G Disposal Workflow for 6-Methyl-6-hepten-4-yn-3-ol start_node Start: Waste Generation decision_node decision_node start_node->decision_node Identify Waste Type process_node process_node process_node_liquid process_node_liquid decision_node->process_node_liquid Liquid Waste process_node_solid process_node_solid decision_node->process_node_solid Contaminated Solid (Gloves, Absorbents) waste_node waste_node end_node End: Awaiting EHS Pickup waste_node_liquid Hazardous Waste Container: 'Flammable Organic Waste' '6-Methyl-6-hepten-4-yn-3-ol' process_node_liquid->waste_node_liquid Select & Label Compatible Container waste_node_solid Hazardous Solid Waste: 'Contaminated with... 6-Methyl-6-hepten-4-yn-3-ol' process_node_solid->waste_node_solid Select & Label Sealed Bag/Container decision_full Container Full? waste_node_liquid->decision_full Add Waste storage_node Store in designated Satellite Accumulation Area (SAA) waste_node_liquid->storage_node decision_full->waste_node_liquid No process_node_full Date & Seal Container decision_full->process_node_full Yes (Max 90%) process_node_full->end_node waste_node_solid->end_node waste_node_solid->storage_node storage_node->end_node Arrange Pickup

Caption: Decision workflow for segregating and containerizing waste.

References

  • Cheméo. (n.d.). Chemical Properties of 6-Methyl-6-hepten-4-yn-3-ol (CAS 95764-76-4). Retrieved from [Link][7]

  • PubChem. (n.d.). 6-Methyl-6-hepten-4-yn-3-ol. National Center for Biotechnology Information. Retrieved from [Link][6]

  • University of Colorado Boulder Environment, Health and Safety. (n.d.). Reactive and Potentially Explosive Chemicals. Retrieved from [Link][4]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link][12]

  • ACTenviro. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Retrieved from [Link][5]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link][9]

  • Retail Industry Leaders Association. (n.d.). Hazardous Waste Regulations. Retrieved from [Link][8]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 3-Methyl-1-penten-4-yn-3-ol. Retrieved from [Link][3]

  • ReAgent. (2024, March 20). Ethanol Disposal In Laboratories. Retrieved from [Link][11]

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A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of 6-Methyl-6-hepten-4-yn-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. 6-Methyl-6-hepten-4-yn-3-ol, with its unique enyne and alcohol functionalities, presents a landscape of potential for synthetic chemistry. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory.

This guide provides a comprehensive, experience-driven framework for the safe handling of 6-Methyl-6-hepten-4-yn-3-ol. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, our protocol is built upon established safety principles and data from structurally similar C8 alcohols and flammable organic molecules.[1][2][3] This approach, rooted in chemical analogy and prudent safety practices, ensures a robust defense against potential hazards.

Foundational Hazard Assessment

Understanding the potential risks is the first step in any laboratory procedure. Based on its structure—a C8 alcohol containing unsaturated bonds—we can anticipate several key hazards.[1][4] Similar compounds are consistently classified as flammable liquids that can cause eye and skin irritation.[2][5][6] Inhalation of vapors may also lead to respiratory tract irritation.[1]

This assessment is not merely a formality; it directly informs every subsequent decision, from the engineering controls we employ to the specific personal protective equipment we select.

Hazard CategoryAnticipated Risk & RationaleGHS Pictogram
Flammability As a C8 alcohol, the compound is expected to be a combustible or flammable liquid.[2][3][6] Its vapors can form flammable mixtures with air, posing a significant fire risk, especially in the presence of ignition sources.[5]🔥
Eye Irritation Direct contact with alcohols can cause serious eye irritation.[1] Splashes are a primary concern during transfer and handling.
Skin Irritation Prolonged or repeated skin contact may lead to irritation or defatting of the skin.[1] Chemical-resistant gloves are essential to prevent this.
Inhalation While specific data is unavailable, high concentrations of vapors from similar organic alcohols can cause respiratory irritation and potential narcotic effects.[1]
Ingestion Assumed to have low to moderate toxicity upon ingestion, similar to other heptanols.[1] However, ingestion should always be avoided through strict laboratory hygiene.

Critical Personal Protective Equipment (PPE) Selection

The selection of PPE is a direct response to the identified hazards. It is your primary line of defense. Each component is chosen for a specific protective function.

Eye and Face Protection: The Non-Negotiable Barrier
  • Specification: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, for all transfer operations or when there is any risk of splashing, indirectly vented chemical splash goggles are mandated.[1][2]

  • Causality: The primary risk to the eyes is a chemical splash. Goggles provide a complete seal around the eyes, offering superior protection against splashes from any angle compared to safety glasses. This is critical for preventing potentially serious eye irritation.

Hand Protection: Ensuring Chemical Resistance
  • Specification: The choice of glove material is critical and depends on the duration of contact.

    • Incidental Splash Contact: Nitrile gloves are acceptable for short-term tasks. However, they must be replaced immediately upon any contamination.[1]

    • Extended Contact/Immersion: Butyl rubber gloves are recommended for longer procedures or when direct, prolonged contact is anticipated.[1]

  • Causality: Alcohols and organic solvents can degrade common glove materials over time. Butyl rubber offers superior resistance to a broader range of chemicals, including alcohols, ensuring your hands remain protected during extended handling. Always check the manufacturer's glove compatibility charts for specific breakthrough times.

Body Protection: Shielding Against Spills and Splashes
  • Specification: A flame-retardant lab coat is highly recommended. If unavailable, a 100% cotton lab coat is a required alternative.[1] Synthetic materials like polyester should be avoided as they can melt and fuse to the skin in a fire.

  • Causality: Given the flammability risk, body protection must not contribute to the hazard. Flame-retardant or cotton materials provide a barrier against splashes and will not melt like synthetic fabrics, offering crucial seconds to respond in the event of a flash fire.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow minimizes risk at every stage of handling.

  • Preparation and Pre-Handling Check:

    • Confirm that a certified chemical fume hood is operational. All handling of 6-Methyl-6-hepten-4-yn-3-ol must occur within the fume hood to control vapor inhalation.[7]

    • Ensure all necessary PPE is donned correctly before entering the laboratory space where the chemical is stored or used.

    • Locate the nearest safety shower, eyewash station, and fire extinguisher. Verify they are unobstructed.

    • Prepare your workspace by removing all potential ignition sources, including hot plates, open flames, and spark-producing equipment.[2][5] Use only non-sparking tools and explosion-proof equipment.[8]

  • Chemical Handling and Transfer:

    • Ground and bond all containers during transfer to prevent the buildup of static electricity, a potential ignition source.[5][6]

    • When transferring the liquid, do so slowly and carefully to minimize splashing.

    • Keep containers tightly sealed when not in use to prevent the release of flammable vapors.[6]

  • Post-Handling and Decontamination:

    • Thoroughly decontaminate the work area with soap and water after the procedure is complete.[1]

    • Remove PPE carefully, avoiding contact with any potentially contaminated surfaces.

    • Wash hands thoroughly with soap and water after removing gloves.[6]

Emergency and Disposal Procedures

Spill Response
  • Small Spill (<1 Liter, contained in a fume hood):

    • Alert personnel in the immediate area.[1]

    • Wearing your full PPE, cover the spill with a non-combustible absorbent material like sand or diatomite.[5]

    • Collect the absorbed material using non-sparking tools and place it into a designated, sealed container for hazardous waste.[2]

    • Wipe the spill area clean with soap and water.[1]

  • Large Spill (>1 Liter or outside a fume hood):

    • Immediately evacuate the area and alert all laboratory personnel.[1]

    • If safe to do so, eliminate any nearby ignition sources.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

Waste Disposal Plan

Improper disposal poses a significant fire and environmental hazard.[7]

  • Classification: All waste containing 6-Methyl-6-hepten-4-yn-3-ol must be classified and treated as hazardous waste due to its flammability.[7]

  • Segregation:

    • DO NOT dispose of this chemical down the drain.[7]

    • DO NOT place it in regular laboratory trash.[7]

    • Collect all liquid waste in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled "Hazardous Waste," listing the chemical name and the "Flammable Liquid" hazard characteristic.[7]

    • Segregate this waste stream from incompatible materials, particularly strong oxidizing agents and acids.[2][3]

  • Storage and Disposal:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) with secondary containment until it is collected by your institution's EHS or a licensed hazardous waste contractor.[7]

Handling Workflow for 6-Methyl-6-hepten-4-yn-3-ol

G cluster_prep 1. Preparation cluster_handling 2. Handling Protocol cluster_disposal 3. Waste & Cleanup cluster_end 4. Final Steps A Risk Assessment (Review Hazards) B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Full PPE (Goggles, Gloves, Lab Coat) B->C D Work in Fume Hood Eliminate Ignition Sources C->D E Ground & Bond Containers D->E F Perform Experiment E->F G Segregate Hazardous Waste (Label Container) F->G H Decontaminate Work Area G->H I Doff PPE & Wash Hands H->I J Store Waste in SAA I->J K Arrange EHS Pickup J->K

Caption: Workflow for handling 6-Methyl-6-hepten-4-yn-3-ol.

References

  • Personal protective equipment for handling (E)-6-Methylhept-3-en-1-ol. Benchchem.
  • 6-Methyl-6-hepten-4-yn-3-ol. PubChem, National Center for Biotechnology Information.
  • SAFETY DATA SHEET: 4-Methylheptan-3-ol. Fisher Scientific.
  • Proper Disposal of (E)-6-Methylhept-3-en-1-ol: A Guide for Laboratory Professionals. Benchchem.
  • SAFETY DATA SHEET: DL-6-Methyl-5-hepten-2-ol. Fisher Scientific.
  • 6-METHYL-6-HEPTEN-4-YN-3-OL. ChemicalBook.
  • Safety Data Sheet: 3-Methyl-1-penten-4-yn-3-ol. Chemos GmbH & Co.KG.
  • SAFETY DATA SHEET: 2,2,4,6,6-Pentamethylheptane. TCI Chemicals.
  • SAFETY DATA SHEET: 3-Methylheptan-4-ol. Sigma-Aldrich.
  • SAFETY DATA SHEET: 2.2.4.6.6-Pentamethyl-3-heptene. CymitQuimica.
  • 2,2,4,6,6-Pentamethylheptane Safety Data Sheet. AK Scientific, Inc.
  • 6-METHYL-6-HEPTEN-4-YN-2-OL Information. Guidechem.
  • 6-Methyl-5-hepten-2-one Safety Data Sheet. Sigma-Aldrich.

Sources

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